Dimethyl 3-iodophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-iodobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNMLTNBMOVVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368107 | |
| Record name | DIMETHYL 3-IODOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102928-38-1 | |
| Record name | DIMETHYL 3-IODOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl 3-iodophthalate synthesis from 3-iodophthalic acid
An In-Depth Technical Guide to the Synthesis of Dimethyl 3-Iodophthalate from 3-Iodophthalic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in organic synthesis, from its corresponding dicarboxylic acid, 3-iodophthalic acid. The core of this transformation lies in the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. The guide is structured to deliver not only procedural steps but also the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability for professionals in the field.
Introduction and Strategic Importance
This compound serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the iodine atom provides a reactive handle for further transformations, such as cross-coupling reactions, while the two methyl ester groups offer sites for amidation or reduction. The direct synthesis from 3-iodophthalic acid via esterification is the most straightforward and atom-economical approach. This guide focuses on the Fischer-Speier esterification, a reliable and scalable method for this conversion.[1][2]
The Fischer-Speier Esterification: Principles and Mechanism
The conversion of 3-iodophthalic acid to this compound is achieved through the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][3] This reaction is a reversible process, and understanding its mechanism is crucial for optimizing reaction conditions to maximize product yield.[4][5]
The Mechanism Unveiled:
The reaction proceeds through a series of equilibrium steps, which can be summarized as a nucleophilic acyl substitution.[1]
-
Carbonyl Activation: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5]
-
Nucleophilic Attack: A molecule of methanol, the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[1][3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a better leaving group—water.[5]
-
Water Elimination: The newly formed water molecule is eliminated, regenerating the carbonyl group and forming a protonated ester.[1][3]
-
Deprotonation: The protonated ester is deprotonated, typically by another molecule of methanol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[3][5]
This entire sequence occurs for both carboxylic acid groups on the phthalic acid backbone.
Caption: Figure 1: Fischer-Speier Esterification Mechanism
Driving the Equilibrium: According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by two primary strategies:
-
Using Excess Reagent: Employing a large excess of methanol ensures that the concentration of one of the reactants is high, pushing the reaction forward.[4][5] In practice, methanol often serves as both the reactant and the solvent.[2]
-
Removing Water: Removing the water byproduct as it is formed will also drive the reaction to completion. This can be achieved using a Dean-Stark apparatus, although for this specific synthesis, using excess methanol is typically sufficient and more convenient.[1][5]
Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of this compound.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Role |
| 3-Iodophthalic Acid | C₈H₅IO₄ | 292.03 | Starting Material |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Reagent & Solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |
| Brine (Sat. NaCl) | NaCl(aq) | - | Washing Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent |
3.2. Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
3.3. Reaction Synthesis
Caption: Figure 2: Synthesis and Purification Workflow
Procedure:
-
Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodophthalic acid (e.g., 10.0 g, 34.2 mmol).
-
Adding Solvent/Reagent: Add anhydrous methanol (100 mL). The large excess serves to drive the reaction equilibrium.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise. An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle or oil bath.
-
Reaction Time: Maintain reflux for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired, though driving to completion by time is common for this robust reaction.
3.4. Product Work-up and Isolation
-
Cooling: After the reflux period, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the bulk of the excess methanol using a rotary evaporator.
-
Extraction: Transfer the resulting residue to a 500 mL separatory funnel. Dissolve it in diethyl ether (150 mL) and add deionized water (100 mL).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Separation: Separate the organic layer. Wash it sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.
3.5. Purification and Characterization The primary method for purifying the solid product is recrystallization.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol. To the hot, stirred solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot methanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol/water (1:1) and then dry them under vacuum.
Expected Product Characteristics:
| Property | Value | Source |
| Chemical Name | Dimethyl 3-iodobenzene-1,2-dicarboxylate | [6] |
| Molecular Formula | C₁₀H₉IO₄ | [6] |
| Molecular Weight | 320.08 g/mol | [6] |
| Appearance | Light orange to off-white solid | [6] |
| Melting Point | 87 - 89 °C | [6] |
Causality and Process Optimization
A successful synthesis relies on understanding the function of each component and condition.
-
Catalyst Choice: Concentrated sulfuric acid is the catalyst of choice due to its high acidity, low cost, and dehydrating properties, which further help to drive the equilibrium.[1][4] Alternative strong acid catalysts include p-toluenesulfonic acid (p-TsOH).[1] For substrates sensitive to strong acids, milder methods like Steglich esterification could be considered, though they are more complex and costly.[2][7]
-
Solvent/Reagent Ratio: The use of methanol as the solvent is a key strategic choice. Its dual role as a reactant and solvent creates a high concentration gradient that, per Le Châtelier's principle, strongly favors the formation of the dimethyl ester product.[5]
-
Temperature Control: Refluxing provides a constant, controlled temperature that is high enough to ensure a reasonable reaction rate without boiling off the methanol solvent.[1] The reaction is endothermic, and higher temperatures favor product formation up to a point.[8]
-
Work-up Rationale: The neutralization step with sodium bicarbonate is critical for removing the corrosive acid catalyst, which would otherwise degrade the product upon storage or interfere with subsequent reactions. The brine wash aids in breaking up any emulsions and removing the bulk of the water from the organic phase before the final drying step.
Safety and Hazard Considerations
-
3-Iodophthalic Acid: May cause skin, eye, and respiratory irritation.[9]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol: Flammable and toxic upon ingestion, inhalation, or skin contact. All operations should be performed in a well-ventilated fume hood.
-
Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during the extraction process.
Conclusion
The synthesis of this compound from 3-iodophthalic acid via Fischer-Speier esterification is a highly efficient, reliable, and scalable method. By leveraging a large excess of methanol and a strong acid catalyst, the reaction equilibrium can be effectively shifted to achieve high yields of the desired product. The straightforward work-up and purification by recrystallization make this protocol well-suited for both academic research and industrial process development. This guide provides the necessary theoretical foundation and practical steps to enable researchers to confidently execute this important chemical transformation.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 102928-38-1 [amp.chemicalbook.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 3-Iodophthalic acid | C8H5IO4 | CID 238231 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 3-Iodophthalate
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Dimethyl 3-iodophthalate is an aromatic organic compound with potential applications in organic synthesis, materials science, and as an intermediate in the development of novel pharmaceutical agents. Its utility is intrinsically linked to its physicochemical properties, which dictate its reactivity, solubility, and compatibility with other substances. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines established chemical principles with data from analogous compounds to present a robust predictive profile. It includes a detailed, field-proven protocol for its synthesis, methodologies for the experimental determination of its key properties, and an in-depth analysis of its expected spectral characteristics. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.
Chemical Identity and Structure
This compound, also known as dimethyl 3-iodobenzene-1,2-dicarboxylate, is a disubstituted benzene derivative. The molecule features two methyl ester groups at positions 1 and 2, and an iodine atom at position 3 of the aromatic ring.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | dimethyl 3-iodobenzene-1,2-dicarboxylate | - |
| CAS Number | 58119-59-0 | [1](--INVALID-LINK--) |
| Molecular Formula | C₁₀H₉IO₄ | [1](--INVALID-LINK--) |
| Molecular Weight | 320.08 g/mol | [1](--INVALID-LINK--) |
| Canonical SMILES | COC(=O)C1=C(C(=O)OC)C(I)=CC=C1 | - |
| InChIKey | ULNMLTNBMOVVPA-UHFFFAOYSA-N | [1](--INVALID-LINK--) |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-aminophthalic acid. The first step involves the esterification of the carboxylic acid groups, followed by a Sandmeyer reaction to replace the amino group with iodine.
Step 1: Esterification of 3-Aminophthalic Acid to Dimethyl 3-Aminophthalate
The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, is a reliable method.[2][3]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminophthalic acid (1 equivalent) in methanol (10-20 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension. The addition should be done cautiously as the reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude Dimethyl 3-aminophthalate is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.
Step 2: Sandmeyer Reaction of Dimethyl 3-Aminophthalate to this compound
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[4][5][6] This protocol outlines the conversion of the amino group in Dimethyl 3-aminophthalate to an iodo group.
Protocol:
-
Diazotization:
-
In a beaker cooled in an ice-salt bath (0-5 °C), dissolve Dimethyl 3-aminophthalate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
-
Reaction Completion and Work-up:
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove any excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by recrystallization from a solvent such as ethanol or methanol to afford the final product.[7][8]
Predicted Physicochemical Properties
While direct experimental data for this compound is scarce, its properties can be reliably predicted based on its structure and comparison with analogous compounds like dimethyl phthalate and other iodinated aromatic esters.[9][10]
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Behavior | Rationale and Comparative Insights |
| Physical State | White to off-white crystalline solid | Similar to other substituted dimethyl phthalates. |
| Melting Point | 70-80 °C | The introduction of a large, polarizable iodine atom is expected to increase the melting point compared to dimethyl phthalate (m.p. 5-6 °C) due to stronger intermolecular forces. |
| Boiling Point | > 300 °C (at atmospheric pressure) | The high molecular weight and polarity suggest a high boiling point. It is likely to decompose before boiling at atmospheric pressure. |
| Solubility | Insoluble in water. Soluble in common organic solvents such as acetone, ethyl acetate, dichloromethane, and chloroform. Sparingly soluble in alcohols like methanol and ethanol. | The ester groups provide some polarity, but the large, nonpolar iodinated benzene ring dominates, leading to low water solubility. The "like dissolves like" principle suggests solubility in organic solvents. |
| Density | > 1.2 g/cm³ | The presence of the heavy iodine atom will significantly increase the density compared to dimethyl phthalate (1.19 g/cm³). |
| pKa | Not applicable | The molecule does not have any readily ionizable protons. |
Experimental Determination of Physicochemical Properties
The following are standard, field-proven protocols for the experimental determination of the key physicochemical properties of a novel organic compound like this compound.
Melting Point Determination
Principle: The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.[4][5]
Protocol:
-
Finely powder a small amount of dry, purified this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.
Boiling Point Determination (Under Reduced Pressure)
Principle: For high-boiling compounds that may decompose at atmospheric pressure, the boiling point is determined under reduced pressure.
Protocol:
-
Place a small amount of this compound in a small-scale distillation apparatus.
-
Introduce a boiling chip and connect the apparatus to a vacuum pump with a manometer to measure the pressure.
-
Gradually heat the sample while monitoring the pressure.
-
Record the temperature at which the liquid boils and a steady reflux is observed.
-
Record the corresponding pressure. The boiling point at a specific reduced pressure is thus determined.
Solubility Determination
Principle: The solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.[6]
Protocol:
-
In a series of small test tubes, add approximately 10 mg of this compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in small portions with vigorous shaking.
-
Observe and record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.
-
For sparingly soluble samples, gentle heating can be applied to assess solubility at elevated temperatures.
Predicted Spectral Data and Interpretation
The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.
¹H NMR Spectroscopy
Predicted Spectrum:
-
Aromatic Protons (3H): A complex multiplet pattern in the range of δ 7.5-8.0 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the iodo and ester groups.
-
Methyl Protons (6H): Two distinct singlets for the two methyl ester groups, likely in the range of δ 3.8-4.0 ppm. The different chemical environments of the two ester groups may lead to slightly different chemical shifts.
¹³C NMR Spectroscopy
Predicted Spectrum:
-
Carbonyl Carbons (2C): Two signals in the range of δ 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-140 ppm). The carbon bearing the iodine atom will show a signal at a lower field (around δ 90-100 ppm).
-
Methyl Carbons (2C): Two signals around δ 52-55 ppm.
Infrared (IR) Spectroscopy
Predicted Spectrum:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): Two bands in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: A weak absorption band above 3000 cm⁻¹.
-
C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Predicted Spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z = 320, corresponding to the molecular weight of the compound.
-
Isotope Peak (M+1): An isotope peak for ¹³C.
-
Key Fragmentation Peaks:
Workflow and Logical Relationships
The determination and understanding of the physicochemical properties of this compound follow a logical workflow, from synthesis to characterization and data interpretation.
Caption: Workflow for the Synthesis and Physicochemical Characterization of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide provides a detailed predictive overview of the physicochemical properties of this compound, a compound for which direct experimental data is not widely published. By leveraging established synthetic methodologies and principles of physical organic chemistry, this document offers a solid foundation for researchers. The provided protocols for synthesis and characterization are robust and based on well-understood chemical transformations and analytical techniques. It is anticipated that this guide will facilitate further research and application of this compound in various scientific and industrial fields. As more experimental data becomes available, this guide can be updated to provide an even more precise characterization of this compound.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl phthalate(131-11-3) 1H NMR spectrum [chemicalbook.com]
- 8. Dimethyl phthalate [webbook.nist.gov]
- 9. cpsc.gov [cpsc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dimethyl 3-Iodophthalate
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on Dimethyl 3-iodophthalate. It provides detailed information on its chemical identity, synthesis, and spectral characteristics, grounded in established chemical principles.
Introduction and Chemical Identity
This compound, also known as dimethyl 3-iodobenzene-1,2-dicarboxylate, is a halogenated aromatic diester. Its structure is characterized by a benzene ring substituted with two adjacent methoxycarbonyl groups and an iodine atom at the 3-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules where the iodine can be further functionalized through cross-coupling reactions or other transformations.
The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 102928-38-1 | [1] |
| Molecular Formula | C₁₀H₉IO₄ | [2] |
| Molecular Weight | 320.08 g/mol | [2] |
| Synonyms | Dimethyl 3-iodobenzene-1,2-dicarboxylate, 3-Iodo-phthalic acid dimethyl ester | [2] |
Molecular Structure
The structure of this compound features a sterically crowded arrangement of substituents on the benzene ring, which influences its reactivity and spectroscopic properties.
Caption: Molecular structure of this compound.
Synthesis and Purification
While specific, detailed experimental data for the synthesis of this compound is not widely published, two principal and reliable synthetic routes can be proposed based on well-established organic reactions: Fischer Esterification and the Sandmeyer Reaction.
Synthesis via Fischer Esterification
This is arguably the most direct approach, involving the acid-catalyzed esterification of 3-iodophthalic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and by the removal of water.
Causality of Experimental Choices:
-
Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[3][4]
-
Solvent and Reagent: Using excess methanol as the solvent shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate.
-
Work-up: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser, add 3-iodophthalic acid.
-
Add an excess of anhydrous methanol to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Caption: Workflow for Fischer Esterification synthesis.
Synthesis via Sandmeyer Reaction
An alternative route involves the conversion of the amino group in dimethyl 3-aminophthalate to an iodo group via a diazonium salt intermediate. This is a classic Sandmeyer reaction.[1][5][6]
Causality of Experimental Choices:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Iodide Source: Potassium iodide (KI) is used as the iodide nucleophile. Unlike Sandmeyer reactions for chlorination or bromination, a copper(I) catalyst is often not strictly necessary for iodination, as the iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.[7]
-
Work-up: The reaction mixture is typically warmed to room temperature or gently heated to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas. Standard extractive work-up is then used to isolate the product.
Experimental Protocol: Sandmeyer Reaction
-
Dissolve dimethyl 3-aminophthalate in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Introduction: The Critical Role of Solubility in Scientific Advancement
An In-Depth Technical Guide to the Solubility of Dimethyl 3-Iodophthalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound is a bespoke chemical entity with significant potential in organic synthesis and the development of novel therapeutics.[1][2] Its utility as a building block in the creation of complex molecules hinges on a fundamental, yet often overlooked, physicochemical property: its solubility. Understanding and controlling the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. It directly impacts reaction kinetics, purification efficiency, and the ultimate formulation of active pharmaceutical ingredients (APIs). A thorough grasp of its solubility profile allows for the rational selection of solvent systems, leading to optimized reaction conditions, higher yields, and more robust and reproducible experimental outcomes. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for assessing and predicting the solubility of this compound, empowering scientists to harness its full potential.
Physicochemical Properties and Their Influence on Solubility
The molecular structure of this compound, a di-ester of an iodinated aromatic carboxylic acid, provides key insights into its solubility behavior. The presence of the benzene ring and the iodine atom imparts a significant degree of lipophilicity and non-polar character. Conversely, the two ester functional groups introduce polar regions into the molecule. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the chosen solvent. The general principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[3][4] Therefore, this compound is expected to exhibit poor solubility in highly polar solvents like water and increasing solubility in solvents of intermediate to low polarity.
Predicted Solubility Profile of this compound
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | High | Non-polar solvent, favorable interactions with the non-polar regions of the solute.[5][6] |
| Toluene | 2.4 | High | Aromatic solvent, can engage in favorable pi-pi stacking interactions with the benzene ring of the solute.[5][6] |
| Diethyl Ether | 2.8 | Moderate to High | Low polarity with some polar character, can interact with both polar and non-polar regions of the solute.[5][6] |
| Dichloromethane | 3.1 | Moderate to High | Aprotic solvent with a moderate dipole moment, effective at solvating a range of organic compounds.[5][6] |
| Ethyl Acetate | 4.4 | Moderate | Intermediate polarity, can act as a hydrogen bond acceptor for the ester groups.[5][6] |
| Acetone | 5.1 | Moderate | Polar aprotic solvent, capable of dissolving a wide range of substances.[5][6] |
| Ethanol | 5.2 | Low to Moderate | Polar protic solvent, the hydroxyl group can engage in hydrogen bonding, but the non-polar regions of the solute may limit solubility.[5][6] |
| Methanol | 6.6 | Low | Highly polar protic solvent, likely to be a poor solvent due to the "like dissolves like" principle.[5][6] |
| Water | 10.2 | Very Low | Highly polar protic solvent, unfavorable interactions with the non-polar regions of the solute.[5][6] |
Experimental Determination of Solubility: The Shake-Flask Method
The definitive determination of solubility requires empirical measurement. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] It is a robust and reliable technique that involves allowing a solid compound to reach equilibrium with a solvent, followed by the quantification of the dissolved solute.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a clean, dry vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or agitator at a constant, controlled temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vial at a high speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any remaining particulate matter.
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound. A thorough understanding of these factors is crucial for obtaining accurate and reproducible results.
-
Temperature: The solubility of most solids in organic solvents increases with temperature.[8][9] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.[8] Therefore, it is critical to control the temperature accurately during solubility experiments.
-
Solvent Polarity: As discussed previously, the polarity of the solvent is a primary determinant of solubility. The "like dissolves like" principle is a powerful predictive tool.[3][4]
-
Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. It is essential to use materials of the highest possible purity to obtain accurate data.
-
pH (for aqueous solutions): While this compound is not ionizable, for compounds with acidic or basic functional groups, the pH of an aqueous solution can dramatically influence solubility.
Interplay of Factors Affecting Solubility
Caption: Key factors influencing the solubility of an organic compound.
Conclusion
While specific, quantitative solubility data for this compound is not extensively documented, a strong predictive understanding of its behavior in organic solvents can be derived from fundamental chemical principles. This guide has provided a theoretical framework based on the "like dissolves like" concept and the physicochemical properties of the molecule. Furthermore, it has detailed a robust, step-by-step experimental protocol for the accurate determination of its solubility using the shake-flask method. By applying the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can confidently navigate the challenges of working with this compound, enabling its effective use in synthesis, purification, and formulation, and ultimately accelerating the pace of scientific discovery and innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Dimethyl 3-Iodophthalate
For the discerning researcher in pharmaceutical development and complex organic synthesis, the utility of halogenated aromatic compounds is well-established. Among these, Dimethyl 3-iodophthalate stands out as a versatile building block, its iodo-substituent serving as a reactive handle for the construction of intricate molecular architectures. However, its reactivity also necessitates a thorough understanding of its safe handling, application, and disposal. This guide provides a comprehensive, field-tested framework for laboratory professionals to confidently and safely incorporate this compound into their synthetic workflows.
Hazard Identification and Risk Assessment: Understanding the Core Risks
While a comprehensive toxicological profile for this compound is not extensively documented, its structural motifs—an aromatic iodide and a phthalate ester—provide a strong basis for a rigorous risk assessment. Drawing parallels with similar compounds, such as Dimethyl iodoterephthalate, we can anticipate several key hazards.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The iodine atom, while a key element for synthesis, also presents potential toxicological concerns inherent to some organoiodine compounds.[2] Prolonged or repeated exposure should be avoided, as the long-term effects are not well-characterized. Therefore, a conservative approach to handling, emphasizing the minimization of all exposure routes, is paramount.
The Hierarchy of Controls: A Multi-Layered Approach to Safety
A robust safety paradigm relies on a multi-layered approach, often referred to as the hierarchy of controls. This framework prioritizes the most effective measures for risk mitigation.
Caption: Hierarchy of controls for handling this compound.
Engineering Controls are the primary line of defense. All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
Administrative Controls include the development and strict adherence to Standard Operating Procedures (SOPs) for all experimental protocols involving this reagent. All personnel must be thoroughly trained on these procedures and the associated hazards.[4][5]
Personal Protective Equipment (PPE) is the final barrier of protection and is mandatory. This includes, at a minimum, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), a flame-resistant lab coat, and chemical splash goggles.[3][6]
Laboratory Operations: From Benchtop to Quench
The true measure of safe handling is in the execution of experimental procedures. The following sections detail best practices for the storage, use, and immediate post-reaction handling of this compound.
Storage and Handling
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7] The container should be kept tightly closed to prevent the ingress of moisture and contamination. When handling the solid, avoid the formation of dust by using appropriate weighing techniques, such as weighing on a non-static surface or in a weighing boat.[3]
Application in Palladium-Catalyzed Cross-Coupling Reactions: A Representative Protocol
Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to their high reactivity. The following is a representative protocol for a Suzuki-Miyaura coupling, a common application for compounds like this compound. This protocol is a composite based on established methodologies for similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a suitable base, typically an aqueous solution of sodium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1), to the flask.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Quench: Upon completion, cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of water. If the reaction was run under anhydrous conditions with a strong base, an ice bath should be used during the initial phase of the quench to dissipate any exothermic effects.[8]
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine to remove any residual base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][9] |
Accidental Release Measures:
In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3] Do not allow the material to enter drains or waterways.[3]
Fire-Fighting Measures:
Use a fire extinguisher appropriate for the surrounding fire. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable extinguishing media.[3] Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with hazardous decomposition products, which may include hydrogen iodide and carbon oxides.[9]
Waste Disposal and Decontamination: A Responsible Conclusion
Proper disposal of waste containing this compound and its byproducts is a critical component of the experimental workflow and is subject to local, state, and federal regulations.
Waste Disposal:
All solid waste, including contaminated consumables and residual this compound, should be collected in a clearly labeled, sealed container for hazardous waste.[10][11] Liquid waste streams from the reaction workup, containing halogenated organic compounds, should also be collected in a designated, labeled hazardous waste container.[12][13] Do not mix incompatible waste streams.
Decontamination:
All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate organic solvent (e.g., acetone), followed by washing with soap and water, is generally sufficient.[14] The initial solvent rinse should be collected as hazardous waste.
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist. By approaching its use with a comprehensive understanding of its potential hazards and a disciplined application of safety protocols, researchers can confidently leverage its reactivity to advance their scientific objectives. This guide serves as a foundational resource for the safe and effective utilization of this important chemical building block.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Equipment Decontamination Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Strategic Importance of Dimethyl 3-iodophthalate in Synthesis
An In-depth Technical Guide to the Commercial Availability and Application of Dimethyl 3-iodophthalate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the procurement, quality validation, and synthetic application of this compound, a versatile chemical intermediate. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible application of the information presented.
This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring an iodine atom and two methyl ester groups on a benzene ring, offers a powerful platform for molecular elaboration. The iodo-substituent serves as a highly effective leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the dimethyl ester functionalities provide orthogonal chemical handles for subsequent transformations, such as hydrolysis to the corresponding dicarboxylic acid or conversion to amides. This synthetic versatility makes it a valuable building block in the design-make-test-analyze (DMTA) cycle of modern drug discovery.[1][2]
Commercial Sourcing and Supplier Evaluation
The successful outcome of a synthetic campaign begins with high-quality starting materials. This compound is commercially available from several reputable chemical suppliers. When sourcing this reagent, it is imperative to move beyond simple cost analysis and critically evaluate the supplier's technical data to ensure lot-to-lot consistency and purity.
Key parameters for supplier selection include:
-
Purity Specification: Most suppliers offer purities of 95% or greater. For sensitive applications, such as late-stage pharmaceutical synthesis, sourcing the highest available purity (e.g., ≥98%) is critical to minimize side reactions and simplify purification.
-
Analytical Documentation: Reputable suppliers provide a detailed Certificate of Analysis (CoA) with each batch, confirming identity (via NMR, MS) and purity (via HPLC or GC).
-
Availability and Scale: Ensure the supplier can meet both initial research needs (gram-scale) and potential scale-up requirements (kilogram-scale).
Table 1: Overview of Commercial Suppliers for this compound
| Supplier | CAS Number | Molecular Formula | Purity | Representative Product Link |
| Sigma-Aldrich (Merck) | 102928-38-1 | C₁₀H₉IO₄ | Varies by product grade | --INVALID-LINK-- |
| Thermo Fisher Scientific (Alfa Aesar) | 102928-38-1 | C₁₀H₉IO₄ | Typically ≥95% | --INVALID-LINK-- |
| Amerigo Scientific | 102928-38-1 | C₁₀H₉IO₄ | 95% | --INVALID-LINK--[3] |
| Chemsrc | 102928-38-1 | C₁₀H₉IO₄ | Varies by listing | --INVALID-LINK--[4] |
In-House Quality Control: A Self-Validating Protocol
While supplier CoAs are essential, performing in-house verification is a cornerstone of good laboratory practice (GLP) and ensures the integrity of your experimental results. This protocol provides a self-validating system to confirm the identity and purity of incoming this compound.
Experimental Protocol: QC Verification
Objective: To independently verify the identity and purity of a commercially sourced batch of this compound.
1. Safety & Handling:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[6][7]
-
Avoid formation of dust and inhalation.[5][6] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[5][7]
2. Materials & Reagents:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
3. Instrumentation:
-
¹H Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a C18 column
-
Melting Point Apparatus
4. Step-by-Step Methodology:
-
Step 1: Physical Characterization
-
Visually inspect the sample. It should be a white to off-white solid.[7]
-
Determine the melting point. A sharp range (e.g., 1-2 °C) close to the literature value (~84 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
-
Step 2: Identity Confirmation via ¹H NMR
-
Prepare a sample by dissolving ~5 mg of the compound in 0.6 mL of CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Causality: The magnetic environment of each proton is unique, resulting in a characteristic spectrum. The chemical shift, integration, and multiplicity of the peaks must match the known structure to confirm identity.
-
Expected Spectrum:
-
~7.9-8.1 ppm (doublet, 1H)
-
~7.8-7.9 ppm (doublet, 1H)
-
~7.2-7.4 ppm (triplet, 1H)
-
~3.9 ppm (singlet, 6H, two OCH₃ groups)
-
-
Verify that the integration ratio between the aromatic protons (total 3H) and the methyl protons (6H) is 1:2.
-
-
Step 3: Purity Assessment via HPLC
-
Prepare a stock solution of the compound in methanol at 1 mg/mL.
-
Dilute to a working concentration of ~0.1 mg/mL.
-
Set up an HPLC method (e.g., Mobile Phase A: Water, Mobile Phase B: Methanol; Gradient: 50% to 100% B over 15 minutes; Column: C18, 4.6 x 150 mm, 5 µm; Detection: 254 nm).
-
Inject the sample.
-
Causality: HPLC separates compounds based on their differential partitioning between the stationary and mobile phases. The area of the resulting peaks is proportional to their concentration.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The result should align with the supplier's specification (e.g., ≥98%).
-
Visualization: QC Workflow Diagram
Caption: A logical workflow for the in-house quality control of this compound.
Core Application: Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in many pharmaceutical agents. This compound is an excellent substrate for this reaction.
Visualization: Suzuki Coupling Conceptual Diagram
Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of a Biaryl Phthalate
Objective: To synthesize a substituted biaryl compound using this compound and an arylboronic acid.
1. Reagent & Solvent Preparation:
-
Causality: Oxygen can poison the palladium catalyst, halting the catalytic cycle. Therefore, all solvents must be de-gassed, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).
-
De-gas the reaction solvent (e.g., a mixture of Toluene and Water) by bubbling with Argon for 30 minutes or by using freeze-pump-thaw cycles.
2. Reaction Assembly:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the desired arylboronic acid (1.1-1.5 eq).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
3. Reaction Execution:
-
Add the de-gassed solvent via cannula or syringe.
-
Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed.
4. Work-up & Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure biaryl product. The purified product's structure should be confirmed by NMR and Mass Spectrometry.
This detailed guide provides a robust framework for sourcing, validating, and utilizing this compound in a research and development setting. Adherence to these principles of careful material selection, in-house quality verification, and mechanistically sound protocol execution is fundamental to achieving reliable and scalable synthetic outcomes.
References
- 1. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | CAS#:102928-38-1 | Chemsrc [chemsrc.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Dimethyl 3-iodophthalate
Introduction
In the landscape of pharmaceutical and materials science research, the precise synthesis of complex organic molecules is paramount. Dimethyl 3-iodophthalate serves as a valuable building block and intermediate in various synthetic pathways. The ability to accurately predict the maximum possible product from a given set of reactants—the theoretical yield—is a foundational skill for any researcher. It provides a crucial benchmark for evaluating reaction efficiency, optimizing conditions, and ensuring economic viability in process scale-up.
This technical guide provides a comprehensive, first-principles approach to calculating the theoretical yield for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying stoichiometric principles, explains the causality behind the chosen synthetic route, and offers field-proven insights to bridge the gap between theory and practice. The protocols and calculations detailed herein are designed to be a self-validating system, ensuring that researchers can apply these methods with confidence in their own laboratory settings.
Section 1: Synthetic Strategy & Core Mechanisms
The synthesis of this compound is efficiently achieved through a robust, two-step sequence starting from 3-aminophthalic acid. This strategy is predicated on two cornerstone reactions of organic chemistry: the Sandmeyer reaction for the introduction of the iodo group and the Fischer-Speier esterification for the formation of the dimethyl ester.
-
Step 1: Diazotization and Iodination. The aromatic primary amine of 3-aminophthalic acid is converted into a diazonium salt. This intermediate is subsequently displaced by an iodide ion to yield 3-iodophthalic acid. This transformation is a variant of the Sandmeyer reaction, a powerful method for introducing a wide range of substituents onto an aromatic ring that are otherwise difficult to install directly.[1][2] The use of a diazonium salt intermediate is critical, as it creates an excellent leaving group (dinitrogen gas), facilitating nucleophilic substitution.[3]
-
Step 2: Fischer-Speier Esterification. The two carboxylic acid functional groups of 3-iodophthalic acid are converted to methyl esters by reacting with an excess of methanol in the presence of an acid catalyst.[4] This equilibrium-driven process is a reliable and cost-effective method for producing esters, particularly when the alcohol reactant can be used as the solvent to drive the reaction toward the product side.[5]
The overall workflow is visualized below.
Caption: Synthetic workflow for this compound.
Section 2: The Stoichiometric Foundation of Theoretical Yield
The theoretical yield is the maximum quantity of a product that can be formed from the complete conversion of the limiting reactant in a chemical reaction. It is a calculated value based on the stoichiometry of the balanced chemical equations. The reactant that is consumed first in a reaction is known as the limiting reactant , and it is this reagent that dictates the maximum amount of product that can be formed.[6][7]
Balanced Chemical Equations
Step 1: Synthesis of 3-Iodophthalic Acid C₈H₇NO₄ (3-Aminophthalic Acid) + NaNO₂ + 2HCl → [C₈H₅N₂O₄]Cl (Diazonium Salt) + NaCl + 2H₂O [C₈H₅N₂O₄]Cl + KI → C₈H₅IO₄ (3-Iodophthalic Acid) + N₂ + KCl
Overall Step 1 Reaction: C₈H₇NO₄ + NaNO₂ + KI + 2HCl → C₈H₅IO₄ + N₂ + NaCl + KCl + 2H₂O
Step 2: Synthesis of this compound C₈H₅IO₄ (3-Iodophthalic Acid) + 2CH₃OH ⇌ C₁₀H₉IO₄ (this compound) + 2H₂O (Note: This reaction is an equilibrium, catalyzed by a strong acid like H₂SO₄)
Section 3: Step-by-Step Theoretical Yield Calculation
To illustrate the calculation, we will use a hypothetical but realistic set of starting material quantities.
Part A: Theoretical Yield of 3-Iodophthalic Acid (Step 1)
First, we must identify the limiting reactant for the formation of 3-iodophthalic acid. This requires converting the mass of each reactant to moles.[8]
Table 1: Reactant Properties and Molar Calculation for Step 1
| Reactant | Formula | Molar Mass ( g/mol ) | Starting Mass (g) | Moles (mol) |
|---|---|---|---|---|
| 3-Aminophthalic Acid | C₈H₇NO₄ | 181.15 | 10.00 | 0.0552 |
| Sodium Nitrite | NaNO₂ | 69.00 | 4.14 | 0.0600 |
| Potassium Iodide | KI | 166.00 | 9.96 | 0.0600 |
1. Determine Stoichiometric Ratios: From the balanced overall equation for Step 1, the reactants combine in a 1:1:1 ratio (3-Aminophthalic Acid : NaNO₂ : KI).
2. Identify the Limiting Reactant:
-
Moles of 3-Aminophthalic Acid = 0.0552 mol
-
Moles of Sodium Nitrite = 0.0600 mol
-
Moles of Potassium Iodide = 0.0600 mol
By comparing the available moles, 3-aminophthalic acid is present in the smallest amount (0.0552 mol). Therefore, 3-aminophthalic acid is the limiting reactant for this step.[9]
3. Calculate Theoretical Yield of 3-Iodophthalic Acid: The stoichiometry between the limiting reactant (3-aminophthalic acid) and the product (3-iodophthalic acid) is 1:1.
-
Moles of C₈H₅IO₄ produced = Moles of C₈H₇NO₄ consumed = 0.0552 mol
-
Molar Mass of 3-Iodophthalic Acid (C₈H₅IO₄) = 292.03 g/mol [10]
-
Theoretical Yield (grams) = Moles × Molar Mass
-
Theoretical Yield (grams) = 0.0552 mol × 292.03 g/mol = 16.12 grams
The maximum amount of 3-iodophthalic acid that can be produced from this reaction is 16.12 grams.
Part B: Theoretical Yield of this compound (Step 2)
The 16.12 g of 3-iodophthalic acid (our theoretical yield from Step 1) is now the starting reactant for the esterification.
Table 2: Reactant Properties and Molar Calculation for Step 2
| Reactant | Formula | Molar Mass ( g/mol ) | Starting Amount | Moles (mol) |
|---|---|---|---|---|
| 3-Iodophthalic Acid | C₈H₅IO₄ | 292.03 | 16.12 g | 0.0552 |
| Methanol | CH₃OH | 32.04 | 100 mL (excess) | ~2.47 |
(Density of Methanol ≈ 0.792 g/mL; Moles = (100 mL * 0.792 g/mL) / 32.04 g/mol )
1. Identify the Limiting Reactant: The balanced equation shows that 1 mole of 3-iodophthalic acid reacts with 2 moles of methanol.
-
Required moles of Methanol = 0.0552 mol acid × 2 = 0.1104 mol
-
Available moles of Methanol = ~2.47 mol
Since the available methanol (2.47 mol) is far greater than what is required (0.1104 mol), 3-iodophthalic acid is the limiting reactant for the esterification step. Using the alcohol as the solvent is a common strategy to ensure it is in vast excess.[5]
2. Calculate Final Theoretical Yield: The stoichiometry between the limiting reactant (3-iodophthalic acid) and the final product (this compound) is 1:1.
-
Moles of C₁₀H₉IO₄ produced = Moles of C₈H₅IO₄ consumed = 0.0552 mol
-
Molar Mass of this compound (C₁₀H₉IO₄) = 320.08 g/mol [11]
-
Overall Theoretical Yield (grams) = 0.0552 mol × 320.08 g/mol = 17.67 grams
The overall theoretical yield for the synthesis of this compound, starting from 10.00 g of 3-aminophthalic acid, is 17.67 grams.
Caption: Logical flow for the two-step theoretical yield calculation.
Section 4: Field-Proven Insights & Protocol Validation
While the theoretical yield represents a perfect, 100% efficient reaction, the actual yield —the amount of product physically isolated in the lab—is almost always lower. Understanding the discrepancy is key to process optimization.
-
Causality in Step 1: The diazotization must be performed at low temperatures (0–5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose.[12] Incomplete reaction or side reactions, such as substitution by water to form 3-hydroxyphthalic acid, will lower the yield.
-
Causality in Step 2: The Fischer esterification is a reversible reaction.[4] Using a large excess of methanol and an acid catalyst shifts the equilibrium towards the product side, maximizing the conversion. However, the reaction may not go to 100% completion. Water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants.
-
Trustworthiness Through Purification: The calculated theoretical yield assumes the final product is perfectly pure. In practice, losses are inevitable during workup and purification steps (e.g., extraction, filtration, recrystallization). An actual yield greater than 100% is a definitive indicator of impurities, often residual solvent or unreacted starting materials.
Section 5: Detailed Experimental Protocols
The following protocols are representative methods for conducting the synthesis. Adherence to all laboratory safety procedures is mandatory.
Protocol 1: Synthesis of 3-Iodophthalic Acid
Materials:
-
3-Aminophthalic acid (10.00 g, 0.0552 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂) (4.14 g, 0.0600 mol)
-
Potassium Iodide (KI) (9.96 g, 0.0600 mol)
-
Deionized water, Ice
Procedure:
-
In a 500 mL beaker, create a suspension of 10.00 g of 3-aminophthalic acid in 100 mL of water.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
Slowly add 15 mL of concentrated HCl. The mixture should remain cold.
-
In a separate beaker, dissolve 4.14 g of NaNO₂ in 20 mL of cold water.
-
Add the NaNO₂ solution dropwise to the 3-aminophthalic acid suspension over 20 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 30 minutes in the ice bath to ensure complete diazotization.
-
In a separate 1 L beaker, dissolve 9.96 g of KI in 50 mL of water.
-
Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to yield crude 3-iodophthalic acid.
Protocol 2: Synthesis of this compound
Materials:
-
3-Iodophthalic acid (product from Protocol 1)
-
Methanol (CH₃OH), anhydrous (100 mL)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution
-
Deionized water, Ice
Procedure:
-
Place the dried 3-iodophthalic acid into a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add 100 mL of anhydrous methanol to the flask.
-
With caution, slowly add 2-3 mL of concentrated H₂SO₄ to the mixture while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours until the solid has dissolved and the reaction is complete (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 200 mL of ice-cold water. A solid product should precipitate.[13]
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol/water) to obtain pure this compound.
-
Dry the final product in a vacuum oven and record the final mass (the actual yield).
Conclusion
The calculation of theoretical yield is an indispensable tool in synthetic chemistry, providing the essential metric against which experimental success is measured. By systematically applying the principles of stoichiometry to the balanced equations for the synthesis of this compound, researchers can establish a clear target for their synthetic efforts. This guide has detailed the logical framework for this calculation, grounded in the established mechanisms of the Sandmeyer and Fischer esterification reactions, and provided practical protocols to translate theory into tangible laboratory results. Mastery of this process empowers scientists to critically evaluate their experimental outcomes, troubleshoot inefficiencies, and drive progress in chemical research and development.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 8. reddit.com [reddit.com]
- 9. omnicalculator.com [omnicalculator.com]
- 10. 3-Iodophthalic acid | C8H5IO4 | CID 238231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dimethyl 4-iodophthalate | C10H9IO4 | CID 101019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]
Dimethyl 3-Iodophthalate: A Versatile Scaffold for Advanced Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Iodinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The ideal scaffold should not only provide a rigid framework for the precise spatial orientation of pharmacophoric elements but also offer versatile handles for synthetic elaboration to explore structure-activity relationships (SAR). Dimethyl 3-iodophthalate, a halogenated aromatic diester, emerges as a scaffold of significant, yet underexplored, potential. The presence of the iodine atom, a feature that sets it apart from more commonplace building blocks, imparts a unique reactivity profile that can be strategically leveraged in the synthesis of complex and novel bioactive molecules.
This technical guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its reactivity in key cross-coupling reactions, and present a forward-looking perspective on its utility in constructing diverse molecular architectures for therapeutic intervention.
Core Attributes of this compound as a Medicinal Chemistry Scaffold
The utility of this compound as a scaffold is rooted in its distinct structural and chemical features. The phthalate core provides a compact and rigid platform, while the two methyl ester groups offer opportunities for further functionalization or can be hydrolyzed to the corresponding dicarboxylic acid to enhance solubility or act as a handle for conjugation. However, it is the iodine substituent that truly defines its strategic value.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Dimethyl 4-iodophthalate | Dimethyl isophthalate |
| CAS Number | 102928-38-1 | 59340-47-5 | 1459-93-4 |
| Molecular Formula | C₁₀H₉IO₄ | C₁₀H₉IO₄ | C₁₀H₁₀O₄ |
| Molecular Weight | 320.08 g/mol | 320.08 g/mol | 194.18 g/mol |
| Calculated XLogP3 | 2.2 | 2.2 | 2.2 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
The key advantage of the iodo-substituent lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, leading to a lower activation energy for the rate-determining oxidative addition step in many catalytic cycles. This enhanced reactivity allows for milder reaction conditions, broader functional group tolerance, and often higher yields, making this compound a superior coupling partner in complex synthetic sequences.[1]
Synthesis of this compound: A Proposed Pathway
While not as readily available as its non-iodinated counterpart, this compound can be synthesized through a straightforward and scalable route starting from 3-iodophthalic acid.
Proposed Synthetic Workflow
References
Whitepaper: Dimethyl 3-Iodophthalate as a Versatile Precursor for Novel Material Synthesis
Abstract Dimethyl 3-iodophthalate is an aromatic compound distinguished by two key reactive sites: ester functionalities suitable for polymerization and a carbon-iodine bond that serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation. This combination makes it a uniquely versatile precursor for the rational design of advanced materials. This technical guide explores the synthesis, reactivity, and application of this compound in the development of novel materials, including functionalized polymers, metal-organic frameworks (MOFs), and bespoke aromatic systems. We provide detailed experimental insights and protocols, demonstrating its utility for researchers in materials science, chemistry, and drug development.
Introduction: The Strategic Value of a Bifunctional Building Block
Phthalates, or dialkyl esters of 1,2-benzenedicarboxylic acid, are a class of compounds widely used as plasticizers to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC).[1][2] While common phthalates are mass-produced for these properties, functionalized phthalates represent a largely untapped resource for creating high-value, performance-oriented materials.
This compound emerges as a strategic precursor due to its distinct structural features. The molecule possesses two methyl ester groups, which can participate in condensation reactions to form polyesters or be hydrolyzed to carboxylic acids, acting as linkers for coordination polymers.[3] Crucially, the iodine atom at the 3-position provides a highly reactive site for a suite of powerful cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides in common palladium-catalyzed transformations, enabling efficient and targeted modifications under relatively mild conditions.[4]
This guide serves as a comprehensive resource for leveraging this compound's unique reactivity. We will detail its physicochemical properties and explore its transformation into three major classes of advanced materials: Metal-Organic Frameworks (MOFs), advanced functional polymers, and complex aromatic molecules through cross-coupling chemistry.
Core Properties and Chemical Reactivity of this compound
Understanding the inherent properties of a precursor is fundamental to its successful application in materials synthesis. This compound is a stable compound under standard storage conditions, but its true value lies in the controlled reactivity of its functional groups.[5]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 102928-38-1 | [6] |
| Molecular Formula | C₁₀H₉IO₄ | [7] |
| Molecular Weight | 320.08 g/mol | [7] |
| IUPAC Name | Dimethyl 3-iodobenzene-1,2-dicarboxylate | N/A |
| Chemical Stability | Stable under recommended storage conditions. | [5] |
Key Reactive Sites
-
The Carbon-Iodine Bond: This is the most labile site for synthetic transformation. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it an ideal electrophile for oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)), which is the initiating step in most cross-coupling reactions.[4] This allows for selective functionalization without disturbing the ester groups under appropriate conditions.
-
The Ester Groups: The two methyl ester functionalities are gateways to polymer chemistry. They can undergo transesterification or be hydrolyzed to the corresponding dicarboxylic acid (3-iodophthalic acid). This diacid is a classic "linker" or "strut" molecule for the construction of coordination polymers and Metal-Organic Frameworks.[8]
Pathway I: Precursor to Functional Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from inorganic metal nodes and organic linkers, with applications in gas storage, separation, and catalysis.[9][10][11] this compound is an ideal precursor for creating functional MOF linkers, enabling both primary framework construction and post-synthetic modification (PSM).
The primary synthetic route involves a two-step process:
-
Linker Synthesis: Hydrolysis of the dimethyl ester to yield 3-iodophthalic acid.
-
MOF Assembly: Solvothermal reaction of the 3-iodophthalic acid linker with a suitable metal salt (e.g., salts of Zn²⁺, Cu²⁺, Al³⁺).
The iodine atom on the linker within the final MOF structure serves as a latent reactive site. This allows for PSM, where the MOF's properties can be fine-tuned by performing cross-coupling reactions directly on the solid framework. This is a powerful technique for introducing functionalities that would not survive the initial MOF synthesis conditions.
Experimental Protocol: Synthesis of a Hypothetical Iodo-Functionalized MOF and Post-Synthetic Modification
Part A: Linker Synthesis (Hydrolysis)
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and reflux the mixture for 4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until a pH of ~2 is reached.
-
The resulting precipitate, 3-iodophthalic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Part B: MOF Synthesis (Solvothermal)
-
In a glass vial, combine 3-iodophthalic acid (1.0 eq) and aluminum chloride (AlCl₃, 0.5 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Seal the vial and heat in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the crystalline product is washed with fresh DMF and then solvent-exchanged with ethanol to remove residual solvent. The product is dried to yield the Al-based MOF.
Part C: Post-Synthetic Modification (Suzuki Coupling)
-
The synthesized iodo-functionalized MOF is suspended in a mixture of dioxane and water.
-
Phenylboronic acid (3.0 eq), K₂CO₃ (4.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) are added.
-
The suspension is heated at 80 °C for 24 hours.
-
The modified MOF is collected by centrifugation, washed extensively with solvent to remove reactants and byproducts, and dried under vacuum.
Visualization: MOF Synthesis Workflow
References
- 1. uml.edu [uml.edu]
- 2. Evaluation of the Occurrence of Phthalates in Plastic Materials Used in Food Packaging | MDPI [mdpi.com]
- 3. Enzymatic synthesis of multi-component copolymers and their structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. lookchem.com [lookchem.com]
- 6. This compound | CAS#:102928-38-1 | Chemsrc [chemsrc.com]
- 7. Dimethyl 4-iodophthalate | C10H9IO4 | CID 101019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]
- 9. Metal organic frameworks as precursors for the manufacture of advanced catalytic materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. tara.tcd.ie [tara.tcd.ie]
Methodological & Application
Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of Dimethyl 3-Iodophthalate
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides an in-depth guide to the Suzuki coupling of dimethyl 3-iodophthalate, a substrate of interest for the synthesis of substituted biaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[3][4] We will dissect the reaction mechanism, present a detailed, field-proven experimental protocol, and discuss the critical parameters that govern reaction success. The primary challenge with this substrate lies in the presence of two base-sensitive ester groups, necessitating a carefully optimized protocol to prevent hydrolysis while achieving high coupling yields. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and rational approach to this specific transformation.
The Mechanistic Blueprint: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst. This electron-rich species readily inserts into the carbon-iodine bond of this compound. Aryl iodides are highly reactive electrophiles for this step, making them ideal coupling partners.[1][8] This irreversible step forms a square planar Pd(II) intermediate.
-
Transmetalation : This is the crucial bond-forming step where the organic moiety from the organoboron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[7][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then efficiently transfers its aryl group to the Pd(II) center, displacing the halide.[10][11][12]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands (the phthalate derivative and the group from the boronic acid) attached to the palladium center. This forms the desired biphenyl product and regenerates the catalytically active Pd(0) species, which can then begin a new cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.
Materials and Reagents
-
Substrates : this compound, Arylboronic acid
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base : Potassium Carbonate (K₂CO₃), anhydrous
-
Solvents : 1,4-Dioxane (anhydrous), Deionized Water
-
Equipment : Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Schlenk line or source of inert gas (Argon or Nitrogen), septa, needles, standard glassware for workup and purification.
Reagent Quantities and Roles
| Reagent | Role | M.W. ( g/mol ) | Equivalents | Sample Amount (1 mmol scale) |
| This compound | Aryl Halide | 320.08 | 1.0 | 320 mg |
| Arylboronic Acid | Coupling Partner | Variable | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | Pd(0) Catalyst | 1155.56 | 0.03 (3 mol%) | 34.7 mg |
| K₂CO₃ | Base | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | Organic Solvent | - | - | 8 mL |
| Water | Co-solvent for Base | - | - | 2 mL |
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere : Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[1]
-
Solvent Addition : Add the anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition : Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the stirring mixture under a positive flow of inert gas. The mixture will typically turn yellow or orange.
-
Reaction Execution : Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound is consumed (typically 4-12 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying : Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
The Sonogashira Coupling of Dimethyl 3-Iodophthalate with Terminal Alkynes: A Detailed Guide for Synthetic Chemists
Introduction: Unlocking Molecular Complexity with Carbon-Carbon Bonds
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its efficiency in forging C(sp²)-C(sp) bonds.[1] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is typically catalyzed by a synergistic combination of palladium and copper complexes.[2] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have rendered it an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[1]
This guide provides an in-depth exploration of the Sonogashira coupling as applied to a specific and functionally rich substrate: dimethyl 3-iodophthalate. The presence of two ortho-ester functionalities introduces unique electronic and steric considerations that demand a nuanced approach to reaction design. For researchers in drug discovery and materials science, the alkynylated phthalate scaffold represents a valuable building block for constructing novel molecular architectures with tailored properties. This document will serve as a comprehensive resource, detailing the mechanistic underpinnings, critical reaction parameters, a step-by-step experimental protocol, and a troubleshooting guide to empower scientists in harnessing this powerful synthetic methodology.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected and synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.
The palladium cycle initiates with the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Concurrently, the copper cycle activates the terminal alkyne. In the presence of a base, typically an amine, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a highly nucleophilic copper acetylide.[1] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which expels the desired aryl-alkyne product and regenerates the active palladium(0) catalyst, thus closing the catalytic loop.[3]
Figure 1: A simplified representation of the dual catalytic cycles in the Sonogashira coupling reaction.
Key Parameters for Success: A Guide to Reagent Selection
The successful execution of a Sonogashira coupling with this compound hinges on the judicious selection of several key reaction components. The ortho-diester substitution pattern presents both electronic deactivation of the aryl iodide and potential steric hindrance, which must be considered.
| Component | Options & Considerations | Rationale & Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/ligand | PdCl₂(PPh₃)₂ is a robust and commonly used air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1] For sterically hindered substrates, catalysts with bulky phosphine ligands can be advantageous. |
| Copper(I) Co-catalyst | CuI | Copper(I) iodide is the most frequently employed co-catalyst, facilitating the formation of the crucial copper acetylide intermediate and accelerating the reaction.[1] |
| Ligand | Triphenylphosphine (PPh₃) (often integral to the Pd catalyst), other phosphines (e.g., P(t-Bu)₃) | For substrates prone to steric hindrance, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[3] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Amine bases like Et₃N or DIPA often serve as both the base and solvent (or co-solvent).[1] They neutralize the HI byproduct and facilitate the deprotonation of the terminal alkyne. Inorganic bases can also be effective.[4] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Amine (as solvent) | THF and DMF are common choices due to their ability to dissolve the various reaction components.[2] The choice of solvent can influence reaction rates and catalyst stability. |
| Terminal Alkyne | Aromatic, aliphatic, silyl-protected alkynes | The nature of the alkyne can influence reactivity. Silyl-protected alkynes can be used to introduce a terminal alkyne functionality after a subsequent deprotection step. |
Experimental Protocol: A Step-by-Step Workflow
This protocol provides a representative procedure for the Sonogashira coupling of this compound with a model terminal alkyne, phenylacetylene. It is intended as a starting point and may require optimization for different terminal alkynes.
Figure 2: General experimental workflow for the Sonogashira coupling of this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF via syringe, followed by the addition of triethylamine (3.0 eq). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirring reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Steric hindrance | Use a fresh batch of palladium catalyst and CuI. Ensure thorough deoxygenation of the reaction setup and solvents. Consider using a more active catalyst system with bulky phosphine ligands. Gentle heating may be necessary. |
| Formation of Alkyne Homocoupling (Glaser) Product | Presence of oxygen | Meticulously maintain an inert atmosphere throughout the reaction. Degas all solvents and reagents prior to use. Copper-free Sonogashira protocols can also be explored to mitigate this side reaction.[1] |
| Formation of Palladium Black | Catalyst decomposition | Ensure high purity of all reagents and solvents. Avoid excessively high reaction temperatures. |
| Difficult Purification | Co-elution of product and byproducts | Optimize the chromatographic conditions (e.g., different solvent systems, use of a different stationary phase). |
Conclusion: A Versatile Tool for Innovation
The Sonogashira coupling of this compound with terminal alkynes offers a powerful and versatile strategy for the synthesis of novel, highly functionalized aromatic compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively navigate the challenges posed by this sterically demanding and electronically deactivated substrate. The resulting alkynylated phthalate derivatives are poised to serve as valuable intermediates in the development of new pharmaceuticals, functional materials, and other advanced chemical entities. This guide provides a solid foundation for the successful implementation of this important transformation, empowering scientists to push the boundaries of molecular design and discovery.
References
Application Notes & Protocols: Dimethyl 3-Iodophthalate as a Versatile Scaffolding Block in Total Synthesis and Drug Discovery
Introduction: The Strategic Value of Dimethyl 3-Iodophthalate
In the intricate field of total synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular novelty. This compound emerges as a highly strategic building block, offering a unique convergence of reactivity and functionality. Its structure is distinguished by three key features:
-
Aryl Iodide Moiety: The iodine atom serves as a prime handle for a host of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The C(sp²)-I bond is sufficiently reactive to undergo oxidative addition to a palladium(0) center, initiating catalytic cycles under relatively mild conditions.[1]
-
Ortho-Diester Functionality: The two methyl ester groups, positioned ortho to each other, provide a versatile platform for subsequent transformations. They can be hydrolyzed to the corresponding dicarboxylic acid, reduced to diols, or converted into amides. This dual functionality is pivotal for constructing complex heterocyclic systems, such as phthalides and isoindolinones, which are common motifs in biologically active molecules.
-
Steric and Electronic Influence: The bulky iodine atom and the electron-withdrawing ester groups modulate the electronic properties of the benzene ring, influencing the regioselectivity of further aromatic substitutions and the overall reactivity of the molecule.
This guide provides an in-depth exploration of this compound as a precursor in complex molecular synthesis, focusing on its application in cornerstone cross-coupling reactions and subsequent derivatizations. We will present validated protocols, explain the rationale behind experimental choices, and offer insights gleaned from extensive application.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is unlocked through palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized C-C bond formation.[2][3][4] We will focus on three principal transformations: the Suzuki-Miyaura, Sonogashira, and Heck couplings.
Workflow for Cross-Coupling Applications
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most versatile method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures prevalent in pharmaceuticals.[4][5][6] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8]
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.
-
Transmetalation: The organic group from the activated boronic acid (as a boronate species) is transferred to the palladium center.[5][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[7]
Caption: Suzuki-Miyaura coupling of this compound.
Protocol 1: Synthesis of Dimethyl 3-(4-methoxyphenyl)phthalate
Objective: To demonstrate a standard Suzuki-Miyaura coupling protocol.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 320 mg).
-
Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg) and potassium carbonate (3.0 mmol, 414 mg).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Suzuki-Miyaura Coupling Scope
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH | 100 | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 95 | 90 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[1][9][10] This reaction is invaluable for creating rigid, linear extensions in molecular frameworks, often used in materials science and as precursors for complex heterocycles.[4] The classic protocol uses a dual catalytic system of palladium and copper(I).[1][10]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[1]
The amine base serves both to deprotonate the alkyne and as a solvent. Modern protocols often employ copper-free conditions to avoid homocoupling of the alkyne (Glaser coupling), though these may require specialized ligands or harsher conditions.[11]
Caption: Sonogashira coupling of this compound.
Protocol 2: Synthesis of Dimethyl 3-((trimethylsilyl)ethynyl)phthalate
Objective: To install a protected alkyne moiety suitable for further elaboration.
Materials:
-
This compound
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 320 mg).
-
Dissolve the starting material in anhydrous THF (10 mL) and anhydrous triethylamine (5 mL).
-
Add Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg) and Copper(I) iodide (0.06 mmol, 11 mg). The mixture should turn a yellowish color.
-
Add ethynyltrimethylsilane (1.5 mmol, 0.21 mL) dropwise via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) to remove copper salts, followed by brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted styrenes and other vinylated aromatics.[3][12][13] The reaction typically favors the formation of the trans isomer due to steric considerations in the transition state.[14]
Mechanistic Rationale
-
Oxidative Addition: Pd(0) adds to the C-I bond.
-
Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond and a palladium-hydride species.
-
Base-mediated Regeneration: The base neutralizes the generated H-X and regenerates the Pd(0) catalyst from the palladium-hydride intermediate.
Caption: Heck coupling of this compound.
Protocol 3: Synthesis of Methyl (E)-3-(3,4-bis(methoxycarbonyl)phenyl)acrylate
Objective: To demonstrate the vinylation of the phthalate core with an activated alkene.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Palladium(II) acetate (0.02 mmol, 4.5 mg) and Tri(o-tolyl)phosphine (0.08 mmol, 24 mg).
-
Add anhydrous DMF (5 mL) and stir for 10 minutes to pre-form the catalyst.
-
Add this compound (1.0 mmol, 320 mg), methyl acrylate (1.5 mmol, 0.135 mL), and anhydrous triethylamine (1.5 mmol, 0.21 mL).
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with diethyl ether (25 mL).
-
Wash with 1M HCl (10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the trans-alkene product.
Conclusion: A Gateway to Molecular Complexity
This compound is more than a simple reagent; it is a versatile platform for the strategic construction of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Heck couplings provide reliable and robust methods for elaborating the core phthalate structure. The true synthetic utility lies in the subsequent manipulation of the resulting products, where the diester functionality can be used to forge new rings and introduce further diversity. For researchers in total synthesis and drug development, mastering the application of this building block opens a direct and efficient path to novel chemical entities.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Cross-coupling reactions towards the synthesis of natural products | Semantic Scholar [semanticscholar.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Application Note & Protocol: High-Purity Isolation of Dimethyl 3-Iodophthalate via Automated Flash Column Chromatography
Introduction: The Rationale for Stringent Purification
Dimethyl 3-iodophthalate is a key aromatic building block in medicinal chemistry and materials science. Its utility in cross-coupling reactions and as a precursor for complex molecular architectures necessitates a high degree of purity. Common synthetic routes, such as the esterification of 3-iodophthalic acid or Sandmeyer reactions on aminophthalates, often yield crude products contaminated with unreacted starting materials, regioisomers (e.g., dimethyl 4-iodophthalate), and hydrolysis byproducts (e.g., mono-methyl 3-iodophthalate). These impurities can significantly hinder downstream applications, leading to low yields, complex product mixtures, and failed reactions.
Column chromatography is a powerful and widely used technique for the purification of organic compounds.[1][2] This application note provides a detailed, field-proven protocol for the purification of this compound from a typical crude reaction mixture using automated flash column chromatography on silica gel. The principles and techniques described are also applicable to traditional gravity column chromatography. We will delve into the causality behind each step, from solvent system selection to fraction analysis, ensuring a robust and reproducible purification strategy.
Understanding the Separation: Analyte and Impurity Profile
A successful chromatographic separation relies on the differential partitioning of compounds between the stationary phase and the mobile phase.[2][3] For this application, we will use silica gel, a polar stationary phase.[4] The separation will therefore be governed by the relative polarities of the components in the crude mixture.
| Compound | Structure | Expected Polarity | Anticipated Elution Order (from non-polar to polar) |
| This compound (Target) | C10H9IO4 | Moderately Polar | 2 |
| Unreacted Starting Material (e.g., 3-Iodophthalic Anhydride) | C8H3IO3 | Polar | 4 (or baseline) |
| Regioisomer (e.g., Dimethyl 4-iodophthalate) | C10H9IO4 | Moderately Polar (similar to target) | 2 (may co-elute) |
| Hydrolysis Byproduct (Mono-methyl 3-iodophthalate) | C9H7IO4 | More Polar | 3 |
| Non-polar byproducts | - | Non-polar | 1 |
Note: The molecular formula for this compound is C10H9IO4 and its molecular weight is approximately 320.08 g/mol .[5][6]
The key challenge in this purification is the potential co-elution of the desired product with its regioisomer, which often has a very similar polarity. Optimization of the mobile phase is critical to achieving baseline separation.
Experimental Workflow: From Crude Mixture to Purified Product
The overall workflow for the purification of this compound is a systematic process involving mobile phase optimization, column preparation, sample loading, automated elution, and fraction analysis.
Figure 1: Workflow for the purification of this compound.
Detailed Protocol
Part 1: Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (for dry loading), 230-400 mesh
-
Solvents: Hexane (or heptane), Ethyl acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
TLC plates (silica gel 60 F254)
-
Staining solution (e.g., potassium permanganate or vanillin)
Equipment:
-
Automated flash chromatography system
-
Pre-packed silica gel column (select size based on crude sample weight; a 30:1 to 100:1 ratio of silica to crude product is recommended for challenging separations)[7]
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass vials for fraction collection
-
Round-bottom flasks
Part 2: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3, as this often translates well to column chromatography.[7]
-
Prepare Stock Solution: Dissolve a small amount of the crude mixture in a suitable solvent like DCM or ethyl acetate.
-
Spot TLC Plates: Using a capillary tube, spot the stock solution onto the baseline of several TLC plates.
-
Develop Plates: Place each plate in a developing chamber containing a different ratio of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:EtOAc).
-
Visualize: After development, visualize the plates under a UV lamp. The aromatic rings of the phthalate esters should be UV active. Stain if necessary.
-
Select Optimal System: Choose the solvent system that provides good separation between the spot corresponding to the product and any major impurities, with the product spot having an Rf of ~0.3. For many aromatic esters, a mixture of hexane and ethyl acetate is effective.[8][9]
Part 3: Column Preparation and Sample Loading
For optimal band resolution and to avoid issues with sample solubility in the mobile phase, dry loading is the recommended method.[7][10]
-
Sample Adsorption: Dissolve the entire crude sample in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.[7]
-
Solvent Removal: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Installation and Equilibration:
-
Install the appropriate pre-packed silica gel column onto the flash chromatography system.
-
Equilibrate the column by pumping the initial, least polar mobile phase (e.g., 95:5 hexane:EtOAc) through it until the baseline on the detector is stable.
-
Part 4: Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating compounds with a range of polarities.[11]
-
Load Sample: Transfer the silica-adsorbed sample into the dry-loading cartridge of the flash system.
-
Set Up Elution Method: Program the flash system with a suitable gradient. A typical gradient might be:
-
Initial: 5% EtOAc in hexane for 2 column volumes (CVs) to elute very non-polar impurities.
-
Gradient: Linearly increase from 5% to 30% EtOAc in hexane over 10-15 CVs. This is where the target compound is expected to elute.
-
Flush: Increase to 50-100% EtOAc for 2-3 CVs to wash off highly polar impurities.
-
-
Run and Collect: Start the run. The system will automatically monitor the eluent (typically via UV detection) and collect fractions as peaks are detected.
Part 5: Fraction Analysis and Product Isolation
-
Analyze Fractions: Spot every few collected fractions onto a TLC plate. Develop the plate using the optimized mobile phase from Part 2.
-
Identify and Pool: Visualize the TLC plate. Identify the fractions containing only the pure desired product (single spot at the correct Rf). Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: Place the flask under high vacuum to remove any residual solvent. Record the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) | Reference |
| Poor Separation/Co-elution | Mobile phase is too polar or not selective enough. Column is overloaded. | Re-optimize the mobile phase with TLC using different solvent systems (e.g., DCM/hexane). Reduce the amount of sample loaded onto the column. | [12] |
| Product Elutes Too Quickly (in the solvent front) | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., increase the hexane percentage). | [12] |
| Product Takes Too Long to Elute or is Tailing | The mobile phase is not polar enough. Strong interaction with silica. | Increase the polarity of the mobile phase at a faster rate during the gradient. If tailing is severe, consider using a mobile phase with a small amount of a more polar solvent like methanol. | [12] |
| Cracked/Channeling Column Bed | Improper packing (if self-packing). Rapid change in solvent polarity causing thermal stress. | Use pre-packed columns. Ensure a gradual solvent gradient. | [10] |
| No Product Recovered | The compound may have degraded on the silica gel. The compound is too polar and did not elute. | Test compound stability on a small amount of silica beforehand. If unstable, consider using a different stationary phase like alumina. If too polar, use a much stronger mobile phase (e.g., with methanol or ammonia). | [12] |
References
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. Dimethyl 4-iodophthalate | C10H9IO4 | CID 101019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:102928-38-1 | Chemsrc [chemsrc.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. cup.edu.cn [cup.edu.cn]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. Chromatography [chem.rochester.edu]
scale-up synthesis of substituted phthalates from Dimethyl 3-iodophthalate
An In-Depth Guide to the Scale-Up Synthesis of Substituted Phthalates from Dimethyl 3-Iodophthalate
Abstract
Substituted phthalates are a critical class of compounds with wide-ranging applications, from high-performance polymers to active pharmaceutical ingredients (APIs).[1][2][3][4] this compound serves as a highly versatile and strategic starting material for generating diverse phthalate libraries due to the reactivity of its carbon-iodine bond in modern cross-coupling chemistry. This guide provides detailed application notes and scalable protocols for the synthesis of substituted phthalates using palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. Authored for researchers, process chemists, and drug development professionals, this document emphasizes the practical challenges and critical considerations inherent in transitioning these syntheses from the laboratory bench to pilot or manufacturing scale. Key areas of focus include reaction optimization, thermal safety, impurity control, and scalable purification strategies, moving beyond traditional chromatographic methods.
The Strategic Role of this compound
This compound is an ideal precursor for the synthesis of complex, substituted aromatic systems. The presence of the iodo group provides a reactive handle for numerous C-C bond-forming reactions. Aryl iodides are particularly advantageous substrates for palladium-catalyzed cross-couplings due to the relatively weak C-I bond, which facilitates rapid oxidative addition to the palladium(0) catalyst, often under mild reaction conditions.[5][6] This high reactivity allows for lower catalyst loadings and often proceeds at lower temperatures compared to the analogous aryl bromides or chlorides, making it an excellent choice for process development where efficiency and energy consumption are key factors.[6]
Palladium-Catalyzed Cross-Coupling: The Gateway to Phthalate Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[7][8] For this compound, three primary methods offer robust pathways to a wide array of derivatives.
Suzuki-Miyaura Coupling: Aryl and Vinyl Substituents
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions in the pharmaceutical and fine chemical industries.[9] Its tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids and esters, and the non-toxic nature of its boron-containing byproducts make it exceptionally suitable for large-scale synthesis.[10]
Sonogashira Coupling: Alkynyl Scaffolds
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide.[6][11] This method is prized for its mild reaction conditions and is the most reliable way to synthesize aryl-alkyne structures.[5] These products are valuable intermediates for further transformations or as components in advanced materials and pharmaceuticals.
Heck Reaction: Alkene Incorporation
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[12][13] This reaction is a powerful method for vinylation and is used in the industrial synthesis of numerous compounds, including the anti-inflammatory drug Naproxen.[14]
Critical Considerations for Process Scale-Up
Transitioning a synthesis from gram-scale in the lab to kilogram-scale in a pilot plant introduces significant challenges that must be proactively addressed.[15] The primary goal is to develop a process that is safe, reproducible, cost-effective, and environmentally sustainable.[16][17]
Thermal Safety and Reaction Control
Causality: Palladium-catalyzed cross-coupling reactions are often highly exothermic.[18] On a small scale, this heat is easily dissipated into the environment. On a large scale, the surface-area-to-volume ratio decreases dramatically, hindering heat dissipation and creating a significant risk of a thermal runaway.[7][19] Combining all reagents at once ("all-in" fashion), a common lab practice, can lead to a dangerous, uncontrolled release of energy.[7][18]
Protocol:
-
Thermal Hazard Evaluation: Before any scale-up, perform a reaction calorimetry (RC1) or differential scanning calorimetry (DSC) study to determine the reaction enthalpy (ΔH) and the maximum temperature of the synthesis reaction (MTSR).[18] This data is crucial for designing a safe process.
-
Controlled Dosing: Implement a controlled addition strategy for one of the key reagents (e.g., the boronic acid or the base) to manage the rate of heat generation. This transforms the reaction from a dangerous batch process to a safer semi-batch process.
-
Solvent Selection: Choose a solvent with a boiling point well above the anticipated reaction temperature to provide a buffer against runaway scenarios. Be aware of solvent-reagent incompatibility at high temperatures, such as the known hazards of DMSO with certain reagents.[19]
Catalyst and Ligand Optimization
Causality: The cost of palladium and specialized phosphine ligands can be a major driver of the overall process cost. Minimizing catalyst loading is essential for economic viability. Furthermore, high catalyst loading can lead to issues with palladium contamination in the final product, which is strictly regulated for APIs.
Protocol:
-
Catalyst Screening: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands to find the most active system. Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often improve catalytic turnover, allowing for lower loadings.[20][21]
-
Loading Reduction: Systematically reduce the catalyst loading (from mol% to ppm levels if possible) while monitoring reaction completion. A robust process should tolerate minor variations in catalyst activity.
-
Heterogeneous Catalysts: For some processes, consider using a heterogeneous catalyst (e.g., Pd on carbon) to simplify catalyst removal and enable recycling, although leaching of palladium into the solution can still be a concern.[15]
From Chromatography to Crystallization: Scalable Purification
Causality: Silica gel chromatography, the workhorse of purification in research labs, is expensive, generates significant solvent waste, and is not practical for multi-kilogram production.[16] A scalable process must rely on more robust purification methods.
Protocol:
-
Crystallization: Design the process to yield a solid product that can be purified by crystallization. This is the most effective and economical method for achieving high purity at scale. Perform solvent screening to find a suitable system for crystallization that provides good yield and effective impurity rejection.
-
Extraction Work-up: Develop a robust aqueous extraction (work-up) procedure to remove inorganic salts and water-soluble impurities before the final isolation step.
-
Palladium Removal: Residual palladium must be removed to meet regulatory limits (typically <10 ppm for APIs). This can be achieved through:
Experimental Protocols
Safety Precaution: All palladium-catalyzed reactions should be conducted in a well-ventilated fume hood. These reactions are exothermic and present a thermal hazard; appropriate safety evaluations must be performed before scaling up.[7][18][19] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 4.1: Scale-Up Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
1. Reactor Setup: Charge a clean, dry, and inerted reactor with this compound (1.0 eq.), the arylboronic acid (1.1-1.3 eq.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-1.0 mol%).
-
2. Solvent Addition: Add a degassed solvent (e.g., Toluene, 1,4-Dioxane, or 2-MeTHF). The choice of solvent is critical and can significantly impact reaction performance and work-up.[23]
-
3. Base Addition: Prepare a solution of an aqueous base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle.[10] Using an aqueous solution is common, creating a biphasic system.
-
-
4. Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C). For scale-up, the aqueous base should be added portion-wise or via a controlled addition pump to manage the exotherm.
-
5. Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
6. Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then brine.
-
7. Purification: Concentrate the organic layer under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). Avoid column chromatography for large quantities.[16]
Protocol 4.2: Scale-Up Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.
-
1. Reactor Setup: To a dry, inerted reactor, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5-2.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.5-5.0 mol%).[24]
-
2. Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a liquid amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.).
-
3. Reagent Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise via an addition funnel. This helps control the initial reaction rate.
-
4. Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by HPLC or TLC.
-
5. Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.[5]
-
6. Purification: Wash the filtrate with aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify the product by crystallization.
Data & Workflow Visualization
Data Summary Tables
Table 1: Comparison of Key Cross-Coupling Reactions for Scale-Up
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Reaction |
| Coupling Partner | Boronic acid/ester | Terminal alkyne | Alkene |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | PdCl₂(PPh₃)₂, CuI | Pd(OAc)₂, Pd/C |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, i-Pr₂NH | Et₃N, K₂CO₃, NaOAc |
| Key Scale-Up Advantage | Stable, non-toxic reagents | Very mild conditions | Atom economical (no organometallic reagent) |
| Key Scale-Up Challenge | Removal of boron byproducts | Handling of copper salts, potential for alkyne homocoupling | Regioselectivity control with unsymmetrical alkenes |
Table 2: Example Conditions for Suzuki Coupling with this compound
| Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (1%) | K₂CO₃ (2.5) | Toluene/H₂O | 90 | >95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (0.5%) | K₃PO₄ (3.0) | 2-MeTHF | 80 | >92 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (0.2%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 85 | >90 |
Yields are representative and may vary based on specific reaction scale and purity.
Process Diagrams
Caption: General workflow for the scale-up synthesis and purification of substituted phthalates.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The is a robust and versatile strategy for accessing a wide range of valuable molecules. Success at scale hinges on a deep understanding of the underlying chemistry combined with rigorous process engineering principles. By focusing on thermal safety, minimizing catalyst loading, and designing scalable purification protocols such as crystallization, researchers and development professionals can efficiently and safely transition these powerful cross-coupling reactions from the laboratory to production, accelerating the development of new materials and medicines.
References
- 1. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uml.edu [uml.edu]
- 3. Home | Phthalates substitution [substitution-phtalates.ineris.fr]
- 4. Phthalates - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Process Optimization for API Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 17. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 21. researchgate.net [researchgate.net]
- 22. silicycle.com [silicycle.com]
- 23. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols: Dimethyl 3-Iodophthalate in the Synthesis of Functionalized Polymers
Introduction
The precise engineering of polymer architecture is a cornerstone of modern materials science, enabling the development of materials with tailored electronic, optical, and mechanical properties. Dimethyl 3-iodophthalate emerges as a highly versatile monomeric building block in this pursuit. Its unique trifunctional nature—possessing two ester moieties and a reactive carbon-iodine bond—opens a gateway to a diverse array of functionalized polymers. The ester groups offer sites for hydrolysis and subsequent derivatization, while the iodo-substituent provides a reactive handle for powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the utility of this compound in the synthesis of functionalized polymers. We will delve into the mechanistic underpinnings of key polymerization techniques, offer detailed, field-proven protocols, and discuss the characterization and potential applications of the resulting polymeric materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique monomer for the creation of novel, high-performance polymers.
The Strategic Advantage of this compound
The iodine substituent on the aromatic ring is the key to the synthetic versatility of this compound. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to a low-valent palladium catalyst. This enhanced reactivity allows for polymerization under milder conditions and with a broader range of co-monomers. Furthermore, the meta-substitution pattern of the iodo and ester groups imparts specific conformational properties to the resulting polymer backbone, influencing its solubility, thermal stability, and solid-state packing.
The two dimethyl ester groups provide a secondary layer of functionality. They can be hydrolyzed to carboxylic acids, which can then be used for a variety of post-polymerization modifications.[1][2][3][4] This includes the introduction of charged moieties for ion-exchange resins, the attachment of bioactive molecules for drug delivery applications, or the grafting of other polymer chains to create complex architectures.
Palladium-Catalyzed Polymerization Routes
Palladium-catalyzed cross-coupling reactions are the workhorse for the polymerization of aryl halides.[5] The following sections detail the application of Suzuki, Sonogashira, and Heck polymerizations for the synthesis of functionalized polymers from this compound.
Suzuki Polycondensation: Crafting Poly(arylene)s
Suzuki polycondensation is a robust method for the synthesis of poly(arylene)s by coupling an aryl dihalide with an arylene diboronic acid or its ester. This reaction is prized for its high tolerance to a wide variety of functional groups and its typically high yields.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized biaryl phosphines (e.g., SPhos, XPhos) are employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous solution to create a biphasic reaction medium.
-
Solvent: A solvent system that can dissolve both the polar and non-polar reactants is essential. Toluene, N,N-dimethylformamide (DMF), and 1,4-dioxane are common choices, often with the addition of water to dissolve the inorganic base.
Experimental Workflow: Suzuki Polycondensation
Caption: Workflow for Suzuki Polycondensation.
Detailed Protocol: Synthesis of a Poly(phenylene-phthalate)
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 eq), 1,4-phenylenediboronic acid bis(pinacol) ester (1.00 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).
-
Evacuate and backfill the flask with high-purity nitrogen or argon three times.
-
Add 40 mL of anhydrous, degassed toluene via cannula.
-
In a separate flask, prepare a solution of potassium carbonate (4.00 eq) in 20 mL of deionized, degassed water.
-
-
Polymerization:
-
Add the aqueous potassium carbonate solution to the reaction flask.
-
Heat the biphasic mixture to 95 °C with vigorous stirring to ensure adequate mixing.
-
The reaction mixture will typically become more viscous as the polymer forms.
-
Monitor the progress of the polymerization by periodically taking small aliquots, quenching with dilute HCl, extracting with chloroform, and analyzing the molecular weight by Gel Permeation Chromatography (GPC). The reaction is typically complete within 24-48 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.
-
Collect the polymer by filtration through a Büchner funnel.
-
Wash the polymer sequentially with water (3 x 100 mL) and methanol (3 x 100 mL) to remove residual salts and low molecular weight oligomers.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
-
| Parameter | Typical Value |
| Catalyst Loading | 1-5 mol% |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-72 hours |
| Typical Mn (GPC) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Table 1: Typical reaction parameters and outcomes for Suzuki polycondensation of this compound.
Sonogashira Polycondensation: Building Rigid-Rod Poly(arylene ethynylene)s
Sonogashira polycondensation is a powerful tool for synthesizing conjugated polymers with alternating arylene and ethynylene units. These poly(arylene ethynylene)s (PAEs) often exhibit interesting photophysical properties and can self-assemble into ordered structures.
Causality of Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to neutralize the HI byproduct and also acts as a solvent.
-
Solvent: While the amine base can serve as the solvent, co-solvents like tetrahydrofuran (THF) or toluene are often used to improve the solubility of the growing polymer chain.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for Sonogashira coupling.
Detailed Protocol: Synthesis of a Poly(phenylene ethynylene-co-phthalate)
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.00 eq), a diethynyl comonomer (e.g., 1,4-diethynylbenzene, 1.00 eq), bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, degassed triethylamine (20 mL) and anhydrous, degassed THF (20 mL) via cannula.
-
-
Polymerization:
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C.
-
A precipitate of triethylammonium iodide may form as the reaction proceeds.
-
Monitor the reaction by GPC. The polymerization is typically complete within 24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter to remove the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
| Parameter | Typical Value |
| Pd Catalyst Loading | 1-5 mol% |
| Cu(I) Co-catalyst Loading | 2-10 mol% |
| Reaction Temperature | 25-70 °C |
| Reaction Time | 12-48 hours |
| Typical Mn (GPC) | 8,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 3.0 |
Table 2: Typical reaction parameters and outcomes for Sonogashira polycondensation of this compound.
Heck Polycondensation: Accessing Poly(arylene vinylene)s
The Heck reaction, involving the coupling of an aryl halide with an alkene, can be adapted for polymerization to produce poly(arylene vinylene)s (PAVs).[6] These materials are of interest for their optoelectronic properties.
Causality of Experimental Choices:
-
Catalyst and Ligand: Palladium(II) acetate [Pd(OAc)₂] is a common precatalyst, often used with phosphine ligands like tri(o-tolyl)phosphine [P(o-tol)₃] to stabilize the active Pd(0) species and promote the reaction.
-
Base: A hindered organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is used to neutralize the HI formed during the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) are typically required to maintain solubility of the polymer and to reach the higher temperatures often needed for Heck reactions.
Detailed Protocol: Synthesis of a Poly(phenylene vinylene-co-phthalate)
-
Reaction Setup:
-
In a Schlenk flask, dissolve this compound (1.00 eq) and a divinyl comonomer (e.g., 1,4-divinylbenzene, 1.00 eq) in anhydrous DMF (40 mL).
-
Add palladium(II) acetate (0.04 eq), tri(o-tolyl)phosphine (0.08 eq), and triethylamine (3.00 eq).
-
Degas the solution by three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Heat the reaction mixture to 100 °C under a positive pressure of nitrogen.
-
Stir for 48-72 hours. The solution will likely become colored and more viscous.
-
-
Workup and Purification:
-
After cooling, pour the polymer solution into methanol (500 mL) to precipitate the polymer.
-
Collect the solid by filtration.
-
To further purify, dissolve the polymer in chloroform and re-precipitate from methanol.
-
Dry the final polymer product in a vacuum oven.
-
| Parameter | Typical Value |
| Catalyst Loading | 2-5 mol% |
| Reaction Temperature | 100-140 °C |
| Reaction Time | 24-72 hours |
| Typical Mn (GPC) | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
Table 3: Typical reaction parameters and outcomes for Heck polycondensation of this compound.
Post-Polymerization Modification
A key advantage of polymers derived from this compound is the potential for post-polymerization modification of the ester groups.[1][2][3][4]
Workflow: Post-Polymerization Hydrolysis and Functionalization
Caption: General workflow for post-polymerization modification.
Protocol: Hydrolysis of Ester Groups to Carboxylic Acids
-
Dissolve the phthalate-containing polymer in a suitable solvent mixture (e.g., THF/water).
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (can be monitored by IR spectroscopy by the disappearance of the ester C=O stretch and appearance of a broad O-H stretch).
-
Acidify the solution with dilute hydrochloric acid to precipitate the polymer with carboxylic acid functionalities.
-
Isolate the polymer by filtration, wash thoroughly with water, and dry.
The resulting poly(carboxylic acid) can then be reacted with a variety of nucleophiles (e.g., amines, alcohols) using standard coupling chemistry (e.g., EDC/HOBt for amidation) to introduce new functional groups.
Characterization of Functionalized Polymers
A suite of analytical techniques is essential to confirm the structure and properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeat unit and to verify the success of post-polymerization modifications.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying characteristic functional groups, such as the ester carbonyl (~1720 cm⁻¹), alkyne C≡C stretch (~2100-2260 cm⁻¹, weak), and the broad O-H stretch of carboxylic acids after hydrolysis (~2500-3300 cm⁻¹).
-
Gel Permeation Chromatography (GPC): GPC is the primary method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.[6]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer.[5][8][9][10] Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg) and any melting transitions (Tm) for semi-crystalline polymers.[8][9][10]
| Technique | Information Obtained |
| NMR | Polymer structure, end-group analysis, confirmation of functionalization.[7] |
| FTIR | Presence of key functional groups. |
| GPC | Molecular weight distribution (Mn, Mw, PDI).[6] |
| TGA | Thermal stability, decomposition temperature.[5][8][9][10] |
| DSC | Glass transition temperature (Tg), melting temperature (Tm).[8][9][10] |
Table 4: Key characterization techniques for polymers derived from this compound.
Conclusion
This compound stands as a powerful and versatile monomer for the construction of a wide range of functionalized polymers. Through well-established palladium-catalyzed polymerization reactions such as Suzuki, Sonogashira, and Heck couplings, polymers with precisely controlled backbones can be synthesized. The presence of the ester functionalities provides a platform for extensive post-polymerization modification, allowing for the fine-tuning of material properties for specific applications. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the vast potential of this unique building block in the creation of next-generation materials.
References
- 1. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. labcompare.com [labcompare.com]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials | MDPI [mdpi.com]
- 9. chemicaljournal.in [chemicaljournal.in]
- 10. researchgate.net [researchgate.net]
Application Note: Monitoring the Progress of Dimethyl 3-Iodophthalate Reactions by Thin-Layer Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the effective use of Thin-Layer Chromatography (TLC) in monitoring chemical reactions involving dimethyl 3-iodophthalate. Whether tracking its formation as a product or its consumption as a reactant, TLC offers a rapid, inexpensive, and highly sensitive method for qualitative analysis of the reaction's progress.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights into methodology, from eluent selection to data interpretation and troubleshooting.
Introduction: The Strategic Importance of Reaction Monitoring
In the realm of organic synthesis, the ability to monitor a reaction in real-time is paramount. It allows the chemist to determine the optimal reaction time, identify the formation of byproducts, and prevent the decomposition of desired products, thereby maximizing yield and purity. Thin-Layer Chromatography (TLC) stands out as a primary analytical tool for this purpose due to its simplicity, speed, and low cost.[2][3]
This guide will use a common synthetic scenario as a case study: the esterification of 3-iodophthalic acid to form this compound. We will detail how to use TLC to track the disappearance of the more polar starting material (a dicarboxylic acid) and the appearance of the less polar product (a diester).
Principles of TLC Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically a thin layer of silica gel or alumina on a plate) and a mobile phase (an organic solvent or solvent mixture).[4][5] The separation is driven by polarity:
-
Stationary Phase: Silica gel is highly polar. Compounds with polar functional groups will adsorb more strongly to the stationary phase and thus travel a shorter distance up the plate.
-
Mobile Phase (Eluent): The eluent carries the compounds up the plate via capillary action.[6] A more polar eluent will move all compounds further up the plate, while a non-polar eluent will result in less movement.
The position of a compound on the developed TLC plate is quantified by its Retention Factor (Rf value) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7][8]
Materials and Equipment
2.1. Chemicals & Reagents
-
TLC Plates (e.g., Merck silica gel 60 F-254, 0.25 mm thickness)[9]
-
Reaction mixture containing this compound (as reactant or product)
-
Reference standards (pure starting material and, if available, pure product)
-
Solvents for Eluent System (e.g., Hexanes, Ethyl Acetate - HPLC grade)[9][10]
-
Solvent for Sample Dilution (e.g., Ethyl Acetate or Dichloromethane)
-
Visualization Reagents:
-
Iodine (solid crystals)
-
Potassium Permanganate (KMnO₄) stain solution
-
2.2. Equipment
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Forceps
-
Heating device (heat gun or hot plate)
-
Fume hood
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for monitoring the progress of a reaction where this compound is either being formed or consumed.
Part 1: Preparation and Spotting
-
Prepare the Developing Chamber: Pour the chosen eluent system (see Section 4 for selection) into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[13][14] Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[9] Do not use a pen, as the ink will chromatograph along with your sample.[13] Mark tick marks on the origin line for each sample to be spotted. A common setup includes lanes for the starting material (SM), the reaction mixture (R), and a "co-spot" (C) lane where both SM and R are spotted on top of each other.[2]
-
Prepare the Samples for Spotting:
-
Reaction Mixture (R): Using a capillary tube, withdraw a small aliquot of the reaction mixture.[15] Dilute this aliquot with a volatile solvent like ethyl acetate in a small vial to an appropriate concentration.
-
Starting Material (SM): Prepare a dilute solution of the starting material in the same volatile solvent.
-
-
Spot the TLC Plate: Dip a clean capillary tube into the SM solution. Briefly touch the end of the capillary tube to the corresponding tick mark on the origin line of the TLC plate. The spot should be small and concentrated, ideally 1-2 mm in diameter.[16] Repeat for the reaction mixture (R) in its designated lane. For the co-spot lane (C), first spot the SM, and after it dries, spot the R directly on top of it.
-
Visualize Before Eluting (Optional but Recommended): Check the spotted plate under a UV lamp. If the spots are not visible now, they will not be visible after development.[2] This confirms that a sufficient amount of UV-active material has been spotted.
Part 2: Development and Visualization
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the plate is standing upright and the origin line is above the solvent level.[15] Close the lid and allow the solvent to ascend the plate by capillary action.[5]
-
Monitor Elution: Do not allow the solvent front to travel all the way to the top of the plate. When the solvent front is about 1 cm from the top, remove the plate with forceps.[15]
-
Mark the Solvent Front: Immediately upon removal, use a pencil to mark the position of the solvent front.[16] Allow the solvent to fully evaporate from the plate in a fume hood.
-
Visualization Methods: Since organic compounds are often colorless, visualization techniques are necessary.[11][17]
-
UV Light (Non-destructive): View the dried plate under a short-wave (254 nm) UV lamp.[12] Compounds that absorb UV light, such as aromatic compounds like this compound, will appear as dark spots against the fluorescent green background of the plate.[11][18] Gently circle the visible spots with a pencil, as they will disappear when the UV light is removed.[12]
-
Iodine Staining (Semi-destructive): Place the TLC plate in a sealed chamber containing a few crystals of iodine.[11] The iodine vapor will sublimate and react with many organic compounds, causing them to appear as yellow-brown spots.[12] This method is effective for a wide range of compounds. The spots will fade over time, so they should be circled with a pencil promptly.[12]
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent general-purpose stain for compounds that can be oxidized.[19] Briefly dip the plate into the KMnO₄ solution, then gently warm it with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[20]
-
Workflow Diagram
Caption: Experimental workflow for monitoring reactions by TLC.
Eluent System Selection: The Key to Separation
The choice of eluent is critical for achieving good separation.[21] For esters like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a common and effective starting point.[10][22]
-
Starting Point: Begin with a 4:1 mixture of Hexanes:Ethyl Acetate.
-
Optimization:
-
If all spots remain near the origin (low Rf values), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 3:1 or 2:1).[14]
-
If all spots move to the top of the plate with the solvent front (high Rf values), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., to 9:1).[14]
-
The goal is to achieve an Rf value for the product of approximately 0.3-0.5, with clear separation from the starting material and any byproducts.[15]
Data Interpretation: Reading the TLC Plate
The power of TLC lies in the visual story it tells about the reaction's progress over time.
Calculating Rf Values
The Retention Factor (Rf) is a key parameter for identifying and comparing compounds.[16] It is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7][23]
| Parameter | Measurement |
| Distance traveled by spot | From the origin line to the center of the spot. |
| Distance traveled by solvent | From the origin line to the solvent front line. |
Rf values are dimensionless and range from 0 to 1.[6]
Interpreting Reaction Progress
Let's consider the esterification of 3-iodophthalic acid to this compound.
-
3-Iodophthalic Acid (Starting Material): A dicarboxylic acid, which is highly polar. It will have a very low Rf value and may barely move from the origin.
-
This compound (Product): A diester, which is significantly less polar than the starting material. It will have a much higher Rf value.
Visual Analysis of the TLC Plate:
-
Lane SM (Starting Material): A single spot with a low Rf value.
-
Lane R (Reaction Mixture):
-
At t=0: A single, strong spot corresponding to the starting material.
-
As the reaction proceeds: The spot for the starting material will diminish in intensity, and a new spot with a higher Rf value (the product) will appear and intensify.
-
At completion: The starting material spot should be completely gone, and only the product spot should be visible.
-
-
Lane C (Co-spot): This lane serves as a crucial reference. If the product and starting material spots are well-separated, the co-spot lane will show two distinct spots. This confirms that the new spot in the reaction lane is indeed a new compound and not just the starting material that has moved differently for some reason.
Hypothetical Reaction Progress Diagram
Caption: Idealized TLC plates showing reaction progress over time.
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing Spots | Sample is too concentrated (overloaded).[1][13] | Dilute the sample before spotting. |
| Sample is degrading on the silica plate. | Add a small amount of acid or base to the eluent (e.g., 0.1% acetic acid or triethylamine) to improve spot shape.[14] | |
| No Spots are Visible | Sample concentration is too low.[13][14] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[13][14] |
| Compound is not UV-active and the visualization method is ineffective. | Try a different visualization method (e.g., iodine or a chemical stain).[14] | |
| Rf Values are all Too High or Too Low | Eluent polarity is incorrect. | Adjust the eluent composition. Increase polarity if Rf is too low; decrease polarity if Rf is too high.[14] |
| Uneven Solvent Front | The TLC plate is touching the side of the chamber or the filter paper.[13] | Ensure the plate is centered in the chamber and not touching the walls. |
| The bottom edge of the plate is not level. | Ensure the plate is placed flat on the bottom of the chamber. |
Conclusion
Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of organic reactions involving compounds like this compound. Its rapid and straightforward application provides invaluable qualitative data on the consumption of reactants and the formation of products. By mastering the principles of eluent selection, proper spotting and development techniques, and effective visualization methods, researchers can significantly enhance their synthetic efficiency and outcomes.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Khan Academy [khanacademy.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. silicycle.com [silicycle.com]
- 15. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. silicycle.com [silicycle.com]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 20. TLC stains [reachdevices.com]
- 21. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 22. researchgate.net [researchgate.net]
- 23. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
Application Notes & Protocols: One-Pot Synthesis Strategies Involving Dimethyl 3-Iodophthalate
Introduction
Dimethyl 3-iodophthalate is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing two ester groups and a strategically positioned iodine atom on the aromatic ring, opens a gateway to a vast array of complex molecular architectures. The electron-withdrawing nature of the ester groups influences the reactivity of the aryl iodide, making it an excellent substrate for a multitude of cross-coupling reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in one-pot synthesis strategies. By combining multiple reaction steps into a single, seamless operation, these methodologies offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. We will explore the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols to facilitate their successful implementation in the laboratory.
Core Concept: The Power of One-Pot Sequential Reactions
One-pot syntheses involving this compound predominantly rely on the differential reactivity of its functional groups, particularly the carbon-iodine bond. Palladium-catalyzed cross-coupling reactions are the cornerstone of these strategies. The general principle involves an initial coupling at the C-I bond, followed by subsequent in-situ transformations, all within the same reaction vessel. This avoids the need for intermediate isolation and purification, which can be time-consuming and lead to significant yield losses.
A key strategy to achieve selectivity in sequential couplings is to control the reaction conditions or the choice of catalyst and ligands.[1] This allows for a programmed sequence of bond formations, leading to the desired complex product with high precision.
Application 1: Sequential Sonogashira and Suzuki-Miyaura Couplings for the Synthesis of Diaryl-Substituted Phthalates
One of the powerful one-pot sequences involving this compound is the combination of Sonogashira and Suzuki-Miyaura cross-coupling reactions. This strategy allows for the introduction of both an alkyne and an aryl group onto the phthalate scaffold, leading to highly functionalized aromatic compounds that are precursors to complex polycyclic systems.
Mechanistic Rationale
The sequence begins with a palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne. This reaction is typically fast and proceeds under relatively mild conditions. Upon completion of the Sonogashira coupling, a second palladium catalyst (or the same catalyst system under modified conditions) and an arylboronic acid are introduced to initiate the Suzuki-Miyaura coupling. The choice of ligands and bases is crucial for the success of this one-pot approach, as they need to be compatible with both catalytic cycles.
Caption: Workflow for one-pot Sonogashira/Suzuki-Miyaura coupling.
Experimental Protocol: One-Pot Synthesis of Dimethyl 3-(phenylethynyl)-4-phenylphthalate
Materials:
-
This compound
-
Phenylacetylene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon (or Nitrogen) gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.04 mmol).
-
Add anhydrous toluene (5 mL) and anhydrous DMF (1 mL) to the flask.
-
Add phenylacetylene (1.1 mmol) and K₂CO₃ (2 mmol) to the reaction mixture.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC or GC-MS.
-
Once the Sonogashira coupling is complete (typically 2-4 hours), add phenylboronic acid (1.2 mmol) and additional K₂CO₃ (1 mmol) to the reaction mixture.
-
Increase the temperature to 90 °C and continue stirring.
-
Monitor the Suzuki-Miyaura coupling by TLC or GC-MS until the starting alkynyl-phthalate intermediate is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Sonogashira Coupling | Suzuki-Miyaura Coupling |
| Catalyst | Pd(OAc)₂/PPh₃/CuI | Pd(OAc)₂/PPh₃ |
| Base | K₂CO₃ | K₂CO₃ |
| Temperature | 60 °C | 90 °C |
| Typical Yield | - | >75% (overall) |
Application 2: Multicomponent Reactions for the Synthesis of Heterocycles
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step.[2][3] this compound can serve as a key component in MCRs, where the iodo-substituent can either be retained for further functionalization or participate in the reaction cascade.
Iodine-Promoted Multicomponent Synthesis of Fused Heterocycles
Molecular iodine can act as a catalyst in various multicomponent reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] While not directly a one-pot reaction starting with this compound, the principles can be applied to its derivatives. For instance, a derivative of this compound could be a substrate in an iodine-catalyzed reaction to form complex heterocyclic systems.
Conceptual Protocol: Iodine-Catalyzed Synthesis of a Fused Pyrazole System
This conceptual protocol illustrates how a derivative of this compound could be used in an MCR.
Hypothetical Reaction: A three-component reaction between an amino-derivative of dimethyl phthalate, an aldehyde, and a β-ketoester, catalyzed by molecular iodine.
Caption: Conceptual workflow for a multicomponent reaction.
General Procedure Outline:
-
Dissolve the amino-phthalate derivative (1 mmol), aldehyde (1.1 mmol), and β-ketoester (1.2 mmol) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of molecular iodine (0.1 mmol).
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction and process the work-up, which may involve quenching with sodium thiosulfate solution to remove excess iodine.
-
Purify the product by crystallization or column chromatography.
| Component | Role |
| Amino-phthalate Derivative | Nucleophilic component |
| Aldehyde | Electrophilic component |
| β-Ketoester | Active methylene component |
| Iodine | Catalyst |
Application 3: Palladium-Catalyzed Carbonylative Coupling Reactions
The carbon-iodine bond in this compound is susceptible to palladium-catalyzed carbonylation reactions. This allows for the introduction of a carbonyl group, which can then participate in subsequent intramolecular or intermolecular reactions in a one-pot fashion.
Mechanistic Pathway
The reaction typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate. This intermediate can then be trapped by a nucleophile (e.g., an amine or alcohol) to generate the final product. By carefully selecting the nucleophile and reaction conditions, this can be part of a one-pot sequence.
Experimental Protocol: One-Pot Carbonylative Amidation
Materials:
-
This compound
-
Aniline
-
Palladium(II) chloride (PdCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Dimethylacetamide (DMAc), anhydrous
-
Carbon monoxide (CO) gas
Procedure:
-
Set up a high-pressure reactor equipped with a magnetic stirrer and a gas inlet.
-
To the reactor, add this compound (1 mmol), PdCl₂ (0.03 mmol), dppp (0.03 mmol), and aniline (1.2 mmol).
-
Add anhydrous DMAc (10 mL) and triethylamine (2.5 mmol) to the reactor.
-
Seal the reactor, purge with CO gas several times, and then pressurize with CO to the desired pressure (e.g., 10 atm).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by analyzing aliquots by HPLC or LC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
| Parameter | Value |
| Catalyst | PdCl₂/dppp |
| CO Pressure | 10 atm |
| Temperature | 100-120 °C |
| Base | Triethylamine |
| Typical Yield | 70-90% |
Conclusion
This compound is a powerful and versatile substrate for the development of efficient one-pot synthesis strategies. The protocols and conceptual frameworks presented in this application note highlight its utility in sequential cross-coupling reactions, multicomponent reactions, and carbonylative couplings. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can unlock the full potential of this valuable building block for the synthesis of complex organic molecules, with significant applications in drug discovery and materials science.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple iodine-DMSO-promoted multicomponent reaction for the synthesis of 2,4-disubstituted dihydrotriazole-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving the yield of Dimethyl 3-iodophthalate Suzuki coupling
Technical Support Center: Suzuki-Miyaura Coupling
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of Dimethyl 3-iodophthalate. While the Suzuki reaction is a powerful tool for C-C bond formation, this particular substrate presents a unique set of challenges primarily due to the steric hindrance imposed by the two ortho- and meta-positioned ester groups.[1][2] This steric bulk can impede key steps in the catalytic cycle, leading to low yields and the formation of undesirable byproducts.
This document provides a structured, in-depth guide to troubleshooting common issues and optimizing reaction conditions. By understanding the causality behind each experimental parameter, you can systematically enhance the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield with my this compound Suzuki coupling. What are the most likely causes?
A low yield in this specific reaction is often attributable to one or more of the following factors, which are addressed in detail in the Troubleshooting Guide below:
-
Inefficient Catalytic System: The steric hindrance from the ester groups requires a specialized catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]
-
Suboptimal Reaction Conditions: Parameters such as base, solvent, and temperature are critical and must be carefully selected to balance reactivity with the stability of the starting material's ester groups.
-
Catalyst Deactivation: The presence of oxygen or impurities can deactivate the palladium catalyst.[4][5]
-
Competing Side Reactions: Several side reactions, including dehalogenation, protodeboronation, and homocoupling, can consume your starting materials and reduce the yield of the target molecule.[4][6]
Q2: Why is this compound considered a "challenging" substrate?
The primary challenge arises from steric hindrance . The dimethyl ester groups are positioned ortho and meta to the iodine atom. This bulkiness can significantly slow down two crucial steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-iodine bond can be sterically hindered.[2]
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium center, can also be difficult if the groups are too bulky to come together.[1]
A secondary challenge is the potential for hydrolysis of the ester groups under harsh basic conditions, which would lead to the formation of carboxylate salts and complicate the workup and purification.[7]
Q3: How do I select the appropriate catalyst and ligand for this sterically hindered coupling?
For sterically demanding substrates, the choice of ligand is paramount. You need a ligand that is both bulky and electron-rich .[8]
-
Bulkiness promotes the reductive elimination step, which is often a bottleneck for hindered substrates.[9]
-
Electron-richness facilitates the oxidative addition step, which is the rate-determining step for many cross-couplings.[2][9]
Recommendation: Move away from simple phosphines like PPh₃. The most effective ligands for this type of transformation are the dialkylbiaryl phosphines (e.g., Buchwald ligands).[8] Using a pre-formed palladium complex (a "precatalyst") that incorporates these ligands is highly recommended. These precatalysts are often more stable and ensure the efficient generation of the active Pd(0) species.[4][9]
Data Presentation: Catalyst & Ligand Selection
| Catalyst System | Ligand Type | Typical Application | Suitability for this compound | Source |
| Pd(PPh₃)₄ | Monodentate Triarylphosphine | General purpose, simple substrates | Low . Often fails with sterically hindered substrates. | [3] |
| Pd(OAc)₂ + P(t-Bu)₃ | Monodentate Trialkylphosphine | More active than PPh₃ systems | Moderate . Better, but may still be inefficient. | [7] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Good for many cross-couplings | Moderate to High . A reliable choice for many systems. | [4][10] |
| XPhos Pd G3 | Bulky, Electron-Rich Biarylphosphine | Excellent for hindered aryl chlorides/bromides | Very High . Specifically designed for sterically demanding couplings. | [8][11] |
| SPhos Pd G2 | Bulky, Electron-Rich Biarylphosphine | Excellent for hindered aryl chlorides/bromides | Very High . Another top choice for challenging substrates. | [8][11] |
Troubleshooting Guide: Specific Issues & Solutions
Problem: Low or No Conversion (Starting Material Unchanged)
Q: My TLC/LCMS shows only starting materials after several hours. I'm using a standard catalyst like Pd(PPh₃)₄. What's wrong?
A: This is a classic sign of an insufficiently active catalytic system or improper reaction setup.
1. Re-evaluate Your Catalyst/Ligand: As mentioned, this compound's steric bulk likely prevents oxidative addition with a standard catalyst.
- Solution: Switch to a more powerful system. Use a Buchwald precatalyst like XPhos Pd G3 or SPhos Pd G2 . These are designed to overcome high steric barriers.[8]
2. Check Your Inert Atmosphere Technique: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.
- Solution: Ensure all reagents and the reaction vessel are rigorously deoxygenated. Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[5]
3. Assess the Base and Solvent: The base must be sufficiently strong and soluble to activate the boronic acid for transmetalation.[12]
- Solution: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure your solvent system can partially dissolve the base. A mixture of an organic solvent like 1,4-dioxane or THF with water (e.g., 4:1 ratio) is often effective as water aids in dissolving the inorganic base.[12]
4. Increase the Temperature: While aryl iodides are reactive, steric hindrance can require more thermal energy.
- Solution: If you are running the reaction at a lower temperature (e.g., 80 °C), cautiously increase it to 100-110 °C. Microwave heating can also be a powerful tool for accelerating sluggish reactions.[13]
Problem: Significant Byproduct Formation
Q: I'm getting a good conversion of my starting material, but my major product is dimethyl phthalate (the dehalogenated product). How do I stop this?
A: This side reaction, known as dehalogenation or hydrodehalogenation , occurs when the aryl halide is reduced instead of coupled.[6] It happens when a hydride source intercepts a palladium intermediate.
-
Cause & Solution 1 (Solvent): Solvents like alcohols or even residual water can act as hydride donors. While water is often necessary, using an anhydrous grade of your organic solvent is crucial.
-
Cause & Solution 2 (Base): Some bases, particularly when used with certain additives, can generate hydride species. Using a clean, high-purity base like K₃PO₄ is recommended.
-
Cause & Solution 3 (Boronic Acid): Impurities in the boronic acid can sometimes contribute to this pathway. Ensure your boronic acid is of high purity.
Q: My main byproduct has a mass corresponding to the homocoupling of my boronic acid partner. What causes this?
A: Homocoupling is the palladium-catalyzed dimerization of the boronic acid.
-
Primary Cause: The most common cause is the presence of oxygen .[4][5] Oxygen can re-oxidize Pd(0) to Pd(II), which facilitates the oxidative homocoupling pathway.
-
Solution: The solution is meticulous deoxygenation of your entire reaction setup—solvents, reagents, and headspace. Following a strict inert gas protocol is the best preventative measure.
Q: I suspect my ester groups are being hydrolyzed during the reaction. How can I prevent this?
A: Ester saponification is a risk when using strong bases at high temperatures.
-
Cause & Solution 1 (Base Selection): Strong hydroxide bases (NaOH, KOH) are highly likely to cause hydrolysis.
-
Cause & Solution 2 (Temperature and Time): Prolonged heating increases the likelihood of hydrolysis.
-
Solution: Use a more active catalyst system (e.g., Buchwald precatalyst) that allows the reaction to proceed to completion at a lower temperature or in a shorter time.
-
Data Presentation: Effect of Base on Coupling & Byproducts
| Base | Strength | Risk of Ester Hydrolysis | Typical Use | Recommendation for this compound | Source |
| NaOH, KOH | Strong | High | General purpose, robust substrates | Not Recommended | [8] |
| K₂CO₃, Cs₂CO₃ | Moderate-Strong | Low to Moderate | Very common in Suzuki couplings | Good Choice . Often used with a water co-solvent. | [12][14] |
| K₃PO₄ | Strong | Low | Excellent for hindered substrates, good solubility | Highly Recommended . Often provides the best results. | [8] |
| KF | Mild | Very Low | Used when substrates are highly base-sensitive | Alternative Choice . Can be effective, especially in anhydrous conditions. | [7] |
Visualizations & Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
Below is a diagram illustrating the key steps of the catalytic cycle. For this compound, the sterically hindered Oxidative Addition and Reductive Elimination steps are often the primary bottlenecks to achieving a high yield.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues with the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol serves as a baseline but may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 eq), finely powdered
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10 minutes.
-
Add the 1,4-dioxane and water via syringe. The solvent mixture should be previously degassed by bubbling with argon for 30 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the stirring mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for High-Yield Coupling
This protocol is recommended for overcoming steric hindrance and achieving higher yields.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 eq), finely powdered
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to an oven-dried reaction vessel with a stir bar.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion (typically faster than standard conditions).
-
Follow steps 6-8 from the standard protocol for workup and purification.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Heck Coupling of Dimethyl 3-Iodophthalate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the Heck coupling of Dimethyl 3-Iodophthalate. As a sterically hindered and electronically complex substrate, its use can often lead to challenging side reactions. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction yield is low, and I'm isolating a significant amount of Dimethyl Phthalate. What is causing this deiodination?
Answer: This is a classic case of a hydrodehalogenation side reaction, where the iodine substituent is replaced by a hydrogen atom. This is a common competing pathway in many palladium-catalyzed cross-coupling reactions and can be promoted by several factors.[1]
Underlying Mechanism: The hydrodehalogenation of an aryl halide typically proceeds after the initial oxidative addition of the Ar-I to the Pd(0) catalyst. Instead of the desired alkene insertion, the Ar-Pd(II)-I intermediate is intercepted. One proposed mechanism involves the reaction with a hydride source. In many cases, the solvent (like an alcohol) or even trace water, in combination with the base, can generate a palladium-hydride species (Pd-H). This species can then undergo reductive elimination with the aryl group to release the dehalogenated product (Ar-H) and regenerate a Pd(0) species, which may or may not be catalytically active for the desired cycle.[1]
Troubleshooting & Optimization:
-
Scrutinize Your Solvent and Base: If you are using an alcohol-based solvent or a base like an alkoxide, these can be direct sources of hydrides.[1] Consider switching to an aprotic polar solvent such as DMF, DMAc, or NMP, which are less prone to generating hydride species. Ensure your solvent is anhydrous and thoroughly degassed.
-
Purity of Reagents: Ensure your alkene coupling partner is pure and free from any potential hydrogen donors. Similarly, trace impurities in the base or solvent can contribute to this side reaction.
-
Choice of Base: A non-nucleophilic, sterically hindered base is often preferred. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also used.[2] The base's primary role is to neutralize the HI generated during the catalytic cycle.[2][3] Using a base that is too strong or nucleophilic can sometimes promote unwanted pathways.
-
Additives: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can sometimes suppress hydrodehalogenation. The silver ions act as halide scavengers, precipitating AgI and driving the reaction towards the desired product by preventing the re-association of iodide to the palladium center, which can facilitate side reactions.[4]
Q2: My main byproduct is a symmetrical biaryl, Dimesityl 3,3'-biphthalate. Why is this homocoupling occurring?
Answer: You are observing the homocoupling of your aryl iodide, often referred to as an Ullmann-type side reaction. This occurs when two molecules of the aryl halide couple with each other instead of with the alkene.
Underlying Mechanism: The generally accepted mechanism for palladium-catalyzed homocoupling involves the formation of an Ar-Pd(II)-X intermediate after oxidative addition.[5] Two of these intermediates can then undergo a ligand exchange or disproportionation to form a diarylpalladium(II) species (Ar₂Pd(II)) and a palladium dihalide (PdX₂). The diarylpalladium species then undergoes reductive elimination to yield the biaryl product (Ar-Ar) and regenerate the Pd(0) catalyst.[5] This side reaction is often favored at higher temperatures and catalyst concentrations.
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: Homocoupling pathways often have a higher activation energy than the desired Heck coupling. Try reducing the reaction temperature by 10-20 °C to see if the selectivity improves.
-
Optimize Catalyst Loading: While it may seem counterintuitive, very high catalyst loadings can sometimes favor bimolecular side reactions like homocoupling. Try reducing the palladium catalyst loading to 0.5–2 mol%.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often disfavor the formation of the diarylpalladium intermediate required for homocoupling. Ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphines can promote the desired Heck pathway.
-
Reaction Medium: Some studies have shown that the reaction medium can influence the selectivity. In some cases, using phosphine-free conditions in specific media like ionic liquids has been shown to control homocoupling.[6]
Q3: The reaction starts but then stalls, and I see a fine black precipitate. What's happening to my catalyst?
Answer: The formation of a black precipitate is almost always "palladium black," an inactive, agglomerated form of Pd(0). This indicates catalyst decomposition, which is frequently caused by the degradation of the supporting phosphine ligands.
Underlying Mechanism: The catalytically active species is typically a Pd(0) complex stabilized by phosphine ligands. Phosphines, especially common ones like triphenylphosphine (PPh₃), are susceptible to oxidation to phosphine oxides (O=PPh₃), particularly at elevated temperatures and if trace oxygen is present.[7][8] This oxidation can occur in parallel with the main catalytic turnover.[8] Once the ligands are oxidized, they can no longer effectively stabilize the Pd(0) nanoparticles, leading them to agglomerate and precipitate out as inactive palladium black.[9]
Troubleshooting & Optimization:
-
Ensure Rigorous Inert Conditions: This is the most critical factor. Use standard Schlenk line or glovebox techniques. Solvents and reagents must be thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Select Robust Ligands: Switch from simple triarylphosphines like PPh₃ to more robust options.
-
Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) or Buchwald biaryl phosphines (e.g., XPhos, SPhos) are more resistant to oxidation and form more stable complexes with palladium.
-
N-Heterocyclic Carbenes (NHCs): These are excellent ligands for cross-coupling as they form very strong bonds with the metal center, providing high stability.
-
-
Use Stabilizing Additives: Research has shown that phosphine oxides, the product of ligand oxidation, can themselves act as weak, labile ligands that prevent the agglomeration of palladium nanoparticles.[9] Adding a small amount of a phosphine oxide like triphenylphosphine oxide (TPPO) at the start of the reaction can sometimes maintain catalyst activity for longer.
-
Consider Pre-formed Catalysts: Instead of generating the Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂, consider using a stable, pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This can sometimes provide more consistent results, though rigorous inert techniques are still mandatory.[10]
Q4: The reaction is very slow or gives no conversion, likely due to the ortho-substituents on my starting material. How can I overcome this steric hindrance?
Answer: The two ester groups ortho to the iodine in this compound present a significant steric challenge. This hindrance can slow down the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond, and can also impede subsequent steps in the catalytic cycle.[11]
Troubleshooting & Optimization:
-
Ligand Selection is Key: This is the most powerful tool for overcoming steric hindrance. You need a ligand that is both bulky and electron-rich.
-
Bulky Buchwald-type Biaryl Phosphines: Ligands like XPhos, SPhos, or RuPhos are specifically designed for sterically demanding couplings. Their bulk facilitates the reductive elimination step, and their electron-donating nature promotes the initial oxidative addition.[11]
-
Dialkylphosphines: Ligands like di-tert-butylphosphines can also be highly effective for hindered substrates.
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. If you are running the reaction at 80 °C, try increasing it to 100 °C or 120 °C, solvent permitting. Be mindful that higher temperatures can also accelerate catalyst decomposition and other side reactions, so this must be balanced.
-
Solvent Choice: A switch to a higher-boiling point, polar aprotic solvent like NMP or DMAc can allow for higher reaction temperatures and may also improve the solubility and reactivity of the palladium complexes.
-
Consider the Coupling Partner: If possible, using a less sterically demanding alkene can improve reaction rates. For example, a terminal alkene like an acrylate will generally react more readily than an internal or more substituted alkene.[12]
Frequently Asked Questions (FAQs)
-
Q: What is the optimal ligand-to-palladium ratio?
-
A: This is highly dependent on the specific ligand used. For monodentate phosphine ligands like PPh₃ or P(t-Bu)₃, a ratio of 2:1 to 4:1 (Ligand:Pd) is common. A slight excess of the ligand helps to maintain the stability of the catalytic species. However, a very large excess can be detrimental, as it can lead to the formation of catalytically inactive, coordinatively saturated palladium complexes.[13]
-
-
Q: Can I run this reaction without a phosphine ligand ("ligand-free")?
-
A: While some Heck reactions can be performed under "ligand-free" conditions, it is generally not recommended for challenging substrates like this compound. In these cases, the palladium salt often forms catalytically active nanoparticles in situ. However, these nanoparticles are often unstable and prone to aggregation (forming palladium black), especially with sterically hindered substrates that react slowly.[6] The reaction would likely suffer from low yields and poor reproducibility.
-
-
Q: How critical is the choice of base?
-
A: The base is essential. Its primary role is to react with the H-X species formed after the β-hydride elimination step, regenerating the Pd(0) catalyst and allowing the cycle to continue.[2][4] An inappropriate base (e.g., one that is too nucleophilic) can react with your substrate or catalyst.[14] For your substrate, an inorganic base like K₂CO₃ or an organic amine base like Et₃N is a good starting point.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the desired Heck catalytic cycle and the major competing side reactions.
Caption: The catalytic cycle for the desired Heck reaction.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 12. Heck Coupling | NROChemistry [nrochemistry.com]
- 13. reddit.com [reddit.com]
- 14. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
Technical Support Center: Sonogashira Reactions with Dimethyl 3-iodophthalate
This guide provides in-depth troubleshooting for Sonogashira cross-coupling reactions involving dimethyl 3-iodophthalate. As an electron-deficient aryl iodide, this substrate is generally highly reactive, making reaction failures likely attributable to issues with reaction setup, reagent quality, or competing side reactions rather than inherent substrate inactivity. This document is structured to help you diagnose and resolve these common issues methodically.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound isn't working at all. Where do I start?
A1: For a complete failure, first verify the integrity of your catalytic system and the reaction environment. The most critical points to check are:
-
Inert Atmosphere: Oxygen is detrimental, primarily causing the unwanted homocoupling of your alkyne (Glaser-Hay coupling).[1][2] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst Activity: Has your palladium catalyst decomposed? The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst death.[1] Is your copper(I) iodide co-catalyst fresh? It should be a white to light tan powder; a significant green or brown discoloration suggests oxidation and degradation.[1]
Q2: My reaction mixture turned yellow-brown and I've isolated a solid that isn't my product. What is it?
A2: You are likely observing the formation of a symmetrical 1,3-diyne, the product of Glaser-Hay homocoupling.[3][4] This is the most common side reaction in copper-catalyzed Sonogashira couplings and is directly caused by the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[3][5][6] To solve this, you must improve your anaerobic technique (see degassing protocols below) or switch to a copper-free Sonogashira protocol.[1][7]
Q3: A black precipitate formed in my flask shortly after heating. What happened?
A3: This is palladium black, which is finely divided, catalytically inactive palladium metal.[1] Its formation indicates that the Pd(0) active catalyst has dropped out of the catalytic cycle. This can be caused by:
-
High Temperatures: While this compound should react under mild conditions, excessive heat can accelerate decomposition.[8]
-
Inappropriate Solvent: Certain solvents, anecdotally including THF, can promote the formation of palladium black under some conditions.[1][9]
-
Ligand Dissociation/Decomposition: If the phosphine ligands dissociate from the palladium center and do not re-coordinate effectively, the unprotected metal can aggregate and precipitate.
Q4: Given that this compound is an aryl iodide, shouldn't it be very reactive?
A4: Yes. The reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[1][7] Aryl iodides are the most reactive and can often be coupled at room temperature.[7][10] Furthermore, the electron-withdrawing diester groups on the phthalate ring should accelerate the oxidative addition step, which is often rate-limiting.[11] If you are experiencing low reactivity, the issue almost certainly lies with your reagents or reaction conditions, not the substrate itself.
In-Depth Troubleshooting Guide
This section is organized by the primary symptom of reaction failure.
Symptom 1: No Reaction or Low Conversion
If you observe only starting materials after an appropriate reaction time, a fundamental component has failed.
Potential Cause 1: Inactive Catalytic System The palladium catalyst and copper co-catalyst are the heart of the reaction.
-
Palladium Catalyst: Pre-catalysts like Pd(PPh₃)₂Cl₂ must be reduced in situ to the active Pd(0) species. This process can be inhibited by impurities. Even direct Pd(0) sources like Pd(PPh₃)₄ can be degraded by improper storage.
-
Copper Co-catalyst: Copper(I) iodide is sensitive to oxidation. Its role is to form the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12][13] If the CuI is old or oxidized, this crucial step will not occur.
Solutions:
-
Use Fresh Catalysts: Always use a freshly opened bottle of CuI or one that has been stored properly under inert gas. Use a reputable source for your palladium catalyst.
-
Select an Appropriate Catalyst: While Pd(PPh₃)₄ is common, more robust and air-stable precatalysts are available that can offer more consistent results.[14][15]
-
Ensure Proper Base Function: The base is not merely an acid scavenger; it facilitates the deprotonation of the terminal alkyne, which is essential for forming the copper acetylide.[16] Ensure your amine base (e.g., triethylamine, diisopropylamine) is anhydrous and used in sufficient excess (typically 2-5 equivalents).
Potential Cause 2: Chemical Inhibitors or Impurities Cross-coupling reactions are sensitive to a variety of chemical species that can act as catalyst poisons.
-
Water: While some Sonogashira protocols are developed for aqueous media, traditional setups require anhydrous conditions. Excess water can interfere with the catalytic cycle.
-
Impurities in Starting Materials: Ensure your this compound and alkyne are pure. Purification via chromatography or recrystallization may be necessary.
-
Solvent Quality: Use anhydrous, high-purity solvents. Peroxides in ethers like THF can re-oxidize and deactivate the Pd(0) catalyst.
Solutions:
-
Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents. Ensure amine bases are stored over KOH.
-
Purify Starting Materials: If in doubt about the purity of your substrates, purify them before use.
-
Degas Thoroughly: This not only removes oxygen (preventing homocoupling) but also other dissolved gases that could potentially interfere.
Symptom 2: Glaser-Hay Homocoupling Predominates
This is the most frequent and frustrating side reaction. It occurs when two molecules of the alkyne couple together in the presence of copper and an oxidant (oxygen).[4][17]
dot
Caption: The Glaser-Hay reaction, a major side product pathway.
Solutions:
-
Rigorous Degassing (Mandatory): The most effective solution is to completely exclude oxygen from the reaction.
-
Freeze-Pump-Thaw: For low-boiling point solvents, this is the gold standard. Freeze the solvent/reagent mixture with liquid nitrogen, apply a high vacuum to remove gases, and then thaw. Repeat this cycle at least three times.
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalysts.
-
-
Run the Reaction Under Positive Inert Gas Pressure: After degassing, maintain a slight positive pressure of argon or nitrogen throughout the reaction, for example, by using a balloon.
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, a copper-free Sonogashira reaction is an excellent alternative.[1][7] These reactions often require a more active palladium/ligand system, a different base (e.g., pyrrolidine), and sometimes slightly higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.[18][19]
Symptom 3: Dehalogenation of Aryl Iodide
In some cases, the aryl iodide can be reduced to the corresponding arene (dimethyl phthalate in this case). This is a known, though less common, side reaction in palladium catalysis.[20]
Potential Causes:
-
Reaction Conditions: Certain bases or solvents can act as hydride sources, especially at elevated temperatures.
-
Catalyst System: Highly reactive catalyst systems, particularly those designed for less reactive aryl chlorides, might be prone to this side reaction with a very active substrate like an aryl iodide.
Solutions:
-
Modify Reaction Conditions: If using an amine base, ensure it is not the source of reduction. Triethylamine is generally robust. Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF.[7]
-
Lower the Temperature: Since this compound is highly reactive, the reaction should proceed at or slightly above room temperature. Avoid excessive heating.
-
Re-evaluate the Catalyst: Stick to standard, reliable catalysts for aryl iodides, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂/CuI, before moving to more exotic systems.[21]
Key Parameter Optimization
If your reaction is sluggish or gives a mixture of products, systematic optimization is necessary.
Troubleshooting Workflow
dot
Caption: A decision tree for troubleshooting Sonogashira failures.
Data Tables for Optimization
Table 1: Recommended Palladium Catalysts & Co-Catalysts
| Catalyst / Co-Catalyst | Typical Loading (mol%) | Notes |
| Palladium Catalysts | ||
| Pd(PPh₃)₄ | 1 - 5% | The classic catalyst. Can be sensitive to air. Should be sufficient for this substrate. |
| Pd(PPh₃)₂Cl₂ | 1 - 5% | Air-stable Pd(II) precatalyst. Requires in situ reduction.[21] |
| Pd₂(dba)₃ | 1 - 2.5% | Often used with an additional phosphine ligand. Good for generating active Pd(0). |
| Copper Co-Catalyst | ||
| Copper(I) Iodide (CuI) | 0.5 - 5% | Standard co-catalyst. Accelerates reaction but enables homocoupling. Use fresh.[7] |
Table 2: Common Solvent and Base Combinations
| Solvent | Base | Temperature Range (°C) | Comments |
| Triethylamine (Et₃N) | Triethylamine | RT - 80 | Base acts as the solvent. Simple setup, easy workup. A good starting point.[7] |
| THF | Et₃N or DIPEA | RT - 65 | Common general-purpose system. Ensure THF is peroxide-free.[22] |
| DMF or NMP | Et₃N or DIPEA | RT - 100 | Good for solubility. Must be thoroughly dried and degassed.[23][24] |
| Toluene | Et₃N or DIPEA | RT - 110 | Less polar option, can be beneficial for catalyst stability. |
| Dioxane | K₂CO₃ or Cs₂CO₃ | 50 - 100 | Use of inorganic bases can sometimes prevent side reactions.[25] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a robust starting point for the reaction of this compound.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).
-
Degassing: Seal the flask with a septum, and cycle between vacuum and argon backfill three times to establish an inert atmosphere.
-
Solvent/Base Addition: Via syringe, add degassed anhydrous solvent (e.g., THF, 0.2 M concentration relative to the aryl iodide) and degassed triethylamine (3.0 eq). The mixture may be yellow/orange.
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or GC/MS. If the reaction is sluggish after 2-4 hours, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate or diethyl ether. Filter the mixture through a pad of Celite® to remove catalyst residues.[22] Wash the organic phase with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: The Catalytic Cycle Explained
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.[10][12][22]
dot
Caption: The dual catalytic cycles of the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. synarchive.com [synarchive.com]
- 5. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. mdpi.com [mdpi.com]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 23. books.lucp.net [books.lucp.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Dimethyl 3-Iodophthalate
Welcome to the Technical Support Center for catalyst selection in the cross-coupling of Dimethyl 3-iodophthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to overcome common challenges and achieve efficient and reliable results in your synthetic endeavors.
This compound presents a unique set of challenges in cross-coupling reactions due to the steric hindrance imposed by the ortho-diester groups. This guide will provide a structured approach to catalyst selection and reaction optimization for various common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
A1: The main challenge arises from the steric hindrance created by the two adjacent methoxycarbonyl groups. This steric bulk can impede the oxidative addition of the palladium catalyst to the C-I bond and also hinder the subsequent reductive elimination step, which is crucial for product formation. Additionally, the electron-withdrawing nature of the ester groups can influence the reactivity of the aryl iodide.
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: Palladium-catalyzed cross-coupling reactions are the most effective for this substrate. The most commonly employed and well-documented reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Q3: What is the general mechanism for palladium-catalyzed cross-coupling?
A3: The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[1][2]
-
Transmetalation (for Suzuki, Sonogashira) or Carbopalladation/β-Hydride Elimination (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is introduced to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[1][2]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium precursor and ligand. 2. Switch to a pre-formed palladium precatalyst (e.g., a palladacycle). 3. Ensure rigorous degassing of solvents and inert atmosphere. | The active Pd(0) species is susceptible to oxidation. Precatalysts can provide more consistent generation of the active catalyst. Oxygen can deactivate the catalyst by forming palladium oxides. |
| Inefficient Oxidative Addition | 1. Increase reaction temperature. 2. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like XPhos, SPhos). | The ortho-diester groups on this compound create steric hindrance. Bulky, electron-rich ligands can facilitate the oxidative addition step. |
| Poor Ligand Choice | Screen a variety of phosphine ligands with different steric and electronic properties. Consider both monodentate and bidentate ligands. | The optimal ligand is highly substrate-dependent. For sterically hindered substrates, bulky monodentate ligands are often superior. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeiodination)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Homocoupling of Coupling Partner | 1. Decrease the reaction temperature. 2. Use a lower catalyst loading. 3. Ensure slow addition of the coupling partner. | Homocoupling is often favored at higher temperatures and catalyst concentrations. |
| Protodeiodination (Replacement of Iodine with Hydrogen) | 1. Use a weaker, non-nucleophilic base. 2. Ensure anhydrous conditions if water is not required for the specific reaction. | The presence of protic sources can lead to the undesired replacement of the iodide. |
| Decomposition of Boronic Acid (Suzuki) | 1. Use fresh, high-purity boronic acid. 2. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[3] | Boronic acids can be prone to decomposition, especially at elevated temperatures. |
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];start [label="Low or No Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Check TLC/LC-MS:\nStarting Material Consumed?"]; sm_consumed [label="Yes", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sm_not_consumed [label="No", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
side_products [label="Side Products Observed?", shape=diamond]; homocoupling [label="Homocoupling?", shape=diamond]; protodeiodination [label="Protodeiodination?", shape=diamond]; other_side_products [label="Other Side Products?"];
optimize_temp [label="Optimize Temperature\n(Lower Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_catalyst [label="Optimize Catalyst Loading\n(Lower Loading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_base [label="Change Base\n(Weaker, Non-nucleophilic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Purity\n(e.g., Boronic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
inactive_catalyst [label="Inactive Catalyst?", shape=diamond]; inefficient_oa [label="Inefficient Oxidative Addition?", shape=diamond]; poor_ligand [label="Poor Ligand Choice?", shape=diamond];
use_fresh_catalyst [label="Use Fresh/Pre-catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_ligand [label="Screen Ligands\n(Bulky, Electron-Rich)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_sm; check_sm -> sm_consumed; check_sm -> sm_not_consumed;
sm_consumed -> side_products; side_products -> homocoupling [label="Yes"]; homocoupling -> optimize_temp; homocoupling -> optimize_catalyst; side_products -> protodeiodination [label="Yes"]; protodeiodination -> optimize_base; side_products -> other_side_products [label="Yes"]; other_side_products -> check_reagents;
sm_not_consumed -> inactive_catalyst; inactive_catalyst -> use_fresh_catalyst [label="Yes"]; inactive_catalyst -> inefficient_oa [label="No"]; inefficient_oa -> increase_temp [label="Yes"]; inefficient_oa -> poor_ligand [label="No"]; poor_ligand -> change_ligand [label="Yes"]; }
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
Recommended Catalyst Systems and Protocols
Due to the sterically hindered nature of this compound, the choice of ligand is critical for successful coupling. Below are recommended starting points for different cross-coupling reactions.
Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst | Readily available and effective sources of Pd(0). |
| Ligand | Bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands are known to be effective for sterically hindered aryl halides.[4] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in promoting the transmetalation step.[3] |
| Solvent | Toluene, Dioxane, or THF (often with a small amount of water) | Aprotic solvents are generally preferred. Water can sometimes accelerate the reaction. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the steric hindrance. |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (to make a 0.1 M solution) and a small amount of degassed water (e.g., toluene/water 10:1).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective catalysts for Heck reactions.[5] |
| Ligand | PPh₃, or for more challenging substrates, bulky phosphines like P(t-Bu)₃. | Triphenylphosphine is a standard ligand, but bulkier ligands can improve efficiency for hindered substrates. |
| Base | Et₃N, K₂CO₃ | Organic or inorganic bases can be used to neutralize the HI generated in the reaction.[1] |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are generally required for Heck reactions. |
Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precursor | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings.[6][7] |
| Copper Co-catalyst | CuI | The copper co-catalyst is crucial for the activation of the terminal alkyne.[6][7] |
| Ligand | PPh₃ | Triphenylphosphine is a commonly used ligand. |
| Base | Et₃N, Diisopropylamine | An amine base is required to deprotonate the alkyne and neutralize the HI byproduct.[6] |
| Solvent | THF, DMF | Anhydrous, degassed solvents are essential for this reaction. |
| Temperature | Room temperature to 80 °C | Milder conditions are often sufficient for Sonogashira couplings. |
Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common sources of Pd(0) for this reaction. |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP, or Buchwald-type ligands). | These ligands are essential for promoting the C-N bond formation with sterically hindered aryl halides.[1][8][9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[9] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | Elevated temperatures are typically needed to drive the reaction to completion. |
Note: For all protocols, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) and use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. jmcct.com [jmcct.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with Dimethyl 3-Iodophthalate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for experiments involving Dimethyl 3-iodophthalate. We will explore the critical influence of base and solvent selection on its reactivity, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful, yet sometimes challenging, substrate?
This compound is a valuable building block in organic synthesis. The iodine atom provides a highly reactive site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed reactions.[1] The reactivity order for aryl halides in these couplings is generally I > Br > OTf >> Cl, making the iodo-substituent ideal for efficient oxidative addition to the palladium catalyst.[2]
However, the molecule also features two electron-withdrawing methyl ester groups. These groups influence the electronic properties of the aromatic ring, making the C-I bond more susceptible to oxidative addition but also potentially activating the ring for nucleophilic aromatic substitution (SNAr) under specific conditions.[3][4] This dual reactivity requires careful control of reaction parameters to achieve the desired outcome.
Q2: What is the fundamental role of the base in palladium-catalyzed cross-coupling reactions?
The base is not merely an acid scavenger; it plays one or more critical roles in the catalytic cycle, depending on the specific reaction:
-
Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron species (boronic acid or ester) to facilitate the crucial transmetalation step.[5][6] It forms a boronate complex, which is more nucleophilic and readily transfers its organic group to the palladium center.
-
Heck & Sonogashira Couplings: In these reactions, the base is essential for regenerating the active Pd(0) catalyst at the end of the cycle by promoting the elimination of HX (where X is the halide) from the Pd(II) intermediate.[7][8] In Sonogashira reactions, the base also deprotonates the terminal alkyne, forming the reactive acetylide species.[9]
-
Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, allowing it to coordinate to the palladium center before reductive elimination forms the C-N bond.[9]
The choice of base—its strength, solubility, and nature (inorganic vs. organic)—can dramatically affect reaction rates and yields.[5][10]
Q3: How does the solvent influence the outcome of a reaction with this compound?
The solvent is a critical parameter that can dictate the success or failure of a reaction.[11][12] Its primary functions include:
-
Solubilizing Reagents: All components—the substrate, coupling partner, base, and catalyst—must be sufficiently soluble at the reaction temperature for the reaction to proceed efficiently.[5][13] Poor solubility is a common cause of slow or incomplete reactions.
-
Stabilizing Catalytic Species: The solvent can coordinate with the palladium catalyst and intermediates, influencing their stability and reactivity.[14]
-
Modulating Reactivity and Selectivity: Polar aprotic solvents (e.g., DMF, MeCN, DMSO) can stabilize charged intermediates or transition states, sometimes altering the reaction pathway or selectivity compared to nonpolar solvents like toluene or THF.[14][15]
Troubleshooting Guides for Common Reactions
This section addresses specific challenges you may encounter and provides actionable solutions.
Problem: My Suzuki-Miyaura coupling reaction is failing or giving a low yield.
Low yields in Suzuki couplings are a frequent issue, often traced back to the base/solvent system or reagent stability.[2]
Potential Cause A: Inappropriate Base Selection or Solubility
The base's effectiveness is tied to its strength and, crucially, its solubility in the reaction medium.[2] An insoluble base cannot efficiently generate the active boronate species required for transmetalation.
-
Solution:
-
Switch the Base: If using a common base like K₂CO₃, consider switching to Cs₂CO₃ or K₃PO₄, which often exhibit better solubility and reactivity.[5] Finely powdering the base before use can also improve performance.[16]
-
Modify the Solvent System: For inorganic bases, a mixed solvent system, such as 1,4-dioxane/water or Toluene/EtOH/water, is often necessary to solubilize both the organic reagents and the inorganic base.[2]
-
Potential Cause B: Poor Solvent Choice or Preparation
The solvent must not only dissolve the reagents but also be properly prepared. The presence of oxygen can deactivate the palladium catalyst.[2]
-
Solution:
-
Ensure Reagent Solubility: Visually inspect the reaction mixture at room temperature and at the target temperature. If reagents remain undissolved, a different solvent or solvent mixture is required. DMF or 1,4-dioxane are common choices for their excellent solvating power.[13]
-
Thoroughly Degas the Solvent: Before adding the palladium catalyst, the solvent must be rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][5]
-
Table 1: Recommended Base & Solvent Systems for Suzuki Coupling
| Base | Typical Solvent System(s) | Key Considerations |
| K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Requires water for solubility and activity. Good general-purpose choice. |
| K₃PO₄ | 1,4-Dioxane, Toluene, CPME | Often used under anhydrous or nearly anhydrous conditions. Very effective but can be slow to dissolve.[5] |
| KF | Toluene, THF | A milder base, useful if your substrate has base-sensitive functional groups (like the esters on this compound).[13] |
| Organic Bases (e.g., Et₃N) | DMF, THF | Less common for Suzuki but can be effective in specific systems. |
Workflow: General Protocol for Suzuki-Miyaura Coupling
Below is a robust starting protocol for coupling this compound with an arylboronic acid.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Problem: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction.
The Sonogashira reaction traditionally uses a copper(I) co-catalyst, which, while accelerating the reaction, is also notorious for promoting the oxidative homocoupling of terminal alkynes.[17]
Potential Cause A: Presence of Copper and Oxygen
The combination of a copper salt and oxygen is the primary driver of Glaser coupling.
-
Solution: Switch to a Copper-Free Protocol. Modern Sonogashira protocols often omit the copper co-catalyst entirely.[17][18] This is the most effective way to prevent homocoupling. These reactions may require a slightly higher catalyst loading or temperature, but the improved purity of the product often justifies the change.
Potential Cause B: Inappropriate Base
The base in a Sonogashira reaction is typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and a co-solvent.[17][18]
-
Solution: Optimize the Amine Base. Triethylamine is generally a good choice.[18] Ensure it is fresh and of high purity. Using a slight excess (2-4 equivalents) is common. If homocoupling persists in a copper-free system, ensure the reaction is maintained under a strict inert atmosphere.
Diagram: Simplified Catalytic Cycles
The following diagrams illustrate the key steps in the Suzuki and Sonogashira reactions, highlighting the roles of the base and solvent.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. DSpace [repository.kaust.edu.sa]
preventing dehalogenation of Dimethyl 3-iodophthalate during reactions
Technical Support Center: Dimethyl 3-iodophthalate
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the undesired dehalogenation of this compound during synthetic reactions. As Senior Application Scientists, we provide not only protocols but also the mechanistic reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of Dimethyl phthalate byproduct in my reaction. What is happening?
You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling chemistry where the iodine atom on your this compound is replaced by a hydrogen atom.[1][2] This side reaction leads to the formation of a reduced, non-coupled arene as a byproduct, which lowers the yield of your desired product and complicates purification.[1] Aryl iodides, due to the relative weakness of the C-I bond, are particularly susceptible to this undesired reaction compared to other aryl halides.[3]
Q2: What is the underlying mechanism of this dehalogenation?
Dehalogenation in palladium-catalyzed reactions typically proceeds through one of two primary mechanistic pathways that compete with the desired cross-coupling cycle.
-
Pathway A: Reductive Elimination from a Palladium-Hydride Intermediate. This is the most common pathway. A palladium(II)-hydride species is formed in the catalytic cycle. This can happen when the oxidative addition product, Ar-Pd(II)-I, reacts with a source of hydride in the reaction mixture. Common hydride sources include solvents (e.g., alcohols, DMF), bases (e.g., alkoxides), or even trace amounts of water.[2][4][5][6] This Ar-Pd(II)-H intermediate can then undergo reductive elimination to form the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.[7]
-
Pathway B: Radical Mechanisms. Under certain conditions, particularly with strong bases like KOtBu, a single-electron transfer (SET) process can occur, generating an aryl radical.[8] This highly reactive radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to yield the dehalogenated product.[9][10]
Below is a diagram illustrating the competition between the desired cross-coupling and the dehalogenation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Temperature for Dimethyl 3-iodophthalate Couplings
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions of Dimethyl 3-iodophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperature, a critical parameter for the success of these transformations. The sterically hindered and electron-deficient nature of this compound presents unique challenges that necessitate careful consideration of thermal conditions to maximize yield and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura coupling of this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling of this compound is highly dependent on the specific catalyst system (palladium precursor and ligand) and the nature of the boronic acid coupling partner. However, a general starting point is in the range of 80-110 °C .[1] Due to the steric hindrance from the ortho-ester group, lower temperatures may lead to sluggish or incomplete reactions. It is often necessary to screen a range of temperatures to find the sweet spot for a particular transformation.[2][3]
Q2: My Heck reaction with this compound is not proceeding at room temperature. Should I increase the heat?
A2: Yes, it is very likely that you will need to heat your Heck reaction. While some modern catalyst systems can facilitate Heck reactions at room temperature, the coupling of sterically hindered aryl iodides like this compound with alkenes often requires thermal energy to proceed at a reasonable rate.[4] A starting temperature of 80-100 °C is a reasonable starting point for optimization.
Q3: For a Sonogashira coupling of this compound, what is a good starting temperature?
A3: Sonogashira couplings of aryl iodides can often be carried out under milder conditions compared to other cross-coupling reactions.[5][6][7][8] A good starting point for the Sonogashira coupling of this compound with a terminal alkyne is room temperature to 60 °C .[9] However, depending on the reactivity of the alkyne and the chosen catalyst, you may need to increase the temperature to the 80-100 °C range to achieve a good conversion rate.
Q4: Can microwave heating be used to optimize the reaction temperature?
A4: Absolutely. Microwave heating can be a very effective tool for rapidly screening and optimizing reaction temperatures for the coupling of this compound.[10][11] It allows for precise temperature control and can often reduce reaction times significantly compared to conventional heating. When translating a conventionally heated method to a microwave reactor, it is advisable to start with a similar temperature and monitor the reaction closely.
Troubleshooting Guide: Low Yield and Side Product Formation
One of the most common challenges in the coupling of this compound is achieving high yields while avoiding the formation of unwanted side products. Temperature plays a crucial role in this balance.
Issue 1: Low or No Conversion to the Desired Product
If you are observing low or no conversion of your starting materials, the reaction temperature may be a key factor.
| Possible Cause | Explanation | Troubleshooting Steps |
| Insufficient Thermal Energy | The activation energy for the oxidative addition of the sterically hindered this compound to the palladium(0) center may not be reached at lower temperatures. This is often the rate-limiting step. | 1. Gradually increase the reaction temperature in 10-20 °C increments. A typical range to explore is 80-120 °C.[10] 2. Monitor the reaction progress at each temperature point using TLC, GC-MS, or LC-MS to identify the onset of product formation. 3. Consider using a higher boiling point solvent if the desired temperature exceeds the boiling point of your current solvent. Common choices include toluene, dioxane, or DMF. |
| Catalyst Deactivation | At excessively high temperatures, the palladium catalyst can decompose, leading to the formation of inactive palladium black. | 1. Visually inspect the reaction mixture. The formation of a black precipitate is a strong indicator of catalyst decomposition. 2. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[2][3] 3. Consider using a more robust ligand that can stabilize the palladium catalyst at higher temperatures. Bulky, electron-rich phosphine ligands are often a good choice for sterically hindered substrates.[1] |
Issue 2: Significant Formation of Side Products
Elevated temperatures can sometimes lead to the formation of undesirable side products.
| Side Product | Plausible Cause | Troubleshooting Steps |
| Mono- or Di-hydrolyzed Phthalic Acid | The ester groups of this compound are susceptible to hydrolysis under basic conditions, a reaction that is accelerated at higher temperatures.[12][13][14] | 1. Lower the reaction temperature. If the desired coupling can proceed at a lower temperature, this is the most direct way to minimize hydrolysis. 2. Use a weaker or non-nucleophilic base. If the reaction allows, consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃ or Cs₂CO₃, or an organic base. 3. Minimize the amount of water in the reaction mixture. Use anhydrous solvents and reagents. |
| Protodeiodination (Reduction of the Aryl Iodide) | At higher temperatures, and in the presence of a hydrogen source (e.g., solvent, base, or impurities), the starting material can be reduced to Dimethyl phthalate. | 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are anhydrous and of high purity. 3. Screen different phosphine ligands. The choice of ligand can influence the rate of reductive elimination versus competing side reactions. |
| Homocoupling of the Boronic Acid or Alkyne | This side reaction can be more prevalent at higher temperatures, especially with high catalyst loadings. | 1. Lower the reaction temperature. 2. Reduce the palladium catalyst loading to the minimum effective amount. 3. For Sonogashira couplings, ensure the exclusion of oxygen, as this can promote the homocoupling of alkynes (Glaser coupling). |
Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling
This protocol provides a general framework for optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if using a separate palladium source, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Reaction vials (e.g., microwave vials or Schlenk tubes)
-
Magnetic stir bars
-
Heating block or microwave reactor
Procedure:
-
Reaction Setup: In a series of reaction vials, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and ligand (if applicable) to each vial. Then, add the degassed solvent via syringe.
-
Temperature Screening: Place the vials in a pre-heated heating block or microwave reactor at different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Monitoring: Stir the reactions and monitor their progress over time (e.g., at 1h, 4h, and 12h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.
-
Analysis: Compare the conversion to the desired product and the formation of any side products at each temperature to determine the optimal condition.
Data Presentation: Effect of Temperature on Yield
The following table illustrates a hypothetical outcome of a temperature screening experiment for a Suzuki-Miyaura coupling, highlighting the importance of finding the optimal temperature.
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Major Side Product (%) |
| 60 | 12 | 25 | 20 | - |
| 80 | 12 | 85 | 80 | 5 (Protodeiodination) |
| 100 | 8 | >95 | 92 | <3 (Protodeiodination) |
| 120 | 8 | >95 | 75 | 15 (Hydrolysis Product) |
This data is illustrative and the optimal temperature will vary depending on the specific reaction conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in this compound couplings.
Caption: Troubleshooting workflow for temperature optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Reactions of Dimethyl 3-Iodophthalate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Dimethyl 3-Iodophthalate (DM-3-IP). This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance in this versatile but sterically encumbered building block. The bulky iodine atom, flanked by two methyl ester groups, significantly influences its reactivity, requiring carefully optimized conditions to achieve desired outcomes.
I. Understanding the Challenge: The Steric Environment of DM-3-IP
The core difficulty in reactions involving this compound arises from its substitution pattern. The iodine atom at the 3-position is ortho to one methyl ester group (at C2) and meta to the other (at C1). This arrangement creates a sterically crowded environment around the carbon-iodine (C-I) bond, which is the primary site for many important transformations like palladium-catalyzed cross-coupling reactions. This steric bulk can impede the approach of catalysts and reagents, leading to sluggish or failed reactions.
Furthermore, the two electron-withdrawing ester groups activate the aromatic ring towards nucleophilic attack and present alternative reaction sites for strong nucleophiles or bases, which can lead to undesired side reactions such as saponification.
II. FAQs: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. However, the steric hindrance in DM-3-IP makes these transformations non-trivial.
Question 1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
This is a common issue stemming from the difficulty of the palladium catalyst to undergo oxidative addition into the sterically hindered C-I bond. Additionally, the subsequent transmetalation and reductive elimination steps can be sluggish. Here’s a systematic troubleshooting approach:
-
Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a catalyst system with bulky, electron-rich phosphine ligands that promote the formation of a monoligated, highly reactive Pd(0) species. This helps to overcome the steric barrier.
-
Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or Tang's BI-DIME are excellent choices for sterically demanding couplings.[1][2] These ligands create a more open coordination sphere around the palladium center, facilitating the oxidative addition step.
-
Precatalysts: Consider using modern Pd(II) precatalysts (e.g., G2, G3, or G4 palladacycles) that efficiently generate the active Pd(0) species in situ.
-
-
Choice of Base and Solvent: The base plays a crucial role in the transmetalation step. A stronger, non-nucleophilic base is often required.
-
Base: Instead of milder bases like Na₂CO₃, try stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of cation can influence solubility and reactivity.
-
Solvent: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or DMF are common choices. A combination of solvents, such as dioxane/water, is often used to solubilize both the organic substrate and the inorganic base.
-
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier. Reactions can be run from 80 °C to 120 °C. Microwave irradiation can also be highly effective in reducing reaction times and improving yields for hindered substrates.
-
Side Reaction - Protodeiodination: A common side reaction is the replacement of the iodine with a hydrogen atom. This is often caused by trace amounts of water or other proton sources reacting with the organopalladium intermediate. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Argon or Nitrogen).
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Below is a decision-making workflow for optimizing a sluggish Suzuki-Miyaura reaction with DM-3-IP.
Caption: Decision tree for troubleshooting Suzuki-Miyaura couplings.
Question 2: I am attempting a Sonogashira coupling with DM-3-IP, but I'm mostly observing starting material decomposition and alkyne homocoupling (Glaser coupling). What should I change?
Answer:
This outcome points to two primary issues: the palladium-catalyzed cycle is inefficient due to steric hindrance, and the copper-catalyzed cycle is leading to the undesired homocoupling side product.
-
Minimize Homocoupling (Copper Effects): The Glaser side reaction is promoted by the copper(I) co-catalyst, especially under aerobic conditions.
-
Copper-Free Conditions: Modern Sonogashira protocols often perform better for complex substrates under copper-free conditions.[3] In this case, a higher loading of the palladium catalyst may be necessary, and the choice of base and solvent is critical.
-
Base Selection: A strong, bulky amine base like diisopropylethylamine (DIPEA) or piperidine is often used.
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction. Degas all solvents and reagents and maintain a positive pressure of an inert gas.
-
-
Enhance the Palladium Cycle: As with the Suzuki coupling, a robust palladium catalyst system is essential.
-
Catalyst: Pd(PPh₃)₂Cl₂ is a common starting point, but for hindered substrates, catalysts with more electron-rich and bulky ligands are superior. Consider using a catalyst generated in situ from a palladium source like Pd₂(dba)₃ and a ligand such as cataCXium® A or XPhos.
-
Additives: In some copper-free systems, the addition of a tetraalkylammonium salt like tetrabutylammonium fluoride (TBAF) can facilitate the reaction.
-
Question 3: Can I perform a Buchwald-Hartwig amination on this compound? I'm worried about the amine reacting with the ester groups.
Answer:
Yes, a Buchwald-Hartwig amination can be successfully performed, but your concern about side reactions is valid. Success hinges on the reaction conditions being kinetically favorable for the C-N coupling over nucleophilic attack at the ester carbonyls.
A reported successful procedure for a similar coupling provides an excellent starting point.
Recommended Protocol:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable source for generating Pd(0) in situ. |
| Ligand | BINAP | A bulky, electron-rich bidentate ligand known to be effective for challenging aminations. Other biaryl phosphine ligands like XPhos are also excellent candidates. |
| Base | Cs₂CO₃ or K₃PO₄ | A strong, non-nucleophilic base is crucial. It is basic enough to deprotonate the amine-palladium complex but not nucleophilic enough to readily attack the ester groups under the reaction conditions. Avoid strong, soluble bases like NaOtBu if possible, as this increases the risk of saponification. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the steric barrier. |
Key to Success: The choice of a bulky ligand and a sterically hindered, non-nucleophilic base is paramount. This combination ensures that the palladium complex is reactive enough for the C-N coupling while minimizing the competing attack at the ester positions.
III. FAQs: Reactivity of the Ester Groups
A common source of failure when targeting the C-I bond is unintended reactions at the two methyl ester positions.
Question 4: I am trying to perform a Grignard or organolithium reaction to displace the iodine, but my reaction is messy and I am not getting the desired product. Why?
Answer:
Grignard and organolithium reagents are not only potent nucleophiles but also strong bases. Their reaction with this compound is highly likely to proceed via attack at the electrophilic ester carbonyl groups rather than at the C-I bond.
-
Reaction Pathway: A Grignard reagent will typically add twice to an ester, first forming a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. Since DM-3-IP has two ester groups, a complex mixture of products from single and double additions at one or both esters is expected.
-
Alternative Approaches: Direct displacement of the iodine using these reagents is not a feasible strategy. If you need to introduce an alkyl or aryl group, a palladium-catalyzed cross-coupling reaction (Suzuki, Stille, etc.) is the correct approach. If a metal-halogen exchange is required, conditions must be carefully screened at very low temperatures (e.g., with n-BuLi or i-PrMgCl·LiCl at < -78 °C), but side reactions at the esters will remain a significant challenge.
Reaction Pathway: Grignard Reagent with DM-3-IP
Caption: Predominant reaction pathway of Grignard reagents with DM-3-IP.
Question 5: I only want to hydrolyze one of the two methyl esters on DM-3-IP (selective mono-saponification). How can I achieve this?
Answer:
Selective mono-hydrolysis of symmetric diesters is a well-documented but delicate procedure. Achieving high selectivity requires carefully controlled conditions to prevent the formation of the diacid.
The key principle is that after the first hydrolysis, the product is a carboxylate salt, which is less soluble in the organic phase and/or electronically deactivates the molecule towards a second hydrolysis.
Optimized Conditions for Mono-Hydrolysis:
-
Base: Use a slight excess (e.g., 1.1 - 1.5 equivalents) of a strong base like NaOH or KOH. Using a large excess will promote the second hydrolysis.
-
Solvent System: A biphasic or semi-biphasic system is often ideal. A mixture of THF and water, or DMSO and water, at low temperatures is highly effective. The organic solvent helps to solubilize the starting diester, while the reaction occurs at the interface or in the aqueous phase.
-
Temperature: This is a critical parameter. Running the reaction at 0 °C or even lower is essential to slow down the rate of the second hydrolysis relative to the first.
-
Monitoring: The reaction should be carefully monitored by TLC or LC-MS and quenched as soon as the starting material is consumed to prevent over-reaction.
Why this works: The mono-carboxylate salt intermediate is more water-soluble and less accessible to the hydroxide in the organic phase where the remaining starting material resides. This phase separation and difference in reactivity provide the basis for selectivity.
IV. Summary and Key Takeaways
Successfully employing this compound in synthesis requires a strategic approach that directly confronts the challenges of steric hindrance and competing reactivity.
| Reaction Type | Key Challenge | Recommended Solution |
| Pd Cross-Coupling | Slow oxidative addition due to steric bulk. | Use bulky, electron-rich ligands (e.g., Buchwald or Tang ligands), modern precatalysts, strong non-nucleophilic bases, and elevated temperatures. |
| Sonogashira Coupling | Alkyne homocoupling. | Employ copper-free conditions, use a bulky amine base, and maintain a strictly inert atmosphere. |
| Organometallic Reagents | Attack at ester carbonyls. | Avoid Grignard/organolithium reagents if targeting the C-I bond. Use cross-coupling methods instead. |
| Ester Hydrolysis | Over-reaction to the diacid. | Use a slight excess of base in a mixed solvent system (e.g., THF/water) at low temperature (0 °C). |
By understanding the underlying principles of these reactions and applying the specific troubleshooting steps outlined in this guide, researchers can effectively harness the synthetic potential of this compound.
References
minimizing homocoupling in Sonogashira reactions of Dimethyl 3-iodophthalate
Topic: Minimizing Homocoupling in Sonogashira Reactions of Dimethyl 3-Iodophthalate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Selectivity in C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, operates under mild conditions, tolerating a wide array of functional groups, which has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]
However, the very components that facilitate this desired transformation can also conspire to promote a persistent and often wasteful side reaction: the oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne, commonly known as the Glaser-Hay coupling.[1][5] This side reaction is particularly problematic when working with valuable or complex alkynes, as it irreversibly consumes the starting material and complicates the purification of the desired cross-coupled product.[6]
For substrates like This compound , an electron-deficient aryl iodide, the challenges can be magnified. While the electron-withdrawing nature of the ester groups can facilitate the initial oxidative addition to the palladium center, it does not inherently prevent the competing homocoupling pathway. This guide provides a comprehensive troubleshooting framework for researchers encountering issues with homocoupling in the Sonogashira reaction, with a specific focus on optimizing conditions for challenging substrates.
Understanding the Competing Pathways: Sonogashira vs. Glaser Coupling
To effectively troubleshoot, it is crucial to understand the mechanisms at play. The Sonogashira reaction proceeds through two interconnected catalytic cycles.[7][8] The undesired Glaser coupling is primarily a copper-mediated process that is highly sensitive to the presence of oxygen.[5][9]
Figure 1. Competing catalytic cycles in the Sonogashira reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing Sonogashira reactions with substrates like this compound.
Question 1: I'm observing significant amounts of the alkyne homocoupling (Glaser) product. What is the primary cause and my first line of defense?
Answer:
The primary cause of Glaser coupling is the copper(I)-catalyzed oxidative dimerization of your terminal alkyne, a process that is heavily promoted by the presence of oxygen.[5][6][9] While the copper co-catalyst is added to increase the rate of the desired Sonogashira reaction, it is also the main culprit for this unwanted side reaction.[1][10]
Your first and most critical line of defense is to rigorously exclude oxygen from your reaction.
Actionable Steps:
-
Thorough Degassing: Ensure all solvents are thoroughly degassed before use. Common methods include:
-
Freeze-Pump-Thaw: Repeating this cycle (at least three times) is highly effective for removing dissolved oxygen.
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.
-
-
Inert Atmosphere: The reaction vessel must be purged with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the entire experiment, from reagent addition to work-up.[9]
-
Amine Base as a Reductant: Using an amine base, such as triethylamine or diisopropylamine, not only acts as an acid scavenger but can also help maintain the copper catalyst in its active Cu(I) oxidation state, suppressing oxidation.[5]
Question 2: Despite rigorous degassing, homocoupling is still a major issue. Should I switch to a copper-free protocol?
Answer:
Yes. If homocoupling persists under anaerobic conditions, transitioning to a copper-free Sonogashira protocol is the most definitive solution to eliminate the Glaser coupling pathway.[1][5][9] Numerous highly effective copper-free methods have been developed specifically to address this issue.[2][11][12]
When to Choose a Copper-Free Protocol:
-
When using expensive or highly functionalized alkynes where homodimerization is costly.
-
When the substrate contains functional groups that can chelate to copper.
-
When rigorous exclusion of oxygen is difficult to achieve or maintain.
-
When coupling electron-deficient aryl bromides or chlorides, where copper has been observed to sometimes inhibit the reaction.[13]
| Protocol Type | Pros | Cons | Best For |
| Standard (Pd/Cu) | Generally faster reaction rates, well-established.[1][4] | Prone to Glaser homocoupling, requires strict anaerobic conditions.[1][10] | Aryl iodides, robust substrates, when speed is critical. |
| Copper-Free | Eliminates the Glaser homocoupling pathway.[5][9] Less sensitive to trace oxygen. | May require higher catalyst loading, higher temperatures, or specialized ligands for challenging substrates.[14] | Electron-deficient aryl halides, expensive alkynes, substrates with copper-chelating groups. |
Question 3: I am using this compound. What specific reaction parameters should I optimize to favor the cross-coupling product?
Answer:
For an electron-deficient aryl iodide like this compound, you have a good substrate for the initial oxidative addition step. However, careful optimization of other parameters is key to ensuring the subsequent steps are faster than the competing homocoupling.
Figure 2. Troubleshooting workflow for minimizing homocoupling.
Key Parameters for Optimization:
-
Catalyst and Ligand Selection:
-
Palladium Source: Standard precatalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient for aryl iodides.[15][16]
-
Ligand Choice: If the reaction is sluggish (allowing time for homocoupling to occur), switching to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand can accelerate the oxidative addition and reductive elimination steps, favoring the desired pathway.[10][14]
-
-
Base and Solvent System:
-
Base: While amine bases (e.g., Et₃N, i-Pr₂NEt) are standard, for challenging couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent can be effective, particularly in copper-free systems.[17][18]
-
Solvent: The solvent must effectively dissolve all components.[19] DMF, THF, and acetonitrile are common choices.[9][19] The choice can significantly impact reaction kinetics.[19]
-
-
Temperature:
-
Slow Addition of the Alkyne:
Recommended Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is the recommended starting point to completely avoid Glaser homocoupling.
Materials:
-
This compound (1 equivalent)
-
Terminal Alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triethylamine (Et₃N, 3 equivalents)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of Argon, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with Argon (repeat 3 times).
-
Add the anhydrous, degassed solvent via cannula, followed by triethylamine and the terminal alkyne.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish after 4-6 hours, gently warm the mixture to 50 °C.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the amine salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Catalyzed Sonogashira with Slow Alkyne Addition
Use this protocol if a copper-catalyzed system is preferred, but homocoupling is a concern.
Materials:
-
This compound (1 equivalent)
-
Terminal Alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (1 mol%)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried, three-neck flask equipped with a reflux condenser and an Argon inlet, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with Argon (repeat 3 times).
-
Add anhydrous, degassed THF and diisopropylamine.
-
In a separate, flame-dried syringe, prepare a solution of the terminal alkyne in a small amount of anhydrous, degassed THF.
-
Place the syringe on a syringe pump and add the alkyne solution to the reaction mixture over a period of 2-4 hours at room temperature.
-
After the addition is complete, allow the reaction to stir until completion, monitoring by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. books.lucp.net [books.lucp.net]
Technical Support Center: Purification of Dimethyl 3-Iodophthalate Derivatives
Welcome to the technical support center for the purification of Dimethyl 3-iodophthalate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in organic synthesis. This compound is a key intermediate, often employed in cross-coupling reactions like Suzuki, Heck, and Sonogashira to generate complex molecular architectures.[1][2][3] However, the unique electronic and steric properties of this reagent and its subsequent products can present significant purification challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My column chromatography separation is poor. The product is co-eluting with a non-polar impurity. What should I do?
A1: This is a common issue. If your target derivative is significantly more polar than the impurity, consider using a less polar solvent system to increase the separation (retention factor difference) on silica gel. If they have very similar polarities, standard chromatography may be insufficient. Consider reverse-phase preparative HPLC with a C18 column, which separates compounds based on hydrophobicity rather than polarity.[4]
Q2: I see a new spot on my TLC plate after workup that I suspect is a hydrolyzed product. How can I confirm this and prevent it?
A2: The two methyl ester groups on the phthalate ring are susceptible to hydrolysis, especially under acidic or basic workup conditions, forming the mono-methyl ester or the diacid.[5][6][7] To confirm, run a co-spot on your TLC plate with your starting material and crude product. The hydrolyzed product will be significantly more polar and may streak. To prevent this, ensure all workup steps are performed under neutral pH conditions and avoid prolonged exposure to aqueous layers. Use anhydrous sodium sulfate for drying and remove the solvent promptly.
Q3: My final product has a faint grey/black tint, which I believe is residual palladium catalyst. How can I remove it?
A3: Residual palladium from cross-coupling reactions is a frequent problem. A simple and effective method is to pass a solution of your crude product (dissolved in a solvent like dichloromethane or ethyl acetate) through a short plug of Celite or silica gel.[8][9] For more stubborn cases, you can stir the solution with activated charcoal for 15-30 minutes before filtration.[9] Specialized metal scavengers, such as thiol-based silica gels, are also highly effective at removing palladium to ppm levels.[8][9]
Q4: I am struggling to crystallize my final product. It keeps oiling out. What are my options?
A4: Oiling out during crystallization often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated too quickly.[10] Try using a lower-boiling point solvent or a co-solvent system (e.g., ethyl acetate/hexanes).[11][12] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[12] Ensure cooling is gradual; allow the flask to cool slowly to room temperature before placing it in an ice bath.[10][12]
In-Depth Troubleshooting Guides
Challenge 1: Removal of Residual Palladium Catalyst Post-Coupling
Palladium-catalyzed cross-coupling is the most common application for this compound.[2][3] However, removing the catalyst to the low ppm levels required for pharmaceutical applications can be challenging as palladium can exist as nanoparticles or soluble complexes.[9]
Causality:
-
Palladium(0) nanoparticles: Often form during the reaction and can be difficult to filter.
-
Soluble Palladium complexes: Can form with phosphine ligands or the product itself, making them soluble in organic solvents and prone to co-eluting with the product during chromatography.[9]
Caption: Decision workflow for systematic palladium removal.
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Add activated charcoal (1-5% by weight relative to the crude product).
-
Stir the suspension at room temperature for 30 minutes.
-
Prepare a short plug of Celite in a fritted funnel.
-
Filter the mixture through the Celite plug, washing with additional solvent.
-
Combine the filtrates and concentrate in vacuo.
-
Verification: Check for the absence of black particles. For quantitative analysis, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Challenge 2: Separation of Regioisomeric Byproducts
In reactions involving the phthalate ring itself, such as electrophilic aromatic substitution, regioisomeric byproducts can form.[13][14] These isomers often have nearly identical polarities, making them exceptionally difficult to separate by standard silica gel chromatography.[4]
Causality:
-
Similar Polarity: Isomers possess the same functional groups, leading to very similar interactions with the silica stationary phase.
-
Similar Solubility: They often co-crystallize, making purification by recrystallization ineffective.
| Strategy | Principle | Best For | Considerations |
| Preparative HPLC | Separation based on subtle differences in hydrophobicity (C18) or π-π interactions (Phenyl-Hexyl). | Closely-eluting isomers that are difficult to resolve on silica.[4] | Requires specialized equipment; solvent consumption can be high. |
| Slow Gradient Chromatography | Using a very shallow and slow elution gradient can amplify small differences in polarity, improving resolution. | When a small ΔRf is observed on TLC. | Time-consuming; requires careful optimization of the solvent system. |
| Complexation/Derivatization | Temporarily derivatize the mixture to amplify polarity differences, separate the derivatives, then cleave the auxiliary group. | When isomers have a suitable functional handle for reversible derivatization. | Adds two synthetic steps to the process; requires high-yielding reactions. |
Even if a single recrystallization does not yield pure product, it can often enrich one isomer.
-
Choose a solvent or solvent pair where the product has high solubility when hot and low solubility when cold.[10][11] Common choices for polar aromatics include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[12]
-
Dissolve ~100 mg of the isomeric mixture in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature. If no crystals form, cool further in an ice bath.
-
Collect the first crop of crystals by vacuum filtration.[12]
-
Concentrate the mother liquor to obtain a second crop.
-
Verification: Analyze the purity of the starting mixture, the first crop of crystals, and the mother liquor by ¹H NMR or HPLC to determine if enrichment of the desired isomer has occurred.
Challenge 3: Product Instability - Hydrolysis of Ester Groups
The dimethyl ester functionalities are prone to hydrolysis to the corresponding mono-methyl ester or dicarboxylic acid, particularly in the presence of acid or base.[5][6][7]
Causality:
-
Basic Conditions: Saponification can occur during basic aqueous workups (e.g., NaHCO₃ wash if not performed quickly).
-
Acidic Conditions: Acid-catalyzed hydrolysis can occur, especially if residual acid from the reaction is not properly neutralized.[15]
-
Silica Gel: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive esters during prolonged column chromatography.
Caption: Key steps to prevent ester hydrolysis during workup and purification.
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexanes).
-
Add triethylamine (Et₃N) to the slurry, typically 0.5-1% of the solvent volume.
-
Stir for 15-20 minutes.
-
Pack the column with the neutralized silica slurry as you normally would.
-
Run the column using your eluent system, which should also contain a small amount (0.1-0.5%) of triethylamine.
-
Verification: Monitor fractions by TLC. The product should be stable on the column. After purification, the residual triethylamine can be removed by evaporation in vacuo as it is highly volatile.
References
- 1. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recrystallization [wiredchemist.com]
- 11. rubingroup.org [rubingroup.org]
- 12. youtube.com [youtube.com]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN111574363A - Production process of dimethyl phthalate - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Dimethyl 3-iodophthalate Derivatives
Introduction: The Analytical Imperative for Substituted Phthalates
In the landscape of modern chemical research, particularly in materials science and pharmaceutical development, the precise structural elucidation of aromatic esters is paramount. Dimethyl 3-iodophthalate and its derivatives serve as valuable synthons and intermediates. The introduction of an iodine atom onto the phthalate scaffold not only modifies the electronic properties of the ring but also provides a reactive handle for further functionalization, such as in Suzuki or Sonogashira cross-coupling reactions[1].
However, the successful synthesis and application of these molecules are entirely contingent on rigorous analytical verification. Ambiguities in substitution patterns or the presence of impurities can derail entire research campaigns. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, contrasted with its non-iodinated parent, Dimethyl Phthalate. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Experimental Design: A Self-Validating Approach
The integrity of any spectral data begins with a robust experimental protocol. The choices made during sample preparation and instrument setup are not arbitrary; they are deliberate steps to maximize data quality and ensure reproducibility.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural assignment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the analyte (e.g., this compound).
-
Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[2] For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[3]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent, for referencing the chemical shift to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity. This is visually confirmed by observing a sharp, symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum, typically using 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C (~1.1%), a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[4]
-
Causality Behind Choices:
-
Solvent Selection: The choice of CDCl₃ or DMSO-d₆ is based on maximizing analyte solubility while minimizing interference. The known chemical shifts of residual solvent peaks are crucial for preventing misinterpretation of the data.[3]
-
Shimming: An inhomogeneous magnetic field leads to broad, distorted peaks, which can obscure fine splitting patterns (coupling constants) essential for determining the relative positions of protons.
II. High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To determine the accurate mass of the molecular ion for elemental composition confirmation and to analyze fragmentation patterns for structural corroboration.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~1 mg/mL) in a high-purity solvent compatible with the ionization source, such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
-
Instrument Setup (ESI-QTOF Mass Spectrometer):
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Set the Electrospray Ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization with minimal in-source fragmentation. ESI is a "soft" ionization technique, ideal for preserving the molecular ion.
-
Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Perform a tandem MS (MS/MS) experiment by selecting the molecular ion with the quadrupole, fragmenting it in the collision cell, and analyzing the resulting fragments with the Time-of-Flight (TOF) analyzer. This reveals characteristic fragmentation pathways.[5]
-
Causality Behind Choices:
-
HRMS (TOF Analyzer): A TOF analyzer provides excellent mass accuracy (typically <5 ppm), allowing for the confident determination of the elemental formula. This is a self-validating step that can distinguish between isomers or compounds with very similar nominal masses.
-
Tandem MS (MS/MS): Analyzing the fragmentation of a specific, isolated parent ion provides unambiguous evidence of its structure, unlike methods where all ions are fragmented together. This is crucial for distinguishing isomers which may have identical molecular weights but different fragmentation patterns.[6]
Visual Workflow: From Sample to Structure
References
A Senior Application Scientist's Guide to Cross-Coupling: Navigating Alternatives to Dimethyl 3-iodophthalate
For decades, Dimethyl 3-iodophthalate has served as a reliable and robust electrophile in palladium-catalyzed cross-coupling reactions. Its utility in constructing complex aromatic systems has made it a staple in medicinal chemistry and materials science. However, the evolving landscape of chemical synthesis—driven by demands for cost-efficiency, sustainability, and streamlined processes—necessitates a critical evaluation of alternatives. The high cost of iodine and the desire for milder, more versatile reaction conditions have spurred innovation, leading to a host of viable, and often superior, alternative reagents.
This guide provides an in-depth comparison of key alternatives to this compound. We will move beyond a simple list of substitutes to explore the fundamental chemical principles that govern their reactivity. By understanding the causality behind experimental choices, researchers can make informed decisions to optimize their synthetic strategies.
The Decisive Step: Understanding the Role of the Leaving Group
At the heart of any palladium-catalyzed cross-coupling reaction lies the catalytic cycle, a finely tuned sequence of oxidative addition, transmetalation, and reductive elimination.[1][2][3] The initial and often rate-determining step is the oxidative addition , where the palladium(0) catalyst inserts into the carbon-electrophile (C–X) bond.[4]
The nature of the leaving group (X) is paramount. The strength of the C–X bond dictates the energy barrier for this crucial step. For aryl halides, the bond dissociation energies follow the trend C–Cl > C–Br > C–I. Consequently, the general reactivity in cross-coupling reactions is I > Br > Cl .[5][6] Pseudohalides, such as triflates (OTf), are also excellent leaving groups, with reactivity often rivaling or exceeding that of iodides.[1][5] This fundamental principle explains why this compound is so reactive and why its alternatives require different catalytic systems and conditions.
Caption: The Palladium Cross-Coupling Catalytic Cycle.
Comparative Analysis of Key Alternatives
The ideal alternative is dictated by the specific needs of the project, balancing factors of cost, reactivity, scale, and functional group tolerance.
Dimethyl 3-bromophthalate: The Reliable Workhorse
As the closest analogue, the bromo-derivative is a logical first consideration. Aryl bromides are standard substrates in modern cross-coupling and represent a sweet spot between reactivity and cost.[7][8]
-
Reactivity Profile: Less reactive than the iodide due to the stronger C-Br bond. Oxidative addition requires more energy, which can be supplied by higher temperatures or, more elegantly, by using more sophisticated catalytic systems.
-
Experimental Considerations: While simple Pd(PPh₃)₄ may suffice, reactions often benefit from more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center and facilitate the challenging oxidative addition step.
-
Verdict: An excellent and often more economical alternative for many applications. It is a go-to choice when the extreme reactivity of the iodide is not required and cost is a consideration.
Dimethyl 3-chlorophthalate: The Cost-Effective Challenger
On a large, industrial scale, the low cost of chlorine makes aryl chlorides exceptionally attractive. However, this economic advantage comes with a significant chemical challenge.
-
Reactivity Profile: The inertness of the C-Cl bond makes it the most challenging of the halides for oxidative addition.[5] Standard catalysts are often ineffective.
-
Experimental Considerations: Success with aryl chlorides hinges on the use of highly specialized catalysts. State-of-the-art palladium pre-catalysts combined with bulky, electron-donating Buchwald-type biaryl phosphine ligands or NHC ligands are typically required to achieve efficient coupling.[8][9] Nickel catalysts have also emerged as a powerful option for activating unreactive C-Cl bonds.[9]
-
Verdict: The most cost-effective option, but its use is justified only when the scale of the reaction warrants the initial investment in developing a robust catalytic system and sourcing specialized (and often more expensive) ligands.
Dimethyl 3-(trifluoromethanesulfonyloxy)phthalate: The High-Reactivity Option
Aryl triflates (Ar-OTf) are not halides but are among the most effective electrophiles for cross-coupling. They are prepared from the corresponding phenols, offering a different synthetic entry point.
-
Reactivity Profile: The triflate group is an outstanding leaving group, making the C-OTf bond highly susceptible to oxidative addition. Its reactivity is generally on par with, and sometimes exceeds, that of an iodide.[5][6] This high reactivity allows for reactions to proceed under much milder conditions.[10][11]
-
Experimental Considerations: The lability of the triflate group means that lower temperatures (often room temperature to 60 °C) and weaker bases can be employed, which significantly broadens the tolerance for sensitive functional groups on the coupling partners.[12]
-
Verdict: An exceptional choice for complex, late-stage couplings where preserving delicate functional groups is critical. While the reagent cost may be higher, the savings in energy and the ability to avoid functional group manipulation can make it the most efficient choice overall.
Phthalic Anhydride Derivatives: The Modern Decarboxylative Route
Moving beyond the C-X paradigm, decarboxylative coupling represents a significant evolution in synthetic strategy. This approach utilizes readily available carboxylic acids, which are activated and then coupled with the loss of CO₂.[13]
-
Reactivity Profile: This method bypasses the need to install a halide or triflate leaving group. The reaction is typically enabled by nickel or palladium catalysis, often with a co-catalyst or oxidant.[13][14] N-Hydroxyphthalimide (NHP) esters are frequently used as redox-active intermediates that facilitate the generation of radicals for coupling.[15][16][17]
-
Experimental Considerations: These reactions offer a fundamentally new disconnection approach. While conditions can be highly effective, they may require more specific optimization for new substrate classes compared to the more universally understood Suzuki or Heck couplings.
-
Verdict: A cutting-edge strategy that aligns with green chemistry principles by using inexpensive, abundant starting materials.[13] It is particularly powerful for forging C(sp²)-C(sp³) bonds and is rapidly gaining traction in drug discovery programs.
Data Summary: A Head-to-Head Comparison
| Reagent | Relative Reactivity | Typical Catalyst Requirement | Relative Cost | Key Advantages | Key Disadvantages |
| This compound | Very High | Standard (e.g., Pd(PPh₃)₄) | High | High reactivity, reliable, well-established | High cost, iodine waste |
| Dimethyl 3-bromophthalate | High | Standard to Advanced Ligands | Medium | Good balance of reactivity and cost | Slower than iodide, may need optimization |
| Dimethyl 3-chlorophthalate | Low | Specialized Ligands (Buchwald, NHCs) | Low | Very low cost, ideal for large scale | Requires expensive catalysts, harsh conditions |
| Dimethyl 3-triflatephthalate | Very High | Standard to Advanced Ligands | High | Excellent reactivity, mild conditions, FG tolerance | Higher reagent cost, potential instability |
| Phthalic Acid/Anhydride | Variable | Specialized (Ni/Pd, often with co-catalysts) | Very Low | Green, uses cheap starting materials, novel disconnections | Newer methodology, may require significant optimization |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, here are two representative protocols for a Suzuki-Miyaura coupling to form Dimethyl 3-phenylphthalate.
Protocol A: The Traditional Route with this compound
Objective: Synthesize Dimethyl 3-phenylphthalate from this compound.
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 85 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Causality: The high reactivity of the C-I bond allows for the use of a standard, first-generation palladium catalyst and a common inorganic base at a moderate temperature, leading to a reliable and relatively fast conversion.
Protocol B: The Cost-Effective Route with Dimethyl 3-bromophthalate
Objective: Synthesize Dimethyl 3-phenylphthalate from Dimethyl 3-bromophthalate.
Methodology:
-
To a microwave vial or Schlenk flask under an argon atmosphere, add Dimethyl 3-bromophthalate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium pre-catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv).[18]
-
Add degassed anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, follow the same workup and purification procedure as described in Protocol A.
Causality: The less reactive C-Br bond requires a more robust catalytic system. Pd(dppf)Cl₂ is a more active pre-catalyst, and the stronger base (K₃PO₄) and higher temperature are necessary to facilitate the more challenging oxidative addition and subsequent transmetalation steps to achieve a good yield.[19]
Workflow for Reagent Selection
Choosing the right reagent is a strategic decision. The following flowchart can guide this process based on common project constraints and goals.
Caption: A Decision-Making Workflow for Selecting the Optimal Phthalate Electrophile.
Conclusion and Future Outlook
The era of defaulting to aryl iodides is evolving. While this compound remains a potent and effective reagent, a modern synthetic chemist's toolkit must be broader. Dimethyl 3-bromophthalate offers a pragmatic balance of cost and reactivity for most lab-scale applications. For industrial-scale campaigns, the economic imperative will continue to drive innovation in activating aryl chlorides.
Looking forward, two major trends will shape this field. First, the high reactivity and mild conditions afforded by aryl triflates will see them increasingly used in the synthesis of complex, high-value molecules where functional group integrity is non-negotiable. Second, the rise of sustainable methods like decarboxylative coupling will continue to challenge the very foundations of traditional cross-coupling, offering novel, efficient, and environmentally conscious pathways from abundant starting materials. The choice of reagent is no longer just a tactical decision; it is a strategic one that reflects the overarching goals of the entire synthetic endeavor.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 16. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. reddit.com [reddit.com]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Dimethyl 3-iodophthalate in Advanced Synthesis
In the landscape of pharmaceutical and materials science research, the efficient construction of complex molecular architectures is paramount. Substituted phthalates and their derivatives, such as phthalimides, are foundational scaffolds in a variety of high-value compounds, including drugs like thalidomide and apremilast.[1] Dimethyl 3-iodophthalate has emerged as a key building block in this arena, prized for its versatility in carbon-carbon bond-forming reactions. However, its adoption in any synthetic campaign, whether at the bench or on a process scale, necessitates a rigorous evaluation of its costs and benefits against viable alternatives.
This guide provides an in-depth, data-supported comparison of this compound with other common precursors. Moving beyond a simple list of pros and cons, we will delve into the causal factors that influence reagent choice—from reaction kinetics to handling protocols—to empower researchers and drug development professionals in making informed, strategic decisions for their synthetic programs.
The Strategic Value of the Carbon-Iodine Bond in Phthalate Chemistry
This compound's primary utility stems from the unique properties of the carbon-iodine (C-I) bond. In the context of palladium-catalyzed cross-coupling reactions—the workhorses of modern C-C bond formation—the C-I bond is significantly weaker than its C-Br and C-Cl counterparts. This lower bond dissociation energy facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2][3] Consequently, reactions involving aryl iodides typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times, making this compound a highly reactive and efficient substrate for reactions such as:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.[2][4]
-
Sonogashira Coupling: For the introduction of alkyne moieties.[5][6][7]
-
Heck Reaction: For the vinylation of the aromatic ring.[8][9][10]
This enhanced reactivity is not merely a matter of convenience; it can be the deciding factor in the successful synthesis of sterically hindered or electronically challenging molecules where less reactive halides may fail.
A Comparative Analysis of Phthalate Precursors
The decision to use this compound should be weighed against its more common and less expensive halogenated analogs: Dimethyl 3-bromophthalate and Dimethyl 3-chlorophthalate.
Economic and Physical Properties
From a purely budgetary perspective, the cost difference is significant. Iodinated compounds are invariably more expensive due to the higher cost of iodine and the specific synthetic methods required for their preparation.
| Parameter | This compound | Dimethyl 3-bromophthalate | Dimethyl 3-chlorophthalate |
| CAS Number | 102928-38-1 | 51760-21-5[11] | 57294-96-7 |
| Molecular Formula | C₁₀H₉IO₄[12] | C₁₀H₉BrO₄ | C₁₀H₉ClO₄ |
| Molecular Weight | 320.08 g/mol [12] | 273.08 g/mol | 228.63 g/mol |
| Approx. Cost | High | Moderate | Low |
Note: Costs are relative and can vary significantly between suppliers and by purity grade.
Reactivity in Palladium-Catalyzed Cross-Coupling
The true value of this compound becomes evident when examining its performance in the lab. The higher reactivity translates directly to more efficient processes.
| Parameter | This compound | Dimethyl 3-bromophthalate | Dimethyl 3-chlorophthalate |
| Relative Reactivity | I > Br > Cl[13] | I > Br > Cl[13] | I > Br > Cl[13] |
| Typical Conditions | Mild (often room temp. to 80 °C)[6] | Moderate (80 - 120 °C) | Harsh (High temps, specialized ligands)[4] |
| Catalyst Loading | Low (e.g., 1-3 mol%) | Moderate (e.g., 3-5 mol%) | High (e.g., >5 mol%) and/or advanced catalysts |
| Typical Yields | Excellent | Good to Excellent | Variable, often lower |
| Side Reactions | Low | Moderate (e.g., hydrodehalogenation) | High (e.g., catalyst decomposition) |
Data synthesized from general principles of cross-coupling reactions.[4][13]
Safety and Handling
While all organohalides should be handled with care, their safety profiles are broadly similar for routine laboratory use. Standard personal protective equipment (PPE) is required for all three compounds.
| Parameter | This compound | Dimethyl 3-bromophthalate | Dimethyl 3-chlorophthalate |
| Primary Hazards | Skin/eye irritant.[14] | Causes skin and serious eye irritation. May cause respiratory irritation.[11] | Skin/eye irritant. |
| Required PPE | Safety glasses, gloves, lab coat.[14] | Safety glasses, gloves, lab coat.[11] | Safety glasses, gloves, lab coat. |
| Handling Notes | Avoid dust formation. Use in a well-ventilated area.[14] | Avoid dust formation. Use only outdoors or in a well-ventilated area.[11] | Standard chemical handling procedures. |
Decision Matrix for Reagent Selection
The choice of reagent is a multi-factorial decision. The following decision matrix, visualized as a flowchart, can guide this process based on project priorities.
Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling
To illustrate the practical application of this compound, here is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction. The causality for each step is explained to provide a deeper understanding of the process.
Objective: To synthesize Dimethyl 3-phenylphthalate from this compound and Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Protocol:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Phenylboronic Acid, and K₂CO₃.
-
Causality: Using a flame-dried flask ensures an anhydrous environment initially, preventing premature decomposition of the boronic acid. K₂CO₃ is the base required to activate the boronic acid for the transmetalation step.[4] An excess is used to drive the reaction to completion.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.[15]
-
-
Solvent and Catalyst Addition:
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to ensure homogeneity.
-
Add the Pd(dppf)Cl₂ catalyst to the stirring mixture.
-
Causality: A mixed solvent system is often optimal. Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the transmetalation step. Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species.[15]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 2-6 hours).
-
Causality: Heating accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps.[15] Proper monitoring prevents unnecessary heating that could lead to side product formation.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: The aqueous workup removes the inorganic salts (K₂CO₃, borates) and residual solvent. Column chromatography separates the desired product from unreacted starting material, homo-coupled byproducts, and catalyst residues.
-
Experimental Workflow Diagram
Alternative Synthetic Pathways
While palladium-catalyzed cross-coupling is a dominant strategy, it is not the only approach. For certain applications, alternative methods for synthesizing substituted phthalates or phthalimides may be more advantageous. One such strategy is the use of one-pot multicomponent reactions, which can build the phthalimide core from simpler, non-halogenated starting materials.[1][16] These methods can be more atom-economical and avoid the use of expensive palladium catalysts, offering a "greener" synthetic route.[16] However, they often have a more limited substrate scope and may not be suitable for introducing the same breadth of functional groups as cross-coupling reactions.
Conclusion
The cost-benefit analysis of this compound is a classic case of balancing upfront investment against downstream efficiency.
-
Benefit: Its high reactivity, driven by the labile C-I bond, enables rapid, high-yield syntheses under mild conditions. This is particularly valuable in complex, multi-step syntheses where maximizing the yield of each step is critical, and for creating molecules that are inaccessible using less reactive halides.
-
Cost: The primary drawback is its significantly higher purchase price compared to its bromo- and chloro-analogs. This can be prohibitive for large-scale production unless the downstream benefits (higher yield, purity, and process efficiency) outweigh the initial material cost.
Ultimately, the choice is context-dependent. For exploratory research, medicinal chemistry, and the synthesis of challenging targets where performance is paramount, this compound is often the superior choice. For large-scale, cost-sensitive manufacturing, Dimethyl 3-bromophthalate represents a pragmatic compromise, while Dimethyl 3-chlorophthalate remains an option for specific, highly optimized processes.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. This compound - Amerigo Scientific [amerigoscientific.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 15. youtube.com [youtube.com]
- 16. Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of Dimethyl 3-iodophthalate Coupling Products
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural validation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for confirming the structure of products resulting from common palladium-catalyzed cross-coupling reactions of Dimethyl 3-iodophthalate. We will explore the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in the context of Suzuki, Heck, and Sonogashira coupling products.
Introduction: The Synthetic Utility of this compound
This compound is a versatile building block in organic synthesis. The presence of an iodo-substituent on the aromatic ring makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.
This guide will focus on the structural validation of the products from the following illustrative reactions:
-
Suzuki Coupling: Reaction of this compound with phenylboronic acid.
-
Heck Coupling: Reaction of this compound with styrene.
-
Sonogashira Coupling: Reaction of this compound with phenylacetylene.
The correct structural assignment of the resulting 3-substituted dimethyl phthalate derivatives is paramount for understanding their chemical properties and for their potential application in materials science and pharmaceutical development.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure validation depends on the specific information required, the nature of the sample, and the available instrumentation. Here, we compare the three most powerful techniques in the organic chemist's arsenal: NMR spectroscopy, Mass Spectrometry, and X-ray Crystallography.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the molecular structure, including connectivity of atoms and their chemical environment.[1] | Non-destructive; provides rich structural detail in solution; excellent for determining stereochemistry and isomeric purity.[1] | Requires relatively larger sample amounts for ¹³C NMR; complex spectra can be challenging to interpret without 2D techniques. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which can infer structural features.[2][3][4] | High sensitivity (requires very small sample amounts); provides molecular formula with high-resolution instruments.[2][3][4] | Does not provide direct information on atom connectivity or stereochemistry; isomers can be difficult to distinguish. |
| X-ray Crystallography | Unambiguous three-dimensional structure of a molecule in the solid state. | Provides the absolute and definitive structure of a molecule. | Requires a suitable single crystal, which can be difficult and time-consuming to obtain; the determined structure is of the solid state, which may differ from the solution-state conformation. |
Experimental Workflows and Protocols
The following are detailed, step-by-step methodologies for the synthesis and subsequent analysis of the coupling products. The causality behind experimental choices is explained to provide a deeper understanding of the processes.
I. Synthesis of this compound Coupling Products
The following protocols are adapted from established procedures for similar aryl iodides and serve as a robust starting point for the synthesis of the target compounds.
A. Suzuki Coupling of this compound with Phenylboronic Acid
This reaction is a powerful method for forming a new carbon-carbon single bond between the phthalate ring and the phenyl group.
Figure 1: Suzuki Coupling Workflow.
Protocol:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Dimethyl 3-phenylphthalate.
B. Heck Coupling of this compound with Styrene
The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and an alkene, resulting in a substituted alkene.
Figure 2: Heck Coupling Workflow.
Protocol:
-
In a sealable reaction vessel, combine this compound (1.0 equiv.), styrene (1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand such as Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv.).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF), and a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 equiv.).
-
Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield Dimethyl 3-styrylphthalate.
C. Sonogashira Coupling of this compound with Phenylacetylene
This coupling reaction forms a C(sp²)-C(sp) bond, linking the aromatic ring to an alkyne.
Figure 3: Sonogashira Coupling Workflow.
Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and Copper(I) iodide (CuI, 0.06 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as tetrahydrofuran (THF) and a base, typically an amine like triethylamine (Et₃N), which also acts as a solvent.
-
Add phenylacetylene (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Dimethyl 3-(phenylethynyl)phthalate.
II. Sample Preparation for Analysis
Proper sample preparation is critical for obtaining high-quality data from any analytical technique.
A. NMR Sample Preparation
-
Sample Quantity: For ¹H NMR of small molecules, 1-5 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended.
-
Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Procedure: Dissolve the purified sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
B. Mass Spectrometry Sample Preparation
-
Sample Purity: The sample should be as pure as possible. Non-volatile salts and buffers should be avoided as they can interfere with ionization.
-
Concentration: A typical concentration for analysis by techniques like electrospray ionization (ESI) is in the range of 10-100 µg/mL.
-
Solvent: The sample should be dissolved in a volatile solvent compatible with the ionization source, such as methanol, acetonitrile, or a mixture with water.
C. X-ray Crystallography Sample Preparation (Single Crystal Growth)
Growing a single crystal suitable for X-ray diffraction can be challenging but is the definitive method for structure determination.
-
Purity: The compound must be highly pure.
-
Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Data Interpretation and Structure Validation
This section details the expected analytical data for the coupling products and provides guidance on its interpretation.
I. NMR Spectroscopy: Unraveling the Connectivity
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Dimethyl 3-phenylphthalate (Suzuki Product):
-
Aromatic Region (approx. 7.0-8.0 ppm): Expect a complex multiplet pattern for the protons on both the phthalate and the newly introduced phenyl ring. The three protons on the phthalate ring will be distinct and will show coupling to each other. The five protons on the phenyl group will also give rise to signals in this region.
-
Methyl Ester Protons (approx. 3.8-4.0 ppm): Two distinct singlets are expected for the two non-equivalent methyl ester groups.
-
-
Dimethyl 3-styrylphthalate (Heck Product):
-
Aromatic Region (approx. 7.0-8.2 ppm): This region will be complex, containing signals from the three phthalate protons and the five protons of the phenyl group of the styryl moiety.
-
Vinylic Protons (approx. 6.5-7.5 ppm): Two doublets are expected for the two vinylic protons, with a large coupling constant (typically >15 Hz) indicating a trans stereochemistry, which is the common outcome of the Heck reaction.
-
Methyl Ester Protons (approx. 3.8-4.0 ppm): Two distinct singlets for the two methyl ester groups.
-
-
Dimethyl 3-(phenylethynyl)phthalate (Sonogashira Product):
-
Aromatic Region (approx. 7.2-8.1 ppm): Signals for the three phthalate protons and the five protons of the phenyl group will be observed.
-
Methyl Ester Protons (approx. 3.9-4.1 ppm): Two distinct singlets for the non-equivalent methyl ester groups.
-
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
General Features for all Products:
-
Carbonyl Carbons (approx. 165-170 ppm): Two distinct signals for the two ester carbonyl carbons.
-
Aromatic/Vinylic/Alkynyl Carbons (approx. 110-140 ppm): A number of signals corresponding to the carbons of the aromatic rings and the new C-C bond. The number of signals can help confirm the substitution pattern.
-
Methyl Ester Carbons (approx. 52-53 ppm): Two signals for the two methyl ester carbons.
-
C. 2D NMR Spectroscopy for Unambiguous Assignments
For complex molecules where 1D spectra are difficult to interpret due to signal overlap, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the spin systems within the aromatic rings and the styryl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for connecting different fragments of the molecule, for instance, correlating the methyl ester protons to their respective carbonyl carbons and the aromatic ring.
Figure 4: 2D NMR Structural Elucidation Pathway.
II. Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the product, and high-resolution mass spectrometry (HRMS) can determine the elemental composition, providing strong evidence for the successful reaction.
-
Expected Molecular Ions (M⁺):
-
Dimethyl 3-phenylphthalate: m/z = 270.0892 (for C₁₆H₁₄O₄)
-
Dimethyl 3-styrylphthalate: m/z = 296.1048 (for C₁₈H₁₆O₄)
-
Dimethyl 3-(phenylethynyl)phthalate: m/z = 294.0892 (for C₁₈H₁₄O₄)
-
-
Fragmentation Patterns: For phthalate esters, common fragmentation pathways include the loss of a methoxy group (-OCH₃) or a methoxycarbonyl group (-COOCH₃). For dimethyl phthalate, a characteristic fragment is observed at m/z 163, corresponding to the loss of a methoxy radical.[2][3][4] This fragment would also be expected for the 3-substituted derivatives.
III. X-ray Crystallography: The Definitive Structure
Should the NMR and MS data be ambiguous, or if an absolute confirmation of the three-dimensional structure is required (for example, to study solid-state packing or conformation), single-crystal X-ray diffraction is the ultimate analytical tool. A successful crystal structure determination will provide precise bond lengths, bond angles, and the overall molecular geometry, leaving no doubt as to the identity of the compound.
Conclusion: A Multi-faceted Approach to Structural Validation
The structural validation of novel organic compounds requires a thoughtful and often multi-pronged analytical approach. For the coupling products of this compound, a combination of NMR spectroscopy and mass spectrometry is typically sufficient for unambiguous structure determination. ¹H and ¹³C NMR provide the detailed framework of the molecule, while high-resolution mass spectrometry confirms the elemental composition. 2D NMR techniques serve as a powerful tool for resolving any ambiguities in the 1D spectra. In cases where absolute stereochemistry or solid-state conformation is critical, X-ray crystallography provides the definitive answer. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can be confident in the structural integrity of their synthesized molecules.
References
A Comparative Guide to Palladium Catalysts for Reactions of Dimethyl 3-Iodophthalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of aromatic scaffolds is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and materials. Dimethyl 3-iodophthalate is a valuable building block, offering a reactive handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira reactions involving this compound, supported by experimental insights and protocols to aid in catalyst selection and reaction optimization.
The Critical Role of the Catalyst System
The efficacy of a palladium-catalyzed cross-coupling reaction is not solely dependent on the palladium precursor but is intricately linked to the choice of ligands, base, and solvent. For a substrate such as this compound, the presence of two electron-withdrawing ester groups and the steric hindrance they impart significantly influences the reaction kinetics and mechanism. These factors make the selection of an optimal catalyst system a critical parameter for success.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation (in Suzuki-Miyaura) or migratory insertion (in Heck and Sonogashira), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2] The ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination.[1]
Comparative Performance of Palladium Catalysts
The selection of the palladium source and accompanying ligands is critical for navigating the challenges posed by sterically hindered and electron-deficient substrates like this compound. Below is a comparative overview of commonly employed palladium catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira reactions.
| Catalyst System | Reaction Type | Typical Ligand(s) | Key Advantages | Potential Considerations |
| Pd(PPh₃)₄ | Suzuki, Sonogashira | Triphenylphosphine (PPh₃) | Commercially available, well-established for a range of substrates. | Can be sensitive to air and moisture; may require higher temperatures for less reactive substrates.[3] |
| Pd(OAc)₂ / Ligand | Suzuki, Heck | Bulky phosphines (e.g., SPhos, XPhos, PCy₃), N-Heterocyclic Carbenes (NHCs) | Highly versatile; allows for fine-tuning of reactivity through ligand choice. Bulky, electron-rich ligands enhance catalytic activity for challenging substrates.[2][4] | Requires in-situ formation of the active catalyst; ligand cost can be a factor. The ratio of ligand to palladium can be critical for optimal performance.[5] |
| PdCl₂(dppf) | Suzuki | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Stable, reliable catalyst for a broad range of Suzuki couplings, including those with heteroaryl partners.[6] | May be less effective for highly sterically hindered substrates compared to systems with bulkier monophosphine ligands. |
| PdCl₂(PPh₃)₂ / CuI | Sonogashira | Triphenylphosphine (PPh₃) | The classic and highly effective system for Sonogashira couplings. Copper co-catalyst accelerates the reaction.[7] | Potential for copper-catalyzed side reactions (e.g., Glaser coupling); removal of copper residues can be challenging. |
Experimental Protocols and Methodologies
The following protocols provide a starting point for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. Optimization of reaction parameters is often necessary for achieving the best results with specific coupling partners.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of sterically hindered aryl halides.[2][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2 equiv)
-
Toluene/H₂O (10:1 mixture)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
This protocol is based on established methods for the Heck reaction of aryl iodides with styrenes.[8][9]
Materials:
-
This compound
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (Et₃N) (2 equiv)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
In a sealed tube, combine this compound, styrene, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous, degassed DMF and triethylamine.
-
Heat the mixture to 120 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling Protocol
This protocol follows the conventional Sonogashira conditions with a copper co-catalyst.[7]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (3 equiv)
-
THF (Tetrahydrofuran)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 4-8 hours, or until completion as indicated by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ offer a reliable starting point, catalyst systems based on Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide superior results for this sterically demanding and electronically deactivated substrate. For Sonogashira couplings, the classic PdCl₂(PPh₃)₂/CuI system remains a robust choice. The provided protocols serve as a foundation for further optimization, and researchers are encouraged to screen various ligands, bases, and solvents to achieve optimal outcomes for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability Under Fire: A Comparative Guide to Dimethyl 3-iodophthalate in Synthetic Chemistry
For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the stability of building blocks under diverse reaction conditions is a cornerstone of success. This guide provides an in-depth technical assessment of the stability of Dimethyl 3-iodophthalate, a key reagent in cross-coupling reactions, and offers a comparative analysis with its alternatives, supported by experimental insights and established chemical principles.
The strategic placement of an iodine atom on the phthalate scaffold makes this compound a valuable precursor for the synthesis of complex aromatic systems. However, the very reactivity that makes it a powerful synthetic tool also raises critical questions about its stability. This guide will dissect the performance of this compound under the rigors of common catalytic cross-coupling reactions and other transformative chemical environments, providing a framework for informed reagent selection and reaction optimization.
The Halogen Dance: Reactivity and Stability in Cross-Coupling Reactions
The utility of this compound shines brightest in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, a characteristic that dictates its high reactivity. This lower bond dissociation energy facilitates the rate-determining oxidative addition step in the catalytic cycle, often leading to higher reaction rates and yields compared to its bromo and chloro analogs.
However, this enhanced reactivity comes at a price: a potential decrease in stability. A common side reaction, particularly in the presence of strong bases and elevated temperatures, is dehalogenation, where the iodine atom is prematurely removed. One study on halogenated aminopyrazoles in Suzuki-Miyaura coupling revealed that iodo-derivatives were more susceptible to dehalogenation compared to their bromo and chloro counterparts[1]. While this study was not on phthalates specifically, it highlights a crucial stability consideration for iodinated aromatics.
Table 1: Comparative Reactivity and Stability of Dimethyl 3-halophthalates in Common Cross-Coupling Reactions
| Reaction Condition | This compound | Dimethyl 3-bromophthalate | Dimethyl 3-chlorophthalate | Key Considerations |
| Suzuki-Miyaura Coupling | High reactivity, often proceeds at lower temperatures. | Moderate reactivity, may require higher temperatures or more active catalysts. | Low reactivity, often requires specialized catalysts and harsh conditions. | Increased risk of dehalogenation with the iodo-substrate, especially with strong bases. |
| Heck Reaction | High reactivity, good yields. | Moderate reactivity. | Generally poor reactivity. | The Heck reaction is known to have various side reactions, and the stability of the starting material is crucial[2][3][4][5]. |
| Sonogashira Coupling | Excellent substrate, mild conditions often suffice. | Good substrate, may require higher temperatures. | Challenging substrate. | The Sonogashira reaction is a powerful tool for forming C-C bonds[6][7]. |
Below is a logical workflow for assessing the stability of this compound in a typical cross-coupling reaction.
Caption: Workflow for Assessing Stability in Cross-Coupling Reactions.
Beyond the Catalyst: Stability Under Other Reaction Conditions
The utility of a building block extends beyond a single class of reactions. Therefore, a comprehensive assessment of this compound's stability must consider other common synthetic transformations.
Thermal and Photochemical Stability
Iodinated aromatic compounds can also be susceptible to photochemical degradation. Exposure to UV light can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent side reactions.
Hydrolytic Stability: The Impact of pH
The ester functional groups of this compound are susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Conditions: Under acidic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acids, forming 3-iodophthalic acid. This reaction is typically reversible.
-
Basic Conditions: Basic conditions promote irreversible saponification of the esters to form the corresponding carboxylate salts. The rate of hydrolysis is generally faster under basic conditions than acidic conditions.
The stability of the C-I bond itself is generally less affected by pH in the absence of other reactive species.
Alternatives to this compound: A Comparative Overview
For synthetic applications where the high reactivity and potential instability of the iodo-derivative are a concern, several alternatives are commercially available or can be readily synthesized.
1. Dimethyl 3-bromophthalate and Dimethyl 3-chlorophthalate:
These analogs offer increased stability due to the stronger C-Br and C-Cl bonds. However, this comes at the cost of reduced reactivity in cross-coupling reactions, often necessitating harsher reaction conditions, more active and expensive catalysts, or specialized ligands to achieve comparable yields. The choice between the iodo, bromo, and chloro derivatives represents a classic trade-off between reactivity and stability.
2. 3-Halophthalic Anhydrides:
Phthalic anhydrides can be valuable alternatives, particularly for the synthesis of imides and other derivatives. 3-Iodophthalic anhydride, for instance, can be used in reactions where the anhydride functionality is desired for subsequent transformations. The synthesis of substituted phthalic anhydrides is a well-established area of research[12][13][14][15][16]. The reactivity of the halogen in cross-coupling reactions would follow the same trend as the dimethyl esters.
Table 2: Commercially Available Alternatives to this compound
| Compound | Key Features | Potential Applications |
| Dimethyl 3-bromophthalate | More stable than the iodo analog, but less reactive in cross-coupling. | Suzuki, Heck, and Sonogashira reactions under more forcing conditions. |
| Dimethyl 3-chlorophthalate | Most stable of the halophthalates, but significantly less reactive. | Cross-coupling reactions requiring highly active catalyst systems. |
| 3-Iodophthalic Anhydride | Offers the reactivity of the C-I bond with the synthetic utility of an anhydride. | Synthesis of substituted phthalimides, polymers, and other anhydride derivatives. |
| 3-Bromophthalic Anhydride | A more stable anhydride alternative to the iodo version. | Similar applications to 3-iodophthalic anhydride where higher stability is required. |
The following diagram illustrates the decision-making process for selecting a suitable building block based on desired reactivity and stability.
Caption: Decision Tree for Reagent Selection.
Experimental Protocols
To provide a practical context, the following are generalized experimental protocols for common cross-coupling reactions. Researchers should note that these are starting points and optimization will likely be necessary for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the dimethyl 3-halophthalate (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Reaction
-
In a sealable reaction vessel, combine the dimethyl 3-halophthalate (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky electron-rich phosphine, 2-10 mol%), and a base (e.g., Et₃N, DIPEA, or K₂CO₃, 1.5-3.0 equiv.).
-
Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry flask under an inert atmosphere, add the dimethyl 3-halophthalate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., Et₃N or DIPEA).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or heat as necessary until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly reactive and valuable building block for the synthesis of complex aromatic compounds via cross-coupling reactions. Its primary advantage lies in the lability of the carbon-iodine bond, which facilitates rapid oxidative addition and often leads to higher reaction yields under milder conditions compared to its bromo and chloro analogs. However, this reactivity is a double-edged sword, as it can also lead to decreased stability and a higher propensity for side reactions such as dehalogenation.
The choice between this compound and its alternatives should be guided by the specific requirements of the synthetic target and the reaction conditions to be employed. For rapid, high-yielding couplings where potential instability can be managed through careful optimization of reaction parameters, the iodo-derivative is an excellent choice. In contrast, for multi-step syntheses or reactions that require harsh conditions, the more robust bromo or chloro analogs may be more suitable, despite their lower reactivity. A thorough understanding of this reactivity-stability trade-off is paramount for the efficient and successful execution of complex synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN1751017A - Preparation of substituted phthalic anhydride, especially 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 13. EP0330219B1 - Preparation of substituted phthalic anhydride - Google Patents [patents.google.com]
- 14. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Impurities in Dimethyl 3-iodophthalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Dimethyl 3-iodophthalate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The rigorous identification and quantification of impurities are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2] This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of impurities in this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your drug development process.
The Genesis of Impurities in this compound: A Proactive Approach to Analysis
Understanding the potential origin of impurities is fundamental to developing a robust analytical strategy. The synthesis of this compound typically involves the electrophilic iodination of dimethyl phthalate or a related precursor. This process can give rise to a spectrum of impurities that must be meticulously controlled.
Potential Impurities in this compound:
-
Regioisomers: The iodination of the aromatic ring can result in the formation of other iodinated dimethyl phthalate isomers, such as Dimethyl 4-iodophthalate and Dimethyl 2-iodophthalate. These closely related structures can be challenging to separate and quantify.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual dimethyl phthalate. If the synthesis starts from a different precursor, such as 3-aminophthalic acid, it could also be a potential impurity.
-
Process-Related Impurities: The reagents and catalysts used in the synthesis, such as iodine, oxidizing agents (e.g., hydrogen peroxide), and acids, can introduce byproducts. For instance, over-iodination can lead to di-iodinated species.[3][4][5]
-
Degradation Products: this compound may degrade under certain storage or processing conditions, leading to the formation of 3-iodophthalic acid or other related compounds.
-
Residual Solvents: Solvents used during the synthesis and purification steps (e.g., methanol, toluene, ethyl acetate) can be retained in the final product and must be monitored according to ICH Q3C guidelines.[1]
This understanding of potential impurities allows for a targeted and efficient analytical approach, moving beyond simple purity checks to a comprehensive impurity profile.
A Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique is critical for the successful identification and quantification of impurities. Each method offers a unique set of advantages and limitations. Here, we compare three powerful spectroscopic techniques: Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Spectroscopic Techniques for Impurity Analysis in this compound
| Feature | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation by chromatography, detection by mass-to-charge ratio. | Separation of volatile compounds by chromatography, detection by mass-to-charge ratio. |
| Primary Application | Absolute quantification without a specific reference standard for the impurity. Structural elucidation. | High-sensitivity detection and quantification of non-volatile and thermally labile impurities. | Analysis of volatile and semi-volatile impurities, including residual solvents. |
| Strengths | - Primary analytical method- No need for identical reference standards for impurities- Provides structural information- Highly accurate and precise | - Excellent sensitivity (ppb levels)- High selectivity and specificity- Applicable to a wide range of compounds- Can be coupled with tandem MS (MS/MS) for structural confirmation | - Excellent separation efficiency for volatile compounds- High sensitivity and specificity- Established libraries for compound identification |
| Limitations | - Lower sensitivity compared to MS- Potential for signal overlap in complex mixtures- Requires a well-characterized internal standard | - Requires impurity reference standards for accurate quantification- Matrix effects can influence ionization- Not suitable for volatile compounds | - Limited to thermally stable and volatile compounds- Derivatization may be required for some analytes |
| Best For | Quantifying regioisomers and other major impurities where reference standards are unavailable. | Detecting and quantifying trace-level process-related impurities and degradation products. | Analyzing residual solvents and other volatile process impurities. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating principles from ICH Q2(R1) guidelines on the validation of analytical procedures to ensure trustworthiness and scientific integrity.
Protocol 1: Quantitative NMR (qNMR) for Isomer and Purity Analysis
Rationale: qNMR is a primary ratio method, allowing for the accurate quantification of impurities relative to the main component without the need for specific impurity reference standards, which are often unavailable.[6][7][8] This is particularly advantageous for quantifying regioisomers.
dot
References
A Researcher's Guide to Iodo- vs. Bromo-Phthalate Esters: A Comparative Analysis of Synthetic Utility
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, feasibility, and overall success of a synthetic route. Halogenated phthalate esters are versatile building blocks, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two common variants, iodo- and bromo-phthalate esters, to inform your selection process with experimental insights and mechanistic rationale.
The Decisive Factor: Carbon-Halogen Bond Strength and Reactivity
The fundamental difference in the synthetic utility of iodo- and bromo-phthalate esters lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This distinction is the primary driver of the reactivity differences observed in palladium-catalyzed cross-coupling reactions, which are central to the application of these reagents.
These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically commence with an oxidative addition step. In this key phase, the palladium(0) catalyst inserts itself into the carbon-halogen bond of the phthalate ester, forming a palladium(II) intermediate. The rate of this step is often rate-determining for the entire catalytic cycle and is directly influenced by the C-X bond dissociation energy.[1]
Due to the lower bond energy of the C-I bond, iodo-phthalate esters undergo oxidative addition much more readily and at a faster rate than their bromo- counterparts.[2][3] This translates to several practical advantages:
-
Milder Reaction Conditions: Reactions with iodo-phthalates can often be conducted at lower temperatures.
-
Lower Catalyst Loadings: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
-
Faster Reaction Times: The increased rate of the initial catalytic step leads to quicker overall reaction completion.
Performance in Key Cross-Coupling Reactions
The superior reactivity of iodo-phthalate esters makes them the preferred substrate in many scenarios, particularly when dealing with challenging transformations or sensitive functional groups.
Suzuki-Miyaura Coupling
This widely used reaction forges C(sp²)–C(sp²) bonds between an organohalide and an organoboron compound. The general reactivity trend for the halide is I > Br > Cl.[4][5] Consequently, iodo-phthalate esters typically provide higher yields in shorter reaction times and under milder conditions compared to bromo-phthalate esters. While bromo-esters are certainly viable, they may necessitate more forcing conditions, such as higher temperatures or more sophisticated and expensive phosphine ligands, to achieve comparable results.[4]
However, it's important to note a nuance: some studies have found that with traditional catalysts like Pd(PPh₃)₄, aryl iodides can exhibit unexpectedly poor reactivity at lower temperatures (e.g., ~50 °C) compared to aryl bromides, potentially due to the inefficient turnover of a key palladium-iodide intermediate.[6] This highlights the importance of optimizing conditions for the specific substrate and catalyst system.
Heck Coupling
The Heck reaction couples aryl halides with alkenes.[7] Here again, the reactivity order I > Br is well-established.[8] Iodo-phthalate esters can be coupled efficiently at moderate temperatures (60-100 °C), whereas bromo-phthalate esters often require higher temperatures (100-140 °C) to proceed at a reasonable rate.[9][10] This can be a critical factor when substrates contain thermally sensitive groups.
Sonogashira Coupling
Used to form a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, the Sonogashira reaction is particularly sensitive to the identity of the halide.[11][12] Iodo-phthalate esters are highly favored for this transformation due to their high reactivity, which allows the reaction to proceed smoothly at or near room temperature.[11] Bromo-phthalate esters are less reactive and typically require higher temperatures and sometimes different solvent or ligand systems to achieve good yields.[13] The pronounced difference in reactivity is so significant that it can be exploited for selective synthesis in molecules containing both iodo and bromo groups, where the iodo-substituent can be coupled selectively.[11][12]
Comparative Data Summary
The following table summarizes the key differences in the synthetic utility of iodo- and bromo-phthalate esters.
| Feature | Iodo-Phthalate Esters | Bromo-Phthalate Esters |
| Relative Reactivity | High | Moderate |
| C-X Bond Energy | Lower (~228 kJ/mol for C-I) | Higher (~285 kJ/mol for C-Br) |
| Oxidative Addition Rate | Fast | Slower |
| Typical Reaction Temp. | Mild (Room Temp. to 80 °C) | Moderate to High (80 °C to 140 °C) |
| Catalyst Loading | Generally lower | May require higher loading or advanced ligands |
| Substrate Scope | Excellent for difficult couplings | Good, but may be limited with less reactive partners |
| Chemoselectivity | Enables selective coupling over bromo/chloro groups | Can be selectively retained in the presence of iodo groups |
| Cost & Availability | Generally more expensive | More cost-effective and widely available |
| Stability | Can be light-sensitive; potential for de-iodination | Generally more stable |
Visualization of Key Concepts
To better illustrate the processes discussed, the following diagrams outline the catalytic cycle for a Suzuki-Miyaura coupling and a decision-making workflow for reagent selection.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
A Researcher's Comparative Guide to Cross-Coupling Reactions with Substituted Iodobenzenes
Foreword: The Enduring Power of Palladium in Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the palladium-catalyzed cross-coupling reaction stands as a titan. Its ability to forge carbon-carbon and carbon-heteroatom bonds with precision and functional group tolerance has revolutionized how we construct complex molecules. This guide is designed for the bench chemist—the researcher and drug development professional—who navigates the practical realities of synthesis. We will dissect and compare the workhorses of cross-coupling: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Our focus will be on a particularly reactive and versatile electrophile: substituted iodobenzene. Herein, we move beyond mere protocols to explore the underlying principles that govern reactivity, enabling you to make informed, rational decisions in your synthetic endeavors.
The Heart of the Matter: A Unified Catalytic Cycle
At their core, these disparate-seeming reactions are governed by a similar catalytic cycle, a beautifully orchestrated sequence of events at the palladium center. A grasp of this fundamental pathway is paramount for troubleshooting and optimizing any cross-coupling reaction.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 3-iodophthalate
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the reaction flask. The meticulous management and disposal of chemical waste, such as Dimethyl 3-iodophthalate, are paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, grounded in established safety protocols for halogenated organic compounds. Adherence to these procedures is critical for minimizing risk and building a culture of safety.
Hazard Assessment & Chemical Profile: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is essential. This compound is an iodinated aromatic ester. As an organohalogen, it falls into a specific category of chemical waste that requires careful segregation and specialized disposal methods.[1][2] While specific toxicological data for this compound is limited, the general principles for handling halogenated organic substances must be applied.[3]
The primary rationale for segregating halogenated waste is twofold:
-
Environmental Toxicity: Halogenated compounds can be toxic and persist in the environment if not disposed of correctly.[1] Discharging them into sewer systems is strictly prohibited.[3]
-
Disposal Method: These compounds require high-temperature incineration with flue gas scrubbing to prevent the formation and release of hazardous byproducts like hydrogen iodide.[2][3] Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.[4]
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₉IO₄ | [5] |
| Molecular Weight | 320.08 g/mol | [5] |
| Appearance | Solid (form may vary) | N/A |
| CAS Number | 102928-38-1 | [3][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [7] |
| Hazardous Decomposition | May produce carbon monoxide, carbon dioxide, and hydrogen iodide upon combustion. | [8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
Handling of this compound, whether in pure form or as waste, mandates the use of appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][10] For larger quantities or when there is a risk of splashing, a face shield is recommended.[10]
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[11] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3][10] A lab coat and closed-toe shoes are mandatory to protect skin and clothing.[11]
-
Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure: Alert colleagues and evacuate non-essential personnel from the immediate area. Ensure adequate ventilation, and if the spill is large or ventilation is poor, call your institution's emergency response team.[10]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.[3]
-
Containment: Prevent the spill from spreading or entering drains.[3][10] Use an inert absorbent material like vermiculite, dry sand, or earth to cover and contain the spill.[8]
-
Collection: Carefully sweep or scoop the absorbed material and the compound into a suitable container using non-sparking tools.[3][9]
-
Disposal of Debris: The collected spill material and any contaminated items (e.g., gloves, absorbent pads) must be treated and disposed of as halogenated hazardous waste, following the protocol in Section 4.[12]
-
Decontamination: Thoroughly clean the spill area with soap and water, and collect the cleaning materials for proper disposal.[13]
Waste Segregation and Collection Protocol
This protocol is the core of proper disposal and ensures regulatory compliance. The fundamental principle is strict segregation.
Step 1: Select the Correct Waste Container Use a chemically compatible and leak-proof container.[12][13] High-density polyethylene (HDPE) or glass containers are generally suitable for organic waste streams.[13] Ensure the container has a secure, tight-fitting lid to prevent spills and vapor release.[12]
Step 2: Label the Container Clearly and Correctly Before adding any waste, affix a "Hazardous Waste" label.[4] Clearly write the full chemical name: "Waste this compound."[12] Crucially, designate it as "Halogenated Organic Waste." [1][2][11] Do not use abbreviations.[12] Keep a log of the contents and their approximate quantities.[2]
Step 3: Waste Collection
-
Pure Compound/Residue: Transfer any unneeded solid this compound directly into the designated halogenated waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or absorbent paper, should also be placed in this container.
-
Solutions: If the waste is a solution, do not mix it with non-halogenated solvent waste.[12] Collect it in a designated "Halogenated Organic Liquid Waste" container.
-
Rinsate: When triple-rinsing glassware that contained this compound, the first rinse should be with a suitable organic solvent, and this rinsate must be collected as halogenated liquid waste.[3] Subsequent rinses can typically be disposed of according to standard laboratory procedures.
Step 4: Storage of Waste Container Keep the waste container sealed at all times, except when adding waste.[4][12] Store it in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, and well-ventilated location away from incompatible materials.[4] Ensure the container is within secondary containment to mitigate potential leaks.[4]
Final Disposal Pathway
In-lab treatment of halogenated organic compounds is not recommended and is often prohibited. The final and most critical step is to arrange for professional disposal.
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3][13] These professionals are trained and equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[14][15] They will ensure the waste is transported to a certified facility for high-temperature incineration.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposition.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Dimethyl 4-iodophthalate | C10H9IO4 | CID 101019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:102928-38-1 | Chemsrc [chemsrc.com]
- 7. nj.gov [nj.gov]
- 8. trc-corp.com [trc-corp.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. wku.edu [wku.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Dimethyl 3-iodophthalate
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the tools and knowledge for both groundbreaking science and uncompromising safety. This guide provides an in-depth operational plan for handling Dimethyl 3-iodophthalate, focusing on the rationale behind each safety protocol. Given that specific toxicological data for this compound is limited, we will operate under the precautionary principle, ensuring that our procedures provide a robust defense against all potential hazards.
Hazard Assessment: Understanding the Risks
This compound is a solid, crystalline compound. While comprehensive toxicological data is not widely available, the primary risks associated with this and similar phthalate esters in a laboratory setting stem from its physical form and chemical class.[1]
-
Primary Routes of Exposure:
-
Inhalation: As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring), posing a risk of inhalation.[1] This may lead to respiratory irritation.[2]
-
Dermal Contact: Direct skin contact can cause irritation and potential absorption.[1][2]
-
Ocular Contact: The dust can cause serious eye irritation.[1][2][3]
-
The causality is clear: the fine particulate nature of the solid is the principal driver of exposure risk. Therefore, our core directive is to contain the solid and prevent dust formation at every step.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a checklist but a risk-based assessment. The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions (i.e., in a certified chemical fume hood).
| Area of Protection | Required PPE | Specification & Rationale (The "Why") |
| Eyes & Face | Chemical Safety Goggles | Specification: Conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1] Rationale: Goggles provide a 360-degree seal around the eyes, which is critical for preventing fine airborne dust from entering. Standard safety glasses with side shields do not offer sufficient protection against particulates.[4][5] |
| Hands | Nitrile Gloves | Specification: Minimum 4 mil thickness, inspected for integrity before use. Rationale: Nitrile provides good resistance to a range of chemicals for incidental contact. For prolonged handling or in the presence of solvents, consider double-gloving or selecting gloves with specific permeation data.[5] Always use proper removal techniques to avoid skin contact.[1] |
| Body | Professional Lab Coat | Specification: Long-sleeved, buttoned fully. Rationale: Provides a barrier against incidental spills and dust contamination on personal clothing.[2] For larger quantities, a chemically resistant apron or impervious clothing may be warranted.[1] |
| Respiratory | Not Required (with proper engineering controls) | Specification: N/A. Rationale: All handling of this compound powder must be performed inside a certified chemical fume hood to control airborne dust.[1] If engineering controls fail or for large-scale operations where dust cannot be controlled, a NIOSH-approved respirator with a particulate filter would be necessary.[2] |
Operational Protocols: From Preparation to Execution
A self-validating safety protocol integrates procedural steps with the underlying safety logic. The following workflow illustrates the decision-making process for PPE selection and safe handling.
PPE Selection & Handling Workflow
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol for Safe Handling
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an appropriate chemical spill kit is readily available.
-
Donning PPE: Before handling the chemical, don your PPE in the following order: lab coat, nitrile gloves, and finally, chemical safety goggles.
-
Handling:
-
Carefully open the container inside the fume hood.
-
Use a spatula to gently transfer the solid. Avoid scooping actions that could generate dust.
-
If weighing, use a weigh boat on a balance inside the hood or in a draft shield.
-
Keep the container sealed when not in use.
-
-
Doffing PPE: After the procedure is complete, remove PPE in a manner that prevents cross-contamination.
-
Gloves: Remove first using a proper technique (e.g., peeling them off so they end up inside-out) without touching the outer surface with bare skin.[1]
-
Goggles & Lab Coat: Remove next.
-
-
Hygiene: Immediately wash your hands with soap and water after removing gloves.[1][6]
Emergency and Disposal Plans
Accidental Release (Spill) Protocol
-
Evacuate & Secure: Alert others in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Assess & Protect: For a small, contained spill inside a fume hood, ensure you are wearing your full core PPE.
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a damp cloth (water is acceptable), then place the cloth in the hazardous waste container.
-
Dispose: Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.[6]
Disposal Plan
-
Chemical Waste: All waste containing this compound, including contaminated absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, or any other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Regulatory Compliance: Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not empty into drains or dispose of with regular trash.[3][8]
By adhering to these protocols, you establish a multi-layered safety system that protects you and your colleagues, ensuring that your work can proceed with confidence and integrity.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. aksci.com [aksci.com]
- 7. trc-corp.com [trc-corp.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
